molecular formula C9H16O2 B1343039 3,5-Dimethylcyclohexane-1-carboxylic acid CAS No. 7124-21-2

3,5-Dimethylcyclohexane-1-carboxylic acid

Cat. No.: B1343039
CAS No.: 7124-21-2
M. Wt: 156.22 g/mol
InChI Key: IBKKIFZBAGGCTR-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexane-1-carboxylic acid (CAS 87679-18-3) is a chiral cyclohexane derivative of significant interest in organic and medicinal chemistry research. The compound exists in stereoisomeric forms, with the cis -configured stereoisomer being a key building block for synthetic applications . Its molecular formula is C 9 H 16 O 2 and it has a molecular weight of approximately 156.22 g/mol . The defined stereochemistry of the cyclohexane ring, with methyl groups at the 3 and 5 positions, creates a specific three-dimensional structure that is highly valuable. The conformational properties of such substituted cyclohexanes are a critical area of study, as the stability of axial versus equatorial substituent orientations is governed by 1,3-diaxial interactions . This structural feature can be exploited to influence the outcome of stereospecific reactions, such as the E2 elimination, which requires an anti-periplanar relationship and proceeds optimally when the leaving group is in an axial position . In practical research, this carboxylic acid serves as a versatile precursor. It can be used in direct C-acylation reactions with various unactivated carboxylic acids to synthesize 2-acyldimedones and other β-tricarbonyl compounds . These structures represent substantial motifs in many natural products and herbicides and serve as interesting precursors for the synthesis of various heterocyclic compounds and drugs . As such, researchers utilize 3,5-dimethylcyclohexane-1-carboxylic acid in the scaffold development for potential therapeutic agents, including in the fight against drug-resistant diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKKIFZBAGGCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619150
Record name 3,5-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7124-21-2
Record name 3,5-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 3,5-Dimethylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,5-Dimethylcyclohexane-1-carboxylic acid, structured for researchers and drug development professionals.

CAS Number: 7124-21-2 (Generic) | CAS Number (cis-isomer): 87679-18-3[1][2][3]

Executive Summary

3,5-Dimethylcyclohexane-1-carboxylic acid is a saturated cyclic carboxylic acid widely utilized as a structural scaffold in medicinal chemistry and organic synthesis. As a reduced derivative of 3,5-dimethylbenzoic acid, it serves as a critical building block for introducing non-planar lipophilicity into drug candidates—a strategy often employed to improve solubility and metabolic stability compared to their aromatic counterparts. This guide details its chemical properties, industrial synthesis via catalytic hydrogenation, stereochemical considerations, and applications in fragment-based drug design.

Chemical Identity & Physical Properties[3][4]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3,5-Dimethylcyclohexane-1-carboxylic acid
Common Synonyms 3,5-Dimethylcyclohexanecarboxylic acid; Hexahydro-3,5-dimethylbenzoic acid
CAS Number (Generic) 7124-21-2
CAS Number (cis-isomer) 87679-18-3
Molecular Formula C

H

O

Molecular Weight 156.22 g/mol
SMILES CC1CC(CC(C1)C(=O)O)C
Physical Characteristics[4][5]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 65–68 °C.

  • Solubility: Sparingly soluble in water; soluble in methanol, ethanol, diethyl ether, and chloroform.

  • Acidity (pKa): ~4.8 (typical for cyclohexanecarboxylic acids).

Synthesis & Manufacturing Protocols

The primary industrial and laboratory route involves the catalytic hydrogenation of 3,5-dimethylbenzoic acid. This method allows for stereochemical control depending on the catalyst and solvent system employed.

Synthesis Pathway Visualization

The following diagram outlines the conversion from the petrochemical precursor Mesitylene to the final saturated acid.[4]

SynthesisPathway cluster_0 Precursor Synthesis cluster_1 Catalytic Hydrogenation Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Oxidation Oxidation (HNO3 or O2/Co-Mn) Mesitylene->Oxidation DMBA 3,5-Dimethylbenzoic Acid Oxidation->DMBA Catalyst H2 (50-100 bar) Rh/C or Ru/C DMBA->Catalyst Product 3,5-Dimethylcyclohexane- 1-carboxylic Acid Catalyst->Product caption Fig 1: Synthesis from Mesitylene via oxidation and ring hydrogenation.

Figure 1: Synthesis from Mesitylene via oxidation and ring hydrogenation.

Detailed Experimental Protocol: Hydrogenation of 3,5-Dimethylbenzoic Acid

Objective: Preparation of 3,5-dimethylcyclohexane-1-carboxylic acid via heterogeneous catalysis.

Reagents:

  • Substrate: 3,5-Dimethylbenzoic acid (1.0 equiv).

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C).

  • Solvent: Acetic acid or Isopropanol/Water mixture.

  • Hydrogen gas (H

    
    ).[5]
    

Procedure:

  • Loading: In a high-pressure stainless steel autoclave, dissolve 3,5-dimethylbenzoic acid (15 g, 0.1 mol) in glacial acetic acid (150 mL).

  • Catalyst Addition: Carefully add 5% Rh/C (1.5 g, 10 wt% loading) under an inert nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Seal the reactor and purge three times with N

    
    , followed by three times with H
    
    
    
    . Pressurize the reactor to 50 bar (approx. 725 psi) with H
    
    
    .
  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring (1000 rpm). Maintain pressure and temperature for 6–12 hours until hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and depressurize. Filter the catalyst through a celite pad (catalyst can often be recycled).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue is recrystallized from hexanes/ethyl acetate to yield the product as a white solid.

Mechanistic Insight: Rhodium is preferred for ring hydrogenation under milder conditions compared to Palladium, minimizing decarboxylation side reactions. The cis-isomer is generally the kinetic product due to syn-addition of hydrogen to the aromatic face.

Stereochemical Considerations

The compound possesses three stereocenters (C1, C3, C5), leading to potential geometric isomers. However, due to the symmetry of the 3,5-dimethyl substitution, the analysis simplifies to the relationship between the carboxyl group and the methyl groups.

Cis vs. Trans Isomerism
  • Cis-Isomer (CAS: 87679-18-3): The carboxyl group and the two methyl groups are on the same face of the cyclohexane ring. In the most stable chair conformation, the C1-carboxyl and C3,C5-methyl groups can all adopt equatorial positions (1,3,5-triequatorial), making this isomer thermodynamically highly stable.

  • Trans-Isomer: The carboxyl group is on the opposite face relative to the methyls. This forces at least one substituent into an axial position, creating 1,3-diaxial interactions and reducing stability.

Stereochemical Flow

Stereochemistry cluster_isomers Isomeric Forms Start Hydrogenation Product (Mixture) Cis Cis-Isomer (All-equatorial favored) Thermodynamic Product Start->Cis Major Trans Trans-Isomer (Axial/Equatorial mix) Kinetic/Minor Product Start->Trans Minor caption Fig 2: Stereochemical outcome of hydrogenation favoring the all-equatorial cis-isomer.

Figure 2: Stereochemical outcome of hydrogenation favoring the all-equatorial cis-isomer.

Applications in Drug Discovery

Bioisosterism and Fsp3 Character

3,5-Dimethylcyclohexane-1-carboxylic acid is utilized to replace planar aromatic rings (e.g., 3,5-dimethylbenzoic acid) in lead optimization.

  • Solubility Enhancement: Increasing the fraction of sp

    
     hybridized carbons (Fsp
    
    
    
    ) typically improves aqueous solubility.
  • Metabolic Stability: Saturated rings are often less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich aromatic rings.

Meroterpenoid Synthesis

The compound serves as a model substrate and intermediate in the synthesis of meroterpenoids (natural products containing a terpenoid and a polyketide moiety). It mimics the reduced core of 3,5-dimethylorsellinic acid (DMOA), facilitating the study of cyclase enzymes and the synthesis of analogs like asperterpene A.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatement
Acute Toxicity (Oral) H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.
Eye Damage/Irritation H319: Causes serious eye irritation.
STOT - Single Exposure H335: May cause respiratory irritation.

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • In case of contact, wash with copious amounts of water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21872116, 3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Jiang, H. et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Retrieved from [Link]

  • Organic Syntheses. Mesitoic Acid Preparation (Precursor Synthesis). Org. Synth. 1951, 31, 96. Retrieved from [Link]

  • Boston University. Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. OpenBU. Retrieved from [Link]

Sources

3,5-Dimethylcyclohexanecarboxylic acid synonyms and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synonyms and Identifiers of 3,5-Dimethylcyclohexanecarboxylic Acid

Introduction

3,5-Dimethylcyclohexanecarboxylic acid is a saturated fatty acid with a cyclohexane backbone, a molecule of significant interest in synthetic chemistry and drug discovery. However, its simple name belies a structural complexity that can lead to significant ambiguity in research and procurement. The presence of three substituted carbons on the cyclohexane ring gives rise to multiple stereoisomers. For the researcher, scientist, or drug development professional, distinguishing between these isomers is not a trivial matter; it is fundamental to ensuring experimental reproducibility, accuracy, and the ultimate success of a research program.

This guide provides an in-depth analysis of the various synonyms and chemical identifiers for 3,5-Dimethylcyclohexanecarboxylic acid. As senior application scientists, our goal is to move beyond mere lists of names. We will explore the causality behind the different identifiers, emphasizing the critical role of stereochemistry. This document is structured to serve as a practical reference for unambiguously identifying, sourcing, and documenting the specific isomer required for your work.

The Core Structure and the Challenge of Isomerism

The foundational structure of 3,5-Dimethylcyclohexanecarboxylic acid consists of a cyclohexane ring substituted with two methyl (-CH₃) groups at positions 3 and 5, and a carboxylic acid (-COOH) group at position 1. The primary challenge in identifying this molecule stems from the relative spatial orientation of these three substituents.

The relationship between the substituents gives rise to different stereoisomers, primarily cis and trans configurations. This stereoisomerism is not an academic detail; it profoundly impacts the molecule's physical properties, chemical reactivity, and biological activity. Therefore, using a generic name or identifier without specifying the stereochemistry can introduce significant variability into experimental results.

cluster_parent General Structure cluster_isomers Specific Stereoisomers Parent 3,5-Dimethylcyclohexanecarboxylic Acid (Stereochemistry Unspecified) Cis cis-Isomer (e.g., (1s,3R,5S)) Parent->Cis Specifies relative substituent orientation Trans trans-Isomer (Other possible configurations) Parent->Trans Specifies relative substituent orientation

Caption: Logical relationship between the general molecule and its specific stereoisomers.

Primary Chemical Identifiers: A Framework for Precision

To navigate the complexities of isomerism, a standardized system of identifiers is essential. Relying on a single identifier is often insufficient; a combination of nomenclature and line notations provides the most robust method for ensuring accuracy.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic naming convention. The base name is 3,5-dimethylcyclohexane-1-carboxylic acid .[1] To eliminate ambiguity, stereochemical descriptors are prefixed to the name. For example, cis-(3S,5R)-3,5-dimethylcyclohexane-1-carboxylic acid precisely defines one specific isomer.[2] In practice, the absence of a stereochemical descriptor often implies a mixture of isomers or an unspecified configuration.

CAS Registry Number

The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service. It is one of the most common and reliable methods for identifying a chemical substance. The existence of different CAS numbers for the same molecular formula is a clear indicator of distinct, registered substances, such as different isomers.

Substance Description CAS Registry Number Rationale for Distinction
3,5-Dimethylcyclohexanecarboxylic acid (Isomer unspecified)7124-21-2[1][3]Represents the general compound without defined stereochemistry.
cis-3,5-Dimethylcyclohexane-1-carboxylic acid87679-18-3[2][4]A specific identifier assigned exclusively to the cis-isomer.
(1S,3R,5S)-3,5-dimethylcyclohexane-1-carboxylicacid136598-55-5[2]A highly specific identifier for a single enantiomer of the cis-isomer.
Line Notations (SMILES, InChI, InChIKey)

Line notations are text-based representations of chemical structures, essential for database searches and computational chemistry.

  • SMILES (Simplified Molecular-Input Line-Entry System): A compact notation that can encode stereochemistry. The absence of stereochemical indicators (@, /, ) denotes an unspecified isomer.

  • InChI (International Chemical Identifier): A more recent and highly robust standard designed to be a unique, non-proprietary identifier. It is structured in layers, with stereochemistry defined in a specific /t layer.

  • InChIKey: A 27-character hashed version of the InChI. Its primary function is to allow for easy and accurate web and database searches. The first 14 characters represent the molecular skeleton, making it easy to find related compounds.

Identifier Type Isomer Unspecified cis-Isomer Example
Canonical SMILES CC1CC(CC(C1)C(=O)O)C[1][4]C[C@@H]1CC(=O)O)C[2][4]
InChI InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)[1][3]InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t6-,7+,8?[2][4]
InChIKey IBKKIFZBAGGCTR-UHFFFAOYSA-N[1][3]IBKKIFZBAGGCTR-DHBOJHSNSA-N[2][4]

From our field experience, the InChIKey is the most reliable tool for cross-database verification. If two samples have different InChIKeys, they are unequivocally different molecules.

Catalog and Database Synonyms

In a practical research setting, chemicals are often listed by supplier-specific or database-specific identifiers. While useful for procurement, these should always be cross-referenced with a primary identifier like a CAS number or InChIKey to ensure accuracy.

Identifier/Synonym Associated Isomer Source Type
Cyclohexanecarboxylic acid, 3,5-dimethyl-UnspecifiedAlternative Name[1][4]
MFCD20640235, MFCD31384843cis-IsomerCatalog Number[2][4]
ZINC238495043, ZINC82830900cis-IsomerDatabase ID[4]
SCHEMBL1888152UnspecifiedDatabase ID[1]
SCHEMBL3384406cis-IsomerDatabase ID[2]
DTXSID40619150UnspecifiedEPA DSSTox ID[1]
AKOS014080791UnspecifiedCatalog Number[1]

Physicochemical and Safety Data Summary

Accurate identification is intrinsically linked to the substance's properties and handling requirements. The data below corresponds to the general, unspecified isomer unless otherwise noted.

Physicochemical Properties
Property Value Source
Molecular Formula C₉H₁₆O₂PubChem[1][4]
Molecular Weight 156.22 g/mol PubChem[1][4]
XLogP3-AA 2.4PubChem[1][2]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Topological Polar Surface Area 37.3 ŲPubChem[1][4]
GHS Safety and Hazard Information

Properly identifying a compound ensures that the correct safety protocols are followed.

GHS Information Details
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3][5]
Hazard Statements H302: Harmful if swallowed[1][3]. H315: Causes skin irritation[1][3]. H319: Causes serious eye irritation[1][3]. H335: May cause respiratory irritation[1][3].
Precautionary Statements P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[3]

Workflow for Unambiguous Chemical Identification

To ensure the procurement and use of the correct chemical, we recommend a self-validating workflow. This systematic process minimizes the risk of ambiguity arising from synonyms or incomplete supplier information.

A Start with Known Identifier (e.g., Name, CAS No.) B Query Primary Database (e.g., PubChem, SciFinder) A->B C Obtain InChIKey and Isomeric SMILES B->C D Does InChIKey Match Target Compound? C->D E Verify Stereochemistry using Isomeric SMILES or IUPAC Name D->E  Yes   I STOP: Incorrect Compound. Re-evaluate Source. D->I  No   F Is Stereochemistry Correct? E->F G Cross-Reference with Supplier's Certificate of Analysis (CoA) F->G  Yes   F->I  No   H Identification Confirmed G->H

Caption: A step-by-step workflow for the unambiguous identification of a chemical isomer.

Protocol Steps:

  • Initiate with a Known Identifier: Begin with any information you have, such as a product name from a catalog, a CAS number from literature, or a structure drawn in a chemical editor.

  • Consult a Primary Database: Use this initial identifier to search an authoritative chemical database like PubChem, CAS SciFinder, or Reaxys. Do not rely solely on a supplier's website.

  • Extract Key Line Notations: From the database record, extract the InChIKey and the isomeric SMILES string. These are your primary tools for verification.

  • Validate the Core Structure: Compare the extracted InChIKey with the InChIKey of your target compound. A perfect match confirms the molecular connectivity and elemental composition. If they do not match, you are dealing with a fundamentally different substance.

  • Confirm Stereochemistry: Scrutinize the isomeric SMILES or the full IUPAC name for stereochemical descriptors. This step is crucial for differentiating between cis, trans, and other isomers.

  • Cross-Reference with Supplier Documentation: Before purchase or use, obtain the Certificate of Analysis (CoA) or technical data sheet from the supplier. Ensure that the CAS number and, if provided, the structure or name on the CoA match the validated information from the primary database.

Conclusion

The accurate identification of 3,5-Dimethylcyclohexanecarboxylic acid is a clear case where meticulous attention to detail is paramount. The existence of multiple isomers necessitates a move beyond simple names and requires the disciplined use of precise identifiers. For researchers in discovery and development, the consistent application of a validation workflow, centered on the use of stereochemistry-aware identifiers like the InChIKey and isomeric SMILES, is the most effective strategy for ensuring experimental integrity and advancing scientific discovery.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21872116, 3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45116564, 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45116565, 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15090400, cis-3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid Properties. Retrieved from [Link]

Sources

Discovery and history of dimethylcyclohexane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and History of Dimethylcyclohexane Compounds: A Technical Retrospective for Modern Application

Part 1: Executive Technical Synthesis

The "Fruit Fly" of Conformational Analysis Dimethylcyclohexane (DMCH) is not merely a petrochemical solvent; it is the fundamental scaffold upon which the laws of modern stereochemistry were written. While its industrial utility lies in jet fuel surrogates and polyester precursors, its scientific pedigree is rooted in the Nobel Prize-winning work of Odd Hassel and Derek Barton. For the drug development scientist, DMCH represents the baseline model for understanding lipophilic xenobiotic metabolism, cytochrome P450 regio-selectivity, and the thermodynamic imperatives that govern cycloalkane drug pharmacophores.

This guide moves beyond the textbook to explore the causality of DMCH’s history, its critical role in establishing the rules of axial/equatorial preference, and the rigorous protocols required for its synthesis and analysis in a modern laboratory.

Part 2: Historical Genesis & The Stereochemical Revolution

The Petrochemical Origins (1890s–1930s)

The history of DMCH begins in the "naphthene" fraction of Russian petroleum. Early chemists like Vladimir Markovnikov identified these cyclic saturates, but isolation was plagued by the complexity of isomeric mixtures. It wasn't until the 1930s, at the U.S. National Bureau of Standards (NBS), that R.T. Leslie successfully isolated "octonaphthene" (a dimethylcyclohexane fraction) from midcontinent petroleum.

  • Technical Insight: The boiling points of DMCH isomers (approx. 119–124°C) are so close that early fractional distillation failed to separate them effectively. This necessitated the development of precise fractional crystallization, a technique that later underpinned modern purification standards.

Sabatier’s Hydrogenation (1901)

Paul Sabatier (Nobel Laureate, 1912) revolutionized organic chemistry by hydrogenating aromatics over reduced nickel.

  • The Experiment: Sabatier and Senderens passed xylene vapors and hydrogen over hot nickel (150–200°C).

  • The Result: The aromatic ring was saturated to form dimethylcyclohexane.

  • The Anomaly: They expected a single product but obtained mixtures with varying physical properties. They had inadvertently stumbled upon stereoisomerism in cycloalkanes, though the tools to fully articulate it (NMR, X-ray) did not yet exist.

Odd Hassel and the "Diaxial" Breakthrough (1940s)

This is the most critical historical junction for the researcher. Norwegian chemist Odd Hassel used DMCH isomers to prove that the cyclohexane ring is not planar but a chair.

  • The 1,3-Anomaly: In 1,3-dimethylcyclohexane, the cis isomer is thermodynamically more stable than the trans isomer.[1] This contradicted the general rule (seen in 1,2 and 1,4 systems) that trans is more stable.

  • The Explanation: Hassel demonstrated that trans-1,3-DMCH forces one methyl group into an axial position (axial-equatorial), whereas cis-1,3-DMCH allows both methyls to be equatorial (diequatorial).

  • Legacy: This work defined the 1,3-diaxial interaction (approx. 0.9 kcal/mol per interaction), a value that remains a standard "penalty" in computational drug design today.

Part 3: Physicochemical & Thermodynamic Characterization

The following data consolidates the thermodynamic stability derived from Hassel’s principles. Note the inversion of stability in the 1,3-isomer.

Isomer SystemConfigurationConformationStability RankEst. Relative Energy (kcal/mol)
1,2-DMCH transDiequatorial (e,e)Most Stable 0.0
cisAxial-Equatorial (a,e)Intermediate+1.8
transDiaxial (a,a)Least Stable+2.7 (torsional strain)
1,3-DMCH cisDiequatorial (e,e)Most Stable 0.0
transAxial-Equatorial (a,e)Less Stable+1.8
cisDiaxial (a,a)Unstable+5.4 (severe 1,3-diaxial)
1,4-DMCH transDiequatorial (e,e)Most Stable 0.0
cisAxial-Equatorial (a,e)Less Stable+1.8

Part 4: Metabolism and Toxicology (Drug Development Context)

For the drug developer, DMCH serves as a probe for Cytochrome P450 (CYP) activity. The lipophilic nature of DMCH (LogP ≈ 3.5) necessitates Phase I oxidation for clearance.

Metabolic Pathway Mechanics

The metabolism does not occur randomly. It follows steric accessibility rules :

  • Hydroxylation (Phase I): CYP enzymes (primarily CYP2C and CYP3A families in mammals) preferentially attack the ring carbons furthest from the methyl substituents to avoid steric hindrance.

    • Example: 1,4-DMCH is hydroxylated primarily at the C-2 or C-3 position, or at the methyl group itself (forming a primary alcohol).

  • Glucuronidation (Phase II): The resulting alcohols are rapidly conjugated with glucuronic acid for renal excretion.

Toxicological Targets:

  • Primary: Kidney (accumulation of diol metabolites leading to hyaline droplet nephropathy in male rats—a specific mechanism often deemed irrelevant to humans but critical in regulatory tox).

  • Secondary: CNS (solvent narcosis due to membrane disruption).

MetabolicPathway Substrate 1,4-Dimethylcyclohexane (Lipophilic Parent) CYP CYP450 Oxidation (Liver Microsomes) Substrate->CYP Phase I Metabolite1 Trans-4-methylcyclohexyl-methanol (Primary Alcohol) CYP->Metabolite1 Methyl Oxidation Metabolite2 Dimethylcyclohexanol (Ring Hydroxylation) CYP->Metabolite2 Ring Oxidation Phase2 UGT Conjugation (Glucuronidation) Metabolite1->Phase2 Metabolite2->Phase2 Excretion Renal Excretion (Urine) Phase2->Excretion Hydrophilic Adduct

Figure 1: Biotransformation pathway of 1,4-dimethylcyclohexane illustrating the transition from lipophilic parent to hydrophilic conjugate.

Part 5: Experimental Protocol – Stereoselective Synthesis

Objective: Synthesize a defined ratio of cis/trans-1,4-dimethylcyclohexane from p-xylene using catalytic hydrogenation. Why this protocol? Unlike Sabatier’s high-temperature vapor method, this liquid-phase protocol uses a Parr Shaker to ensure kinetic control, favoring the cis isomer (syn-addition) which can then be isomerized to the thermodynamic trans product if desired.

Reagents & Equipment
  • Substrate: p-Xylene (≥99%, anhydrous).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂). Note: Rhodium is preferred for maximizing cis-selectivity due to rapid syn-addition.

  • Solvent: Glacial Acetic Acid (accelerates rate) or Hexane (neutral).

  • Equipment: Parr Hydrogenation Apparatus (Series 3900), High-pressure gas lines.

Step-by-Step Methodology
  • Catalyst Loading (Inert Atmosphere):

    • Action: In a glovebox or under Argon flow, charge the Parr reaction vessel with 5% Rh/Al₂O₃ (1.0 g per 100 mmol substrate).

    • Reasoning: Pre-reduced metal catalysts can be pyrophoric. Safety is paramount.

  • Substrate Addition:

    • Action: Add p-xylene (10.6 g, 100 mmol) and solvent (50 mL).

    • Reasoning: Dilution prevents thermal runaway; hydrogenation is highly exothermic (ΔH ≈ -205 kJ/mol).

  • Hydrogenation Cycle:

    • Action: Seal vessel. Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂. Agitate at Room Temperature (25°C) .

    • Control: Monitor pressure drop. Repressurize as needed until uptake ceases (approx. 1-3 hours).

    • Critical Insight: Low temperature favors the kinetic product (cis-1,4-dimethylcyclohexane). High temp (>100°C) promotes isomerization to the trans form.

  • Work-up:

    • Action: Filter catalyst through Celite under N₂. Wash with solvent.[2]

    • Action: Neutralize (if acid used) and dry over MgSO₄.

  • Analysis (GC-FID/MS):

    • Column: DB-5 or equivalent non-polar capillary column.

    • Validation: The cis isomer typically elutes after the trans isomer on non-polar phases due to slightly higher boiling point and polarity (dipole moment).

SynthesisWorkflow Start Start: p-Xylene CatLoad Catalyst Loading (Rh/Al2O3, Inert atm) Start->CatLoad React Hydrogenation (50 psi H2, 25°C) CatLoad->React Filter Filtration (Celite) React->Filter Analyze GC-MS Analysis (Isomer Ratio) Filter->Analyze Isomerize Thermodynamic Isomerization (AlCl3, Heat) Analyze->Isomerize Target: Stable EndCis Product: cis-1,4-DMCH (Kinetic) Analyze->EndCis Target: Kinetic EndTrans Product: trans-1,4-DMCH (Thermodynamic) Isomerize->EndTrans

Figure 2: Synthesis workflow distinguishing between kinetic (cis) and thermodynamic (trans) isolation pathways.

Part 6: References

  • Leslie, R. T. (1935). Separation of a dimethylcyclohexane fraction from a midcontinent petroleum. Journal of Research of the National Bureau of Standards. Link

  • Sabatier, P., & Senderens, J. B. (1901). Nouvelles méthodes générales d'hydrogénation. Comptes Rendus de l'Académie des Sciences. Link

  • Hassel, O. (1943). The Cyclohexane Problem. Tidsskrift for Kjemi, Bergvesen og Metallurgi. (Foundational paper on chair conformations).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source for A-values and conformational energies).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link

  • Cytochrome P450 Drug Interaction Table . Indiana University School of Medicine. Link

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An In-Depth Technical Guide to the Safety and Hazards of 3,5-Dimethylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylcyclohexane-1-carboxylic acid, a substituted cycloalkane carboxylic acid, is a molecule of interest in various research and development sectors. As with any chemical entity, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of scientific research. This technical guide provides a comprehensive overview of the known and anticipated hazards associated with 3,5-Dimethylcyclohexane-1-carboxylic acid, detailed experimental protocols for its safety assessment, and insights into its potential mechanisms of toxicity. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to handle this compound responsibly and to design robust safety evaluation strategies.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,5-Dimethylcyclohexane-1-carboxylic acid has been identified as a substance with multiple hazardous properties. A summary of its classification is provided in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation[1]

Signal Word: Warning

Pictograms:

These classifications underscore the importance of implementing stringent safety protocols when handling 3,5-Dimethylcyclohexane-1-carboxylic acid. The following sections of this guide will delve into the experimental basis for these classifications and provide detailed methodologies for their verification.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to assessing its potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET).

PropertyValueSource
Molecular FormulaC9H16O2PubChem
Molecular Weight156.22 g/mol PubChem[1]
AppearanceSolid-
Melting Point65-68 °C-
IUPAC Name3,5-dimethylcyclohexane-1-carboxylic acidPubChem[1]
CAS Number7124-21-2PubChem[1]

Mechanistic Insights into Toxicity

The toxicological profile of 3,5-Dimethylcyclohexane-1-carboxylic acid is largely attributable to the reactivity of its carboxylic acid functional group and its overall molecular structure.

Skin and Eye Irritation

Carboxylic acids are known to cause skin and eye irritation, with the severity often depending on the concentration, pKa of the acid, and its lipophilicity.[2][3] The irritant effect is primarily due to the acidic nature of the carboxyl group, which can disrupt the stratum corneum of the skin and the delicate epithelial layers of the eye. This can lead to cell damage, inflammation, and the release of pro-inflammatory mediators.[4] The presence of the dimethylcyclohexane ring may influence the lipophilicity of the molecule, potentially facilitating its penetration through the lipid-rich layers of the skin and cell membranes, thereby exacerbating the irritant response.

Oral Toxicity and Metabolic Pathways

Experimental Protocols for Safety Assessment

To ensure the safe handling and use of 3,5-Dimethylcyclohexane-1-carboxylic acid, a battery of toxicological tests should be performed. The following protocols are based on internationally recognized OECD guidelines and represent the current best practices for safety assessment.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 420)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of a test substance.

Objective: To determine the acute oral toxicity of 3,5-Dimethylcyclohexane-1-carboxylic acid and to obtain information on the signs of toxicity.

Principle: A single dose of the substance is administered orally to a group of animals. The animals are observed for a defined period for signs of toxicity and mortality.

Experimental Workflow:

Acute_Oral_Toxicity_Workflow start Start: Dose Selection sighting_study Sighting Study (Optional) - Administer starting dose to a single animal start->sighting_study main_study Main Study - Dose groups of animals sequentially sighting_study->main_study Based on outcome observation Observation (14 days) - Record clinical signs, body weight, mortality main_study->observation necropsy Necropsy - Gross pathological examination observation->necropsy data_analysis Data Analysis - Determine GHS category necropsy->data_analysis end End data_analysis->end Skin_Irritation_Workflow start Start: Tissue Preparation pre_incubation Pre-incubation - Condition EpiDerm™ tissues start->pre_incubation exposure Chemical Exposure (60 min) - Apply test chemical to tissue surface pre_incubation->exposure rinsing Rinsing - Remove test chemical exposure->rinsing post_incubation Post-incubation (42 hours) rinsing->post_incubation mtt_assay MTT Assay - Measure cell viability post_incubation->mtt_assay data_analysis Data Analysis - Classify as irritant or non-irritant mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Skin Irritation Testing.

Step-by-Step Methodology:

  • Tissue Preparation: Upon receipt, place the EpiDerm™ tissue inserts into a 6-well plate containing pre-warmed assay medium and pre-incubate overnight at 37°C in a humidified 5% CO2 incubator. [7][8][9]2. Chemical Application:

    • Apply 25-50 µL of the neat or appropriately diluted 3,5-Dimethylcyclohexane-1-carboxylic acid directly onto the surface of the EpiDerm™ tissue. [10] * Include a negative control (e.g., sterile PBS) and a positive control (e.g., 5% sodium dodecyl sulfate).

  • Exposure: Incubate the tissues for 60 minutes at 37°C in a humidified 5% CO2 incubator. [8]4. Rinsing: After the exposure period, thoroughly rinse the tissue surface with sterile PBS to remove all residual test chemical. [10]5. Post-incubation: Transfer the tissue inserts to a new 6-well plate containing fresh assay medium and incubate for 42 hours at 37°C in a humidified 5% CO2 incubator. [8]6. MTT Assay:

    • After the post-incubation period, transfer each tissue insert to a 24-well plate containing MTT solution (1 mg/mL).

    • Incubate for 3 hours at 37°C.

    • After incubation, extract the formazan dye from the tissues using isopropanol.

  • Data Analysis:

    • Measure the absorbance of the extracted formazan at 570 nm using a spectrophotometer.

    • Calculate the percentage of viable cells for each tissue relative to the negative control.

    • A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is ≤ 50%. [7][9]

Analytical Method for Quantification in Biological Matrices (GC-MS)

This section provides a general framework for developing a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 3,5-Dimethylcyclohexane-1-carboxylic acid in biological matrices such as plasma or serum. This method is adapted from established protocols for short-chain fatty acids. [11][12][13][14][15] Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of 3,5-Dimethylcyclohexane-1-carboxylic acid in biological samples.

Principle: The acidic analyte is extracted from the biological matrix under acidic conditions. The extract is then analyzed by GC-MS, which provides both separation and sensitive detection.

Experimental Workflow:

GCMS_Workflow start Start: Sample Collection sample_prep Sample Preparation - Acidification & Internal Standard Addition start->sample_prep extraction Liquid-Liquid Extraction - e.g., with MTBE sample_prep->extraction gc_ms_analysis GC-MS Analysis - Separation and Detection extraction->gc_ms_analysis data_processing Data Processing - Quantification using calibration curve gc_ms_analysis->data_processing end End data_processing->end

Caption: Workflow for GC-MS Quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • To a known volume of plasma or serum (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of the analyte).

    • Acidify the sample by adding a small volume of a strong acid (e.g., HCl) to protonate the carboxylic acid. [11][15]2. Liquid-Liquid Extraction:

    • Add an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE) to the acidified sample. [11][15] * Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • GC-MS Analysis:

    • Carefully transfer the organic layer to a new vial for injection into the GC-MS system.

    • Gas Chromatograph (GC) Conditions (Example):

      • Column: A polar capillary column suitable for fatty acid analysis (e.g., DB-FATWAX UI).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions (Example):

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for 3,5-Dimethylcyclohexane-1-carboxylic acid and the internal standard.

  • Quantification:

    • Prepare a calibration curve by spiking known amounts of 3,5-Dimethylcyclohexane-1-carboxylic acid into a blank matrix.

    • Process the calibration standards and unknown samples using the same procedure.

    • Quantify the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Safe Handling and Emergency Procedures

Given the hazardous nature of 3,5-Dimethylcyclohexane-1-carboxylic acid, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Spill Response: In case of a spill, wear appropriate PPE, contain the spill, and absorb it with an inert material. Dispose of the waste in accordance with local regulations.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

    • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This technical guide provides a comprehensive overview of the safety and hazards associated with 3,5-Dimethylcyclohexane-1-carboxylic acid. While specific toxicological data for this compound is limited, the information presented, based on its chemical class and established testing guidelines, offers a robust framework for its safe handling and evaluation. Researchers and drug development professionals are urged to utilize this guide to implement appropriate safety measures, conduct thorough risk assessments, and generate the necessary data to ensure the responsible use of this chemical.

References

  • Kim, K.-S., Lee, Y., Chae, W., & Cho, J.-Y. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. Metabolites, 12(6), 525. [Link]

  • MatTek Corporation. (2025). In Vitro EpiDerm™ Skin Irritation Test For use with MatTek Corporation's Reconstructed Human Epidermal Model EpiDerm™ (EPI-200-SIT). [Link]

  • Zheng, X., et al. (2019). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. FAO AGRIS. [Link]

  • Kandarova, H., & Letašiová, S. (2011). An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model. ResearchGate. [Link]

  • Zheng, X., et al. (2019). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. MDPI. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 138: In vitro EpiDermTM Skin Irritation Test (EpiDerm SIT). [Link]

  • Zheng, X., et al. (2019). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. ResearchGate. [Link]

  • Kim, K.-S., Lee, Y., Chae, W., & Cho, J.-Y. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • Kandárová, H., & Liebsch, M. (2005). Optimisation of the EpiDerm Test Protocol for the Upcoming ECVAM Validation Study on In Vitro Skin Irritation Tests. OpenAgrar. [Link]

  • U.S. Environmental Protection Agency. (2013). EpiDermTM Skin irritation Test. Regulations.gov. [Link]

  • CK-12 Foundation. (n.d.). What is the effect of carboxylic acid on skin?[Link]

  • Singh, P., Gupta, N., & Kumar, A. (2020). Chemical eye injury: pathophysiology, assessment and management. Journal of Clinical Ophthalmology and Research, 8(2), 79. [Link]

  • Cometto-Muñiz, J. E., Cain, W. S., & Abraham, M. H. (2007). Cutoff in detection of eye irritation from vapors of homologous carboxylic acids and aliphatic aldehydes. Experimental brain research, 180(1), 127–137. [Link]

  • PubChem. (n.d.). 3,5-Dimethylcyclohexane-1-carboxylic acid. [Link]

  • Kojima, H., et al. (2022). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Current Research in Toxicology, 4, 100100. [Link]

  • BEMS Reports. (2018). Acute Oral Toxicity. [Link]

  • Tagami, H., et al. (1996). Evaluation of human skin irritation by carboxylic acids, alcohols, esters and aldehydes, with nitrocellulose-replica method and closed patch testing. Acta dermato-venereologica. Supplementum, 196, 19–25. [Link]

  • Slideshare. (n.d.). Acute oral Toxicity Up-Down Procedure 425 guideline. [Link]

  • Kojima, H., et al. (2022). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. ResearchGate. [Link]

  • Kung, J. W., et al. (2014). The newly identified cyclohexane carboxylic acid degradation pathway in... ResearchGate. [Link]

  • Castell, J. V., et al. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Toxicology, 503, 153764. [Link]

  • Smith, D. A. (Ed.). (2010). Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of Chemical Building Blocks on ADMET. Royal Society of Chemistry.
  • Terada, A., et al. (1982). U.S. Patent No. 4,348,410. Washington, DC: U.S.
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Methodological & Application

Application Notes & Protocols: Synthesis of 3,5-Dimethylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3,5-dimethylcyclohexane-1-carboxylic acid, a valuable building block in pharmaceutical and materials science. The primary method detailed is the catalytic hydrogenation of 3,5-dimethylbenzoic acid. This application note outlines the underlying chemical principles, provides a detailed, step-by-step protocol, and includes essential data for the characterization of the final product. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Significance and Synthetic Strategy

3,5-Dimethylcyclohexane-1-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique stereochemical and physicochemical properties.[1] The cyclohexane ring, substituted with methyl groups, provides a lipophilic and conformationally restricted scaffold that can be exploited in the design of novel therapeutic agents and specialized polymers.[2]

The most direct and efficient synthetic route to 3,5-dimethylcyclohexane-1-carboxylic acid is the catalytic hydrogenation of the aromatic precursor, 3,5-dimethylbenzoic acid.[3][4] This method is advantageous due to the ready availability of the starting material and the high yields and selectivities that can be achieved with appropriate catalyst systems.[5] The hydrogenation process involves the reduction of the aromatic ring to a cyclohexane ring while preserving the carboxylic acid functionality.

The choice of catalyst is critical to the success of this reaction. Noble metal catalysts, particularly those based on ruthenium and rhodium, supported on carbon or other inert materials, have demonstrated high efficacy in the hydrogenation of aromatic carboxylic acids.[3][4] Reaction conditions such as temperature, hydrogen pressure, and solvent composition also play a crucial role in optimizing the conversion and selectivity of the reaction.[5]

Reaction Scheme and Mechanism

The overall transformation involves the addition of six hydrogen atoms across the benzene ring of 3,5-dimethylbenzoic acid.

Caption: Catalytic hydrogenation of 3,5-dimethylbenzoic acid.

The mechanism of catalytic hydrogenation of aromatic rings is a complex, multi-step process that occurs on the surface of the catalyst. It generally involves the adsorption of the aromatic compound and hydrogen onto the catalyst surface, followed by a series of stepwise hydrogen atom transfers to the aromatic ring, ultimately leading to the saturated cycloalkane.

Detailed Experimental Protocol

This protocol describes the synthesis of 3,5-dimethylcyclohexane-1-carboxylic acid via the catalytic hydrogenation of 3,5-dimethylbenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Dimethylbenzoic Acid≥98%Commercially AvailableAlso known as Mesitylenic acid.
5% Ruthenium on Carbon (Ru/C)-Commercially AvailableOther catalysts like Rh/C can also be used.[4]
EthanolAnhydrousCommercially AvailableSolvent for the reaction.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Hydrochloric Acid (HCl)ConcentratedCommercially AvailableFor acidification.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying the organic phase.
High-Pressure Hydrogenation Reactor--Parr apparatus or similar.
Filtration Apparatus--Buchner funnel, filter paper.
Rotary Evaporator--For solvent removal.
Synthetic Procedure

Synthetic_Workflow A 1. Reactor Charging B 2. Hydrogenation Reaction A->B Introduce H₂ pressure C 3. Catalyst Filtration B->C Cool and vent D 4. Solvent Removal C->D Collect filtrate E 5. Aqueous Workup D->E Acidify with HCl F 6. Extraction E->F Extract with DCM G 7. Drying and Concentration F->G Dry organic layer (Na₂SO₄) H 8. Product Isolation G->H Evaporate solvent caption Figure 2. Workflow for the synthesis.

Caption: Step-by-step workflow for the synthesis.

  • Reactor Charging: In a high-pressure hydrogenation reactor, combine 3,5-dimethylbenzoic acid (10.0 g, 66.6 mmol) and 5% Ruthenium on Carbon (0.5 g, 5% w/w).

  • Solvent Addition: Add anhydrous ethanol (100 mL) to the reactor.

  • Sealing and Purging: Seal the reactor securely. Purge the system with nitrogen gas three times to remove any residual air, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 100 psi. Begin stirring and heat the reaction mixture to 80°C. Maintain these conditions for 12-24 hours, monitoring the reaction progress by observing the drop in hydrogen pressure. If necessary, repressurize the reactor with hydrogen.

  • Cooling and Filtration: After the reaction is complete (indicated by no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in 100 mL of water and acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Product Characterization

The synthesized 3,5-dimethylcyclohexane-1-carboxylic acid should be characterized to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol [6][7]
AppearanceWhite to off-white solid
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons and the methyl group protons. The chemical shifts and coupling patterns will depend on the stereoisomeric ratio (cis/trans) of the product.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display signals corresponding to the carboxylic acid carbon, the carbons of the cyclohexane ring, and the methyl carbons.

  • IR (KBr): The infrared spectrum will show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[8]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Safety and Handling

  • 3,5-Dimethylbenzoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Ruthenium on Carbon: Flammable solid. Handle in a well-ventilated area, away from ignition sources.

  • Hydrogen Gas: Highly flammable. The hydrogenation reaction must be carried out in a properly functioning high-pressure reactor in a well-ventilated fume hood, away from sparks and open flames.

  • Solvents (Ethanol, Dichloromethane): Flammable and/or volatile. Handle in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInactive catalyst, insufficient hydrogen pressure or reaction time.Use fresh catalyst, increase hydrogen pressure or reaction time.
Low YieldInefficient extraction or product loss during workup.Ensure complete extraction and minimize transfers.
Impure ProductIncomplete reaction or side reactions.Purify by recrystallization or column chromatography.

Conclusion

The catalytic hydrogenation of 3,5-dimethylbenzoic acid is a reliable and efficient method for the synthesis of 3,5-dimethylcyclohexane-1-carboxylic acid. The protocol detailed in this application note provides a clear and reproducible procedure for obtaining this valuable compound. Careful attention to reaction conditions, catalyst handling, and purification techniques will ensure a high yield of the desired product.

References

  • PubChem. 3,5-Dimethylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

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  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available from: [Link]

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Application Note & Protocol: Stereoselective Synthesis of cis-3,5-Dimethylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide for the stereoselective synthesis of cis-3,5-Dimethylcyclohexane-1-carboxylic acid, a valuable saturated carbocyclic building block for pharmaceutical and materials science research. The protocol details a robust method involving the catalytic hydrogenation of 3,5-dimethylbenzoic acid over a ruthenium-on-carbon (Ru/C) catalyst. We delve into the mechanistic rationale for stereochemical control, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction and Scientific Rationale

Saturated carbocyclic scaffolds are of significant interest in medicinal chemistry as they can serve as bioisosteres for aromatic rings, often leading to improved metabolic stability and pharmacokinetic profiles. The title compound, cis-3,5-Dimethylcyclohexane-1-carboxylic acid, with its defined stereochemistry, provides a rigid framework for orienting functional groups in three-dimensional space, making it a crucial intermediate in the synthesis of complex molecular architectures. Understanding the drug metabolism and pharmacokinetics (DMPK) of a candidate molecule is a pivotal aspect of the drug development process, and utilizing scaffolds like this can optimize these properties from an early stage.[1][2]

The primary synthetic challenge lies in controlling the stereochemistry on the cyclohexane ring. The preparation of the cis isomer is achieved through the catalytic hydrogenation of the planar aromatic precursor, 3,5-dimethylbenzoic acid. This transformation relies on the principle of syn-addition of hydrogen atoms from the surface of a heterogeneous catalyst.

Causality of Stereoselective Hydrogenation: The stereochemical outcome of the reaction is dictated by the interaction of the substrate with the catalyst surface. The aromatic ring of 3,5-dimethylbenzoic acid adsorbs onto the surface of the ruthenium catalyst. Molecular hydrogen (H₂) also adsorbs onto the catalyst and dissociates into hydrogen atoms. These atoms are then delivered to one face of the adsorbed aromatic ring in a stepwise but concerted fashion. This syn-addition mechanism ensures that the three new hydrogen atoms on the carboxyl-bearing carbon (C1) and the two methyl-bearing carbons (C3, C5) are all added from the same face of the ring, resulting in the thermodynamically favored cis configuration. The use of ruthenium and rhodium catalysts is well-documented for the efficient ring hydrogenation of benzoic acids to their corresponding cyclohexanecarboxylic acids.[3][4][5]

Synthetic Scheme and Workflow

The overall synthetic strategy is a one-step reduction of a commercially available starting material.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Charge Reactor (Substrate, Solvent, Catalyst) B Seal & Purge (N₂ followed by H₂) A->B C Hydrogenate (Heat & Pressurize) B->C D Cool & Vent Reactor C->D E Filter Catalyst (e.g., through Celite®) D->E F Remove Solvent (Rotary Evaporation) E->F G Recrystallize (e.g., from Hexane) F->G H Dry Product G->H I Characterize (NMR, MS, MP) H->I

Caption: Experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-Dimethylbenzoic acid≥98%Standard vendorStarting material
Ruthenium, 5% on activated carbon50% water wetStandard vendorCatalyst (handle with care, pyrophoric when dry)
Hydrogen (H₂) gasHigh purity (≥99.99%)Gas supplierReducing agent
Nitrogen (N₂) gasHigh purityGas supplierInert gas for purging
Methanol (MeOH)AnhydrousStandard vendorReaction solvent
Dichloromethane (DCM)ACS GradeStandard vendorFor workup
HexaneACS GradeStandard vendorFor recrystallization
Celite® 545-Standard vendorFiltration aid
Anhydrous Magnesium Sulfate (MgSO₄)-Standard vendorDrying agent

3.2 Equipment

  • High-pressure reactor (e.g., Parr Instrument Company shaker or autoclave) equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Standard laboratory glassware (flasks, beakers, funnels).

  • Buchner funnel and filtration flask.

  • Rotary evaporator.

  • Magnetic stirrer with heating plate.

  • Analytical balance.

3.3 Step-by-Step Procedure

  • Reactor Charging: In a suitable glass liner for the high-pressure reactor, combine 3,5-dimethylbenzoic acid (10.0 g, 66.6 mmol) and anhydrous methanol (100 mL). Carefully add 5% ruthenium on carbon (1.0 g, 10 wt% of substrate), ensuring the catalyst is handled in a wet state to prevent ignition.

  • System Setup and Purging: Place the glass liner into the high-pressure reactor and seal the vessel according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen gas to ~100 psi and then venting. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation Reaction: After the final nitrogen vent, purge the system with hydrogen gas twice (pressurize to ~100 psi and vent). Finally, pressurize the reactor with hydrogen to 300 psi.

  • Reaction Conditions: Begin vigorous stirring and heat the reactor to 70 °C. The pressure will increase with temperature. Adjust the hydrogen pressure as needed to maintain a working pressure of 400-500 psi. Monitor the pressure gauge; a cessation of hydrogen uptake indicates the reaction is nearing completion. Maintain these conditions for 18-24 hours.

  • Reaction Cooldown and Workup: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with nitrogen gas before opening.

  • Catalyst Removal: Carefully decant the reaction mixture into a flask. Rinse the liner and catalyst with a small amount of methanol. Caution: The catalyst is highly pyrophoric upon drying. The filter cake should never be allowed to dry completely in the air. The wet catalyst should be quenched and disposed of according to institutional safety guidelines. Filter the combined methanol solutions through a pad of Celite® in a Buchner funnel to remove the ruthenium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The result will be a crude solid or oil.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot hexane (~50-60 mL). If any insoluble material remains, perform a hot filtration. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator (4 °C) for several hours to induce crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration, wash the crystals with a small amount of cold hexane, and dry under vacuum to a constant weight.

Results and Characterization

4.1 Expected Outcome

ParameterExpected Value
Theoretical Yield 10.4 g
Typical Experimental Yield 8.8 - 9.9 g (85-95%)
Appearance White crystalline solid
Molecular Weight 156.22 g/mol [6][7]
Melting Point ~75-78 °C (cis isomer)

4.2 Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~2.55 (tt, 1H, J = 12.0, 4.0 Hz, H-1), ~1.80-1.95 (m, 2H), ~1.60-1.75 (m, 2H), ~1.10-1.25 (m, 2H), ~0.90 (d, 6H, J = 6.5 Hz, 2 x -CH₃), ~0.75-0.88 (m, 2H). The carboxylic acid proton (-COOH) will appear as a broad singlet typically >10 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~183.0 (C=O), ~40.5 (C-1), ~34.0 (C-2, C-6), ~30.0 (C-3, C-5), ~22.5 (-CH₃).

  • FT-IR (ATR): ν (cm⁻¹) ~2950-2850 (C-H stretch), ~1700 (C=O stretch), ~1450, ~1250.

  • Mass Spectrometry (EI): m/z (%) 156 (M⁺), 111, 97, 83, 69, 55.

Safety and Handling Precautions

  • High-Pressure Hydrogenation: This procedure must be performed by trained personnel in a laboratory equipped for high-pressure reactions. Use a blast shield and ensure the reactor is properly maintained and operated behind a certified fume hood.

  • Ruthenium on Carbon Catalyst: The catalyst is pyrophoric, especially when dry. Handle in a wet state and do not allow the filter cake to dry in the air. Quench spent catalyst carefully (e.g., by slowly adding to a large volume of water) before disposal.

  • Solvents: Methanol, dichloromethane, and hexane are flammable and should be handled in a fume hood away from ignition sources. [7][8]* General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves at all times.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15090400, cis-3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Pawar, S. D., et al. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21872116, 3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Wang, H., & Zhao, F. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 8(7), 628-634. Retrieved from [Link]

  • Chemspace (2024). (1s,3R,5S)-3,5-dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7482, 3,5-Dimethylbenzoic acid. Retrieved from [Link]

  • Zhang, J. (2023). The Pivotal Role of DMPK in Drug Development, Optimizing Drug Safety and Efficacy. Der Pharma Lett., 15, 07-08. Retrieved from [Link]

  • Wang, H., & Zhao, F. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Retrieved from [Link]

  • North-Star-Chemical (2025). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Blog. Retrieved from [Link]

  • CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents.
  • CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents.

Sources

Application Note: Functionalization and Deployment of 3,5-Dimethylcyclohexane-1-carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary pursuit of drug candidates with improved physicochemical properties, the transition from planar aromatic systems to saturated, three-dimensional scaffolds is a critical strategy (the "Escape from Flatland").[1] 3,5-Dimethylcyclohexane-1-carboxylic acid (CAS: 7124-21-2) serves as a privileged building block in this domain.[1] Its unique 1,3,5-substitution pattern offers a defined stereochemical vector that allows researchers to probe specific regions of a binding pocket while modulating lipophilicity (LogP) and metabolic stability.[1] This guide details the synthesis, stereochemical resolution, and application of this scaffold in modern decarboxylative cross-coupling workflows.

Part 1: Stereochemical Analysis & Scaffold Utility

The Conformation Conundrum

The utility of 3,5-dimethylcyclohexane-1-carboxylic acid lies in its ability to exist in distinct diastereomeric forms. The cis-isomer (typically the all-cis 1,3,5-isomer) is thermodynamically preferred when the carboxyl group and both methyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions.[1]

  • Cis-isomer (Thermodynamic): All substituents equatorial.[1] High stability. Used to project substituents in a defined plane.[1]

  • Trans-isomers: One or more substituents axial.[1] Higher energy.[1] Used to probe "out-of-plane" binding interactions.[1]

Key Application Insight: Unlike flexible alkyl chains, this scaffold provides a rigidified linker that reduces the entropic penalty of binding.[1]

Part 2: Synthesis & Preparation Protocols

Protocol A: Catalytic Hydrogenation of 3,5-Dimethylbenzoic Acid

Objective: To synthesize the saturated cyclohexane core from its aromatic precursor on a multigram scale.

Mechanism: Heterogeneous catalysis using Ruthenium or Rhodium is preferred over Palladium to prevent decarboxylation or hydrogenolysis of the methyl groups.[1]

Materials:
  • Substrate: 3,5-Dimethylbenzoic acid (purity >98%).[1]

  • Catalyst: 5% Ru/Al₂O₂ or 5% Rh/C (avoid Pd/C if ring saturation is difficult without high pressure).[1]

  • Solvent: 1,4-Dioxane/Water (1:1 v/v) or Acetic Acid.[1]

  • Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor).

Step-by-Step Methodology:
  • Loading: Charge the autoclave with 3,5-dimethylbenzoic acid (10.0 g, 66.6 mmol) and 5% Ru/Al₂O₃ (1.0 g, 10 wt% loading).

  • Solvation: Add 100 mL of 1,4-Dioxane/Water mixture. The binary solvent system enhances selectivity for the carboxylic acid over the alcohol reduction product.

  • Purge: Seal the reactor. Purge with N₂ (3x) followed by H₂ (3x) to remove oxygen.[1]

  • Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 130°C .[1] Stir at 800 rpm for 12 hours.

  • Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will be a mixture of cis and trans isomers.[1]

  • Crystallization (Critical Step): Recrystallize from n-hexane/ethyl acetate to enrich the thermodynamically stable cis-isomer (mp: ~75-78°C).[1]

Yield Expectation: >90% conversion; >80% isolated yield of mixed isomers.

Visualization: Hydrogenation & Stereochemistry

HydrogenationPathway Benzoic 3,5-Dimethylbenzoic Acid (Planar Aromatic) Intermediate Catalyst Surface Adsorption Benzoic->Intermediate Adsorption H2_Cat H2 (50 bar), Ru/Al2O3 130°C, 12h Cis Cis-Isomer (All-Equatorial) Thermodynamic Product H2_Cat->Cis Major Product Trans Trans-Isomer (Axial-Equatorial) Kinetic Product H2_Cat->Trans Minor Product Intermediate->H2_Cat Trans->Cis Epimerization (Base/Heat)

Caption: Catalytic reduction pathway of 3,5-dimethylbenzoic acid yielding stereoisomeric cyclohexane derivatives.

Part 3: Advanced Application – Decarboxylative Cross-Coupling

Context: The "Modern" Application

In modern medicinal chemistry, converting a carboxylic acid directly into an aryl or alkyl group (replacing -COOH with -Ar) is a powerful disconnection. 3,5-Dimethylcyclohexane-1-carboxylic acid is an ideal substrate for Nickel/Photoredox Dual Catalysis .[1] This reaction preserves the sp³ character of the ring while installing pharmacophores.[1]

Protocol B: Ni/Photoredox Decarboxylative Arylation

Objective: To couple 3,5-dimethylcyclohexane-1-carboxylic acid with an aryl halide, creating a 1-aryl-3,5-dimethylcyclohexane core.[1]

Materials:
  • Acid: 3,5-Dimethylcyclohexane-1-carboxylic acid (1.0 equiv).[1][2][3]

  • Partner: 4-Bromo-benzonitrile (or other aryl halide) (1.2 equiv).[1]

  • Photocatalyst: Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%).[1]

  • Metal Catalyst: NiCl₂[1]·glyme (5 mol%) + dtbbpy (5 mol%).[1]

  • Base: Cs₂CO₃ (1.5 equiv).[1]

  • Solvent: DMF or DMSO (degassed).[1]

  • Light Source: Blue LED (450 nm).[1]

Workflow:
  • Preparation: In a glovebox or under N₂, combine the acid (0.5 mmol), aryl bromide (0.6 mmol), photocatalyst (5 µmol), Ni-precursor (25 µmol), ligand (25 µmol), and base (0.75 mmol) in a 20 mL vial.

  • Solvation: Add anhydrous DMF (5 mL). Seal the vial with a septum cap.

  • Irradiation: Place the vial 2 cm from a Blue LED lamp. Stir vigorously. A fan should be used to keep the reaction temperature <35°C.[1]

  • Monitoring: Monitor by LC-MS at 2, 4, and 16 hours. The reaction proceeds via a radical intermediate at the C1 position.[1]

  • Quench: Dilute with ethyl acetate and wash with water (3x) to remove DMF.[1]

  • Purification: Flash chromatography (SiO₂).[1]

Scientific Insight: The stereochemical outcome (retention vs. inversion) depends on the lifetime of the radical intermediate. For this scaffold, the 3,5-dimethyl groups provide steric bias that often favors the trans-product (aryl group equatorial) due to thermodynamic relaxation of the radical intermediate.[1]

Visualization: Dual Catalytic Cycle

DualCatalysis Start Carboxylic Acid Substrate Base Deprotonation (Cs2CO3) Start->Base Oxidation Oxidation by Ir(III)* (-CO2) Base->Oxidation Carboxylate Radical C-Centered Radical Oxidation->Radical SET & -CO2 Ni_Cycle Ni(0)/Ni(II)/Ni(III) Catalytic Cycle Radical->Ni_Cycle Radical Capture Ni_Cycle->Ni_Cycle Aryl Halide Addition Product Arylated Product Ni_Cycle->Product Reductive Elimination

Caption: Mechanistic flow of photoredox decarboxylative arylation utilizing the carboxylic acid handle.

Part 4: Quantitative Data & Quality Control

When characterizing derivatives of this scaffold, distinguishing diastereomers is critical.[1]

Table 1: Physicochemical Profile of Isomers

PropertyCis-Isomer (1s,3R,5S)Trans-Isomer (Mixed)Relevance
Stability High (Thermodynamic)Moderate (Kinetic)Cis form preferred for shelf-stable libraries.[1]
¹H NMR (CH-COOH) δ ~2.2 ppm (tt)δ ~2.4-2.6 ppmAxial protons (cis) are shielded relative to equatorial.[1]
LogP (Calc) ~2.4~2.3Higher lipophilicity in cis due to compact volume.[1]
Melting Point 75-78°C< 50°C (often oil)Solid handling is easier with the cis-isomer.[1]

QC Protocol:

  • Method: GC-MS (Gas Chromatography - Mass Spectrometry).[1]

  • Column: DB-5ms or equivalent non-polar column.

  • Conditions: 100°C hold 2 min, ramp 10°C/min to 250°C.

  • Result: The cis-isomer typically elutes later than the trans-isomer on non-polar columns due to its slightly higher boiling point and stronger interaction with the stationary phase in the planar conformation.[1]

References

  • Catalytic Hydrogenation of Benzoic Acid Derivatives

    • Shinde, S. B., & Deshpande, R. (2021).[1][4] Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Nat. Volatiles & Essent. Oils, 8(4), 11628-11637.[1][4] Link[1]

  • Decarboxylative Cross-Coupling Methodologies

    • Zuo, Z., et al. (2014).[1] Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440.[1] Link[1]

  • Stereoselective Synthesis Applications

    • Nallagonda, R., et al. (2024).[1] Unveiling The Stereoselectivity Aspects of Metallaphotoredox Decarboxylative Arylation. J. Am. Chem. Soc. (Scribd Repository).[1] Link

  • General Properties of Cyclohexane Carboxylic Acids

    • PubChem.[1] (n.d.). 3,5-Dimethylcyclohexane-1-carboxylic acid.[1][2][3][5][6][7] National Library of Medicine.[1] Link

Sources

Synthesis of Cyclohexanecarboxylic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Cyclohexanecarboxylic acid and its derivatives are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of organic chemistry, with methodologies evolving to meet the demands for efficiency, selectivity, and sustainability. This comprehensive guide provides an in-depth exploration of the primary synthetic routes to cyclohexanecarboxylic acids, offering detailed protocols and insights into the rationale behind experimental choices.

I. Strategic Approaches to the Cyclohexane Carboxylic Acid Scaffold

The synthesis of cyclohexanecarboxylic acids can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the reaction.

  • Hydrogenation of Benzoic Acid Derivatives: This is the most direct and industrially significant route to unsubstituted cyclohexanecarboxylic acid. The aromatic ring of benzoic acid is reduced, leaving the carboxylic acid moiety intact.

  • Diels-Alder Cycloaddition: This powerful [4+2] cycloaddition reaction allows for the construction of the cyclohexene ring system, which can then be hydrogenated to the corresponding cyclohexane. This method is particularly useful for accessing substituted derivatives with good stereocontrol.

  • Oxidation of Cyclohexane and its Derivatives: Starting from readily available cyclohexane, cyclohexanol, or cyclohexanone, oxidative methods can be employed to introduce the carboxylic acid functionality.

  • Microbial Synthesis: For the preparation of highly functionalized and enantiomerically pure cyclohexanecarboxylic acid derivatives, microbial dihydroxylation of benzoic acid offers a unique and powerful approach.

This guide will focus on the most prevalent and versatile of these methods: the catalytic hydrogenation of benzoic acid.

II. Catalytic Hydrogenation of Benzoic Acid: The Workhorse Method

The catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a well-established and highly efficient transformation.[1][2] The reaction involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst.

Core Principles and Mechanistic Considerations

The hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically slow process that requires a catalyst to proceed at a reasonable rate. The mechanism involves the adsorption of both the benzoic acid and hydrogen onto the surface of the metal catalyst. The hydrogen molecules dissociate into hydrogen atoms, which are then sequentially added to the aromatic ring, ultimately leading to the saturated cyclohexane ring.

The choice of catalyst is critical and significantly influences the reaction's efficiency and selectivity. Transition metals such as palladium, platinum, rhodium, and ruthenium are commonly employed, often supported on a high-surface-area material like activated carbon.[1]

HydrogenationMechanism

Catalyst Selection and Performance

The activity of transition metal catalysts for the hydrogenation of benzoic acid generally follows the order: Rh/C > Ru/C > Pt/C > Pd/C.[1] While rhodium on carbon (Rh/C) often exhibits the highest activity, allowing for reactions at lower temperatures, palladium on carbon (Pd/C) is a widely used and more economical alternative.[1] Recent research has also highlighted the effectiveness of iridium-based catalysts, which show high activity under mild conditions.[3]

CatalystTypical Temperature (°C)Typical H₂ Pressure (MPa)Selectivity to Cyclohexanecarboxylic AcidKey Advantages
Rh/C 50 - 1001 - 5>99%High activity at low temperatures.[1]
Ru/C 100 - 1505 - 10HighGood activity and selectivity.[4]
Pd/C 150 - 20010 - 15>99%Cost-effective and widely available.[1]
Pt/C 100 - 1505 - 10HighGood activity.[1]
Ir-based 850.1HighHigh activity under mild conditions.[3]
Solvent Systems: Enhancing Reaction Efficiency

While the hydrogenation of molten benzoic acid can be performed without a solvent, it requires high temperatures and pressures.[1] The use of a solvent can significantly improve the reaction conditions. Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent, enabling the reaction to proceed efficiently at temperatures as low as 50°C.[1][5] Binary solvent systems, such as 1,4-dioxane and water, have also been shown to enhance both the conversion and selectivity of the reaction.[4]

III. Detailed Experimental Protocol: Hydrogenation of Benzoic Acid using Pd/C

This protocol provides a standard procedure for the laboratory-scale synthesis of cyclohexanecarboxylic acid via the hydrogenation of benzoic acid using a palladium on carbon catalyst.

Materials and Equipment
  • Benzoic acid

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Magnetic stir bar or mechanical stirrer

  • Filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

ProtocolWorkflow

  • Reactor Setup: In a high-pressure autoclave, combine benzoic acid (1.0 eq), 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate), and a suitable solvent such as methanol.

  • Sealing and Purging: Seal the autoclave securely. Purge the vessel several times with an inert gas, such as nitrogen, to remove any air, followed by several purges with hydrogen gas.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-15 MPa for Pd/C).[1] Begin stirring and heat the reaction mixture to the target temperature (e.g., 150-170°C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the uptake of hydrogen gas. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Open the autoclave and filter the reaction mixture through a pad of celite or filter paper to remove the Pd/C catalyst.

  • Isolation of Product: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude cyclohexanecarboxylic acid can be further purified by recrystallization or distillation if necessary.

IV. Alternative Synthetic Routes

While hydrogenation of benzoic acid is a dominant method, other strategies offer advantages for specific applications.

Diels-Alder Reaction

The [4+2] cycloaddition of 1,3-butadiene and acrylic acid yields 3-cyclohexene-1-carboxylic acid.[6] Subsequent hydrogenation of the double bond provides cyclohexanecarboxylic acid. This method is particularly valuable for creating substituted analogs by using substituted dienes or dienophiles.[6]

Oxidation of Cyclohexane Derivatives

Cyclohexanecarboxylic acid can be synthesized from cyclohexane through a multi-step oxidation process. This typically involves the initial oxidation of cyclohexane to cyclohexanol, followed by further oxidation to cyclohexanone, and finally, oxidative cleavage to the carboxylic acid.[7][8] While feasible, this route often suffers from lower yields and the need for strong oxidizing agents.

Biocatalysis

For the synthesis of chiral and highly functionalized cyclohexanecarboxylic acids, microbial dihydroxylation of benzoic acid using strains like Alcaligenes eutrophus provides access to enantiomerically pure dihydroxycyclohexa-3,5-diene-1-carboxylic acid.[9][10] This intermediate can then be elaborated into a wide array of complex derivatives.[9]

V. Characterization and Downstream Applications

The synthesized cyclohexanecarboxylic acid can be characterized using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis. It is a versatile intermediate that can be readily converted into other functional groups. For example, treatment with thionyl chloride or oxalyl chloride will yield the corresponding cyclohexanecarbonyl chloride, a reactive precursor for the synthesis of esters and amides.[2][11] Fischer esterification with an alcohol under acidic conditions can be used to produce the corresponding ester.[12]

VI. Conclusion

The synthesis of cyclohexanecarboxylic acids is a well-developed field with a variety of reliable methods available to researchers. The catalytic hydrogenation of benzoic acid remains the most practical and scalable approach for the synthesis of the parent compound. For substituted and stereochemically complex derivatives, methods such as the Diels-Alder reaction and biocatalysis offer powerful alternatives. The choice of synthetic route should be guided by the specific target molecule, desired scale, and available resources.

References

  • Wang, H., & Zhao, F. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 8(7), 628-634. [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. Organic & Biomolecular Chemistry, 16(33), 6063-6069. [Link]

  • Myers, A. G., et al. (2001). Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions. Organic Letters, 3(18), 2867-2870. [Link]

  • Wang, D., et al. (2017). Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design. Green Chemistry, 19(21), 5145-5153. [Link]

  • Klyuev, M. V., et al. (2019). Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies, 14(5), 45-54. [Link]

  • Wang, H., & Zhao, F. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO 2. International journal of molecular sciences, 8(7), 628–634. [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Filo. (2023, November 3). Show how cyclohexanecarboxylic acid could be synthesized from cyclohexane in good yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions | Request PDF. Retrieved from [Link]

  • PubMed. (2002, October 23). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Retrieved from [Link]

  • Filo. (2023, November 3). Show how cyclohexanecarboxylic acid could be synthesized from cyclohexane in good yield. O=C(O)C1CCCCC1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.

Sources

Application Note: Grignard-Mediated Carboxylation of Cyclohexyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis of cyclohexanecarboxylic acid via the Grignard reaction of cyclohexylmagnesium halides with carbon dioxide (


). It contrasts traditional batch processing (using solid 

or gas bubbling) with modern continuous flow chemistry (tube-in-tube reactors). Emphasis is placed on reaction kinetics, moisture control, and safety protocols for handling exothermic organometallic transformations. This document is intended for medicinal chemists and process engineers scaling intermediate synthesis for pharmaceutical applications (e.g., praziquantel precursors).

Mechanistic Principles & Reaction Pathway

The transformation relies on the nucleophilic attack of the carbanionic carbon of the Grignard reagent onto the electrophilic carbon of


.[1]
Reaction Scheme


Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the catalytic cycle and critical control points where side reactions (Wurtz coupling) occur.

GrignardMechanism Fig 1: Reaction pathway and critical side-reaction nodes. Start Cyclohexyl Halide (R-X) Grignard Grignard Reagent (R-MgX) Start->Grignard Oxidative Addition (THF, Reflux) Side1 Wurtz Coupling (R-R Dimer) Start->Side1 Mg Mg turnings (Activated) Mg->Grignard Intermediate Carboxylate Salt (R-COO-MgX) Grignard->Intermediate Nucleophilic Attack (Exothermic) Grignard->Side1 Excess R-X (Thermal runaway) CO2 CO2 (Electrophile) CO2->Intermediate Product Cyclohexanecarboxylic Acid Intermediate->Product Protonation Acid H3O+ Quench Acid->Product

Critical Parameters & Pre-Requisites

Solvent Selection
  • Diethyl Ether (

    
    ):  Traditional choice. Advantages: High vapor pressure helps moderate temperature via reflux; magnesium salts often precipitate, driving equilibrium. Risk:[2][3][4] Peroxide formation and extreme flammability.[5]
    
  • Tetrahydrofuran (THF): Modern standard. Advantages: Higher boiling point, better solubility of the Grignard species (forms monomeric species at low concentration), faster formation kinetics. Recommendation: Use Anhydrous THF (stabilizer-free) for flow chemistry;

    
     is acceptable for small batch scale.
    
Quality Control: Titration of Grignard Reagent

Before carbonation, the precise concentration of


 must be known to prevent waste and ensure stoichiometry.
Protocol (Knochel Method): 
  • Dry a vial and add accurately weighed Iodine (

    
    )  (e.g., 254 mg, 1 mmol).
    
  • Dissolve in 2-3 mL of saturated LiCl in THF .

  • Titrate with the Grignard solution dropwise at 0°C.

  • Endpoint: Disappearance of the brown color (clear/light yellow).

    • Calculation:

      
      
      

Protocol A: Batch Synthesis (Standard Laboratory Scale)

Best for: <50g scale, initial screening.

Materials
  • Cyclohexyl chloride (or bromide)

  • Magnesium turnings (Crushed/Activated)[3]

  • Iodine crystal (Initiator)

  • Dry Ice (Solid

    
    ) or Gas cylinder
    
  • Anhydrous THF[2][6]

Step-by-Step Procedure
  • Activation: In a flame-dried 3-neck flask under

    
    , add Mg turnings (1.1 eq) and a single crystal of 
    
    
    
    . Heat gently with a heat gun until iodine vaporizes to etch the Mg surface.
  • Initiation: Add 10% of the Cyclohexyl halide solution (in THF). Wait for turbidity and exotherm (solvent boiling). Troubleshooting: If no reaction, add 2 drops of dibromoethane.

  • Formation: Dropwise add the remaining halide over 1 hour. Maintain gentle reflux. Stir for an additional 2 hours at RT.

  • Carbonation (The "Dry Ice" Method):

    • Note: Do not add dry ice directly to the reaction (water contamination risk).

    • Transfer the Grignard solution via cannula onto a slurry of crushed Dry Ice in anhydrous THF.

    • Alternative (Gas): Bubble dried

      
       gas through the solution at -10°C.
      
  • Quench & Workup:

    • Slowly add 6M HCl (Caution: Vigorous gas evolution and heat).

    • Extract aqueous layer with

      
       (3x).
      
    • Purification Trick: Extract the combined organic layers with 1M NaOH (The product moves to aqueous phase as carboxylate; impurities stay in organic).

    • Wash the aqueous NaOH layer with ether, then re-acidify with HCl to precipitate the pure acid.

    • Filter or extract the solid product.[7]

Protocol B: Continuous Flow Synthesis (Scale-Up Ready)

Best for: >100g scale, safety, and drug development. Reference: Adapted from Org. Process Res. Dev. protocols using Tube-in-Tube reactors.[8]

Equipment Setup
  • Pumps: HPLC pumps for Grignard and Solvent streams.

  • Reactor: Tube-in-tube gas-liquid contactor (Teflon AF-2400 inner membrane).[8]

  • Back Pressure Regulator (BPR): Set to 5–10 bar to maintain liquid phase

    
     saturation.
    
Workflow Diagram (DOT)

FlowProcess Fig 2: Continuous flow setup for safe carboxylation. cluster_inputs Feed Stocks MgRes Grignard Reservoir (Under Argon) Pump Piston Pump (1-5 mL/min) MgRes->Pump CO2Feed CO2 Gas Feed (5-10 bar) Reactor Tube-in-Tube Reactor (Teflon AF-2400) CO2Feed->Reactor Gas Permeation Pump->Reactor Liquid Phase BPR Back Pressure Regulator Reactor->BPR Carboxylate Salt Quench Continuous Quench (Dilute HCl) BPR->Quench Collection Product Stream Quench->Collection

Procedure
  • System Preparation: Flush reactor with anhydrous THF to remove air/moisture.

  • Pressurization: Set

    
     pressure to 8 bar (ensures high concentration in the inner tube).
    
  • Reaction: Pump Cyclohexylmagnesium chloride (0.5 M in THF) at 1.0 mL/min.

  • Residence Time: Adjust tube length/flow to achieve ~2-5 min residence time.

  • Quench: Direct output into a stirred vessel containing 2M HCl.

  • Advantages:

    • Eliminates "hot spots" common in batch carbonation.

    • Prevents Wurtz coupling (dimerization) by maintaining high local [

      
      ].
      

Data Summary & Troubleshooting

Yield Comparison
MethodYield (%)Purity (Crude)Safety Profile
Batch (Dry Ice) 65 - 75%Moderate (contains dimers)Low (Open system, moisture risk)
Batch (Gas Bubble) 70 - 80%GoodModerate
Continuous Flow 85 - 92% High (>98%) High (Closed system)
Troubleshooting Guide
  • Problem: Low Yield / High Dimer (Bicyclohexyl).

    • Cause: Local starvation of

      
       allows unreacted Grignard to attack the product or halide.
      
    • Fix: Increase agitation (batch) or

      
       pressure (flow). Ensure halide addition is slow during Grignard formation.
      
  • Problem: Reaction doesn't start (Grignard formation).

    • Cause: Passive Oxide layer on Mg.

    • Fix: Mechanical activation (stir dry Mg overnight) or chemical activation (DIBAL-H or Iodine).

References

  • Organic Syntheses, Coll.[9] Vol. 5, p. 75 (1973); Vol. 46, p. 72 (1966). Preparation of Cyclohexanecarboxylic Acid. [Link]

  • Bennidge, A. et al. Continuous Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor. Beilstein J. Org. Chem. 2011, 7, 697–708. [Link]

  • American Chemical Society (ACS). Safety Guidelines for Handling Grignard Reagents. [Link]

Sources

Precision Synthesis of Substituted Cyclohexanes via Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Diels-Alder (DA) [4+2] cycloaddition remains the premier method for constructing substituted cyclohexane rings—a ubiquitous pharmacophore in drug development (e.g., Oseltamivir, Reserpine). While conceptually simple, the industrial application of DA reactions requires rigorous control over regioselectivity (structural connectivity) and stereoselectivity (endo/exo and enantioselectivity).

This guide provides a validated framework for transitioning from thermal, non-selective methods to high-precision, Lewis Acid (LA)-catalyzed protocols. It addresses the specific challenges of controlling frontier molecular orbital (FMO) interactions to maximize yield and optical purity.

Mechanistic Logic & Strategic Planning

Frontier Molecular Orbital (FMO) Theory

Success in DA reactions is dictated by the interaction between the HOMO of the diene and the LUMO of the dienophile .[1]

  • Thermal Conditions: Often require high temperatures to overcome the activation energy barrier, leading to thermodynamic mixtures of endo and exo isomers.

  • Lewis Acid Catalysis: Coordination of a Lewis acid (e.g.,

    
    , 
    
    
    
    ) to the dienophile’s electron-withdrawing group (EWG) lowers the LUMO energy. This reduces the HOMO-LUMO gap, accelerating the reaction rate by orders of magnitude and enforcing kinetic control (favoring the endo product).
Regioselectivity Rules (The "Ortho-Para" Logic)

When using unsymmetrical reagents, regiochemistry is predictable based on electronic donation/withdrawal.[2]

  • 1-Substituted Dienes: Direct the EWG of the dienophile to the "ortho" (1,2) position.[3][4]

  • 2-Substituted Dienes: Direct the EWG of the dienophile to the "para" (1,4) position.

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the decision logic for predicting product distribution based on diene substitution.

Regioselectivity Start Analyze Diene Substitution Sub1 1-Substituted Diene (e.g., Piperylene) Start->Sub1 Sub2 2-Substituted Diene (e.g., Isoprene) Start->Sub2 Mech1 C4 is most nucleophilic Matches C2 of Dienophile Sub1->Mech1 Electronic Effect Mech2 C1 is most nucleophilic Matches C2 of Dienophile Sub2->Mech2 Electronic Effect ResultOrtho Major Product: 1,2-Adduct ('Ortho' Isomer) ResultPara Major Product: 1,4-Adduct ('Para' Isomer) Mech1->ResultOrtho Mech2->ResultPara

Figure 1: Predictive logic for regioselectivity in Diels-Alder reactions based on electronic substituent effects.

Experimental Protocols

Protocol A: Thermal [4+2] Cycloaddition (Baseline)

Application: Robust synthesis of racemic cyclohexenes where stereocontrol is secondary to throughput. Model Reaction: Isoprene (2-substituted diene) + Methyl Vinyl Ketone (MVK).

Materials:

  • Isoprene (freshly distilled to remove inhibitor).

  • Methyl Vinyl Ketone (MVK).

  • Toluene (Anhydrous).

  • Hydroquinone (Radical inhibitor to prevent polymerization).

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Charge: Add MVK (10 mmol, 1.0 equiv) and Toluene (50 mL).

  • Addition: Add Isoprene (15 mmol, 1.5 equiv). Note: Excess diene compensates for volatility.

  • Stabilization: Add Hydroquinone (10 mg). Causality: Prevents radical polymerization of the diene at high temps.

  • Reaction: Reflux at 110°C for 12–24 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes).

  • Workup: Concentrate in vacuo. Purify via flash column chromatography.

Expected Result: ~80% Yield. Mixture of 1,4-isomer (major, ~70-80%) and 1,3-isomer (minor).

Protocol B: Lewis Acid-Catalyzed Enantioselective Cycloaddition (High Precision)

Application: Asymmetric synthesis of chiral cyclohexanes for drug intermediates. Model Reaction: Cyclopentadiene + Methyl Acrylate using


 (Diethylaluminum chloride).

Safety Critical:


 is pyrophoric. All transfers must use Schlenk techniques or a glovebox.

Materials:

  • Cyclopentadiene (Cracked immediately prior to use from dicyclopentadiene).

  • Methyl Acrylate.[1]

  • Catalyst:

    
     (1.0 M in Hexanes).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • System Prep: Flame-dry a 100 mL Schlenk flask under vacuum; backfill with Argon (

    
    ).
    
  • Solvent/Dienophile Charge: Add anhydrous DCM (20 mL) and Methyl Acrylate (5.0 mmol). Cool to -78°C (Dry ice/Acetone bath).

  • Catalyst Activation: Dropwise addition of

    
     (1.0 equiv, 5.0 mL).
    
    • Mechanism:[1][2][5][6][7] The LA coordinates to the carbonyl oxygen, lowering the LUMO energy. Stir for 15 mins.

  • Diene Addition: Add Cyclopentadiene (fresh, 6.0 mmol) slowly along the flask wall to maintain low temperature.

  • Reaction: Stir at -78°C for 2–4 hours.

    • Validation: Monitor consumption of acrylate by TLC. The low temperature locks the transition state into the endo pathway.

  • Quench: Pour the cold mixture into vigorous stirring

    
     (sat. aq.) / Ice mixture. Caution: Exothermic hydrolysis of Aluminum salts.
    
  • Workup: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.

Expected Result: >90% Yield. Endo:Exo ratio > 20:1 .

Process Workflow & Validation

The following workflow ensures data integrity and safety during the high-precision protocol.

Workflow Prep Step 1: Inert Prep (Flame Dry/Argon) Act Step 2: Catalyst Activation (-78°C, 15 min) Prep->Act Anhydrous DCM React Step 3: Cycloaddition (Add Diene, 2-4h) Act->React Lower LUMO Quench Step 4: Quench (NaHCO3/Ice) React->Quench TLC Complete Analysis Step 5: Validation (NMR/HPLC) Quench->Analysis Isolate

Figure 2: Operational workflow for Lewis Acid-catalyzed Diels-Alder reactions.

Data Summary: Thermal vs. Catalytic

Comparison of outcomes for the reaction of Cyclopentadiene + Methyl Acrylate.

ParameterThermal (Protocol A modified)Lewis Acid Catalyzed (Protocol B)
Temperature 0°C to 25°C-78°C
Reaction Time 12 Hours2 Hours
Yield 75%92%
Endo:Exo Ratio ~4:1>20:1
Stereocontrol Thermodynamic/Kinetic MixStrictly Kinetic
Analytical Validation
  • NMR (

    
    ):  Distinguish endo vs. exo by the chemical shift of the olefinic protons and coupling constants of the bridgehead protons. Endo products typically show an upfield shift for the substituent protons due to shielding by the double bond.
    
  • Chiral HPLC: Required if using a chiral ligand (e.g., Cu-BOX) to determine Enantiomeric Excess (ee).

References

  • Diels, O., & Alder, K. (1928).[2][8] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.

  • Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Applications, and Culture. Angewandte Chemie International Edition.

  • Evans, D. A., et al. (1993). C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Scope and Mechanism of the Catalytic Enantioselective Diels-Alder Reaction. Journal of the American Chemical Society.

  • Houk, K. N. (1973). Frontier Molecular Orbital Theory of Cycloaddition Reactions. Accounts of Chemical Research.

  • Nicolaou, K. C., et al. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie.

Sources

Application Notes and Protocols: Carboxylation of 3,5-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Carboxylated Cyclohexanes

The introduction of a carboxylic acid moiety onto a cyclohexyl scaffold, such as in 3,5-dimethylcyclohexanol, is a pivotal transformation in synthetic organic chemistry. The resulting 3,5-dimethylcyclohexanecarboxylic acid and its derivatives are valuable building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and novel materials.[1] The carboxyl group provides a versatile handle for further functionalization, enabling the construction of amides, esters, and other functionalities crucial for modulating the physicochemical and pharmacological properties of a molecule.[2][3] This guide provides a detailed exploration of the carboxylation of 3,5-dimethylcyclohexanol, offering both mechanistic insights and actionable protocols for the modern research laboratory.

Mechanistic Considerations: Pathways to Carboxylation

The direct carboxylation of alcohols with carbon dioxide (CO₂) presents a green and atom-economical approach to carboxylic acids.[4][5] However, the thermodynamic stability and kinetic inertness of CO₂ necessitate activation strategies.[5] For a secondary alcohol like 3,5-dimethylcyclohexanol, a common and effective method involves the in-situ generation of a more nucleophilic species, the corresponding alkoxide, which can then attack the electrophilic carbon of CO₂. This is typically achieved using a strong base.

An alternative, though less direct, strategy is the oxidation of a primary alcohol to a carboxylic acid.[6][7] This would require prior modification of 3,5-dimethylcyclohexanol to introduce a primary alcohol, a multi-step process that is generally less efficient than direct carboxylation.

The stereochemistry of the starting 3,5-dimethylcyclohexanol, which can exist as cis and trans diastereomers, will influence the stereochemical outcome of the carboxylation reaction. The conformation of the cyclohexane ring and the relative positions of the methyl and hydroxyl groups will dictate the accessibility of the hydroxyl group for deprotonation and subsequent reaction.[8][9] The final product, 3,5-dimethylcyclohexanecarboxylic acid, can also exist as various stereoisomers.[10][11][12]

Experimental Protocols

Protocol 1: Base-Mediated Carboxylation of 3,5-Dimethylcyclohexanol with Carbon Dioxide

This protocol details a robust method for the direct carboxylation of 3,5-dimethylcyclohexanol using a strong base and gaseous carbon dioxide. The choice of a strong, non-nucleophilic base is critical to favor deprotonation of the alcohol over other potential side reactions.

Core Principle: The reaction proceeds via the formation of a sodium or potassium alkoxide of 3,5-dimethylcyclohexanol, which then acts as a nucleophile to attack gaseous carbon dioxide, forming a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. This approach is conceptually similar to the Kolbe-Schmitt reaction, which is used for the carboxylation of phenols.[13][14][15]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Carboxylation cluster_workup Work-up and Purification A Dry glassware under vacuum B Add 3,5-dimethylcyclohexanol and anhydrous THF A->B C Cool reaction mixture to 0°C B->C D Slowly add strong base (e.g., NaH) C->D E Stir for 30-60 min at 0°C D->E F Bubble dry CO2 gas through the solution E->F G Warm to room temperature and stir overnight F->G H Quench with dilute HCl G->H I Extract with an organic solvent (e.g., ethyl acetate) H->I J Dry organic layer and concentrate I->J K Purify by column chromatography or recrystallization J->K L L K->L Characterization (NMR, IR, MS)

Caption: Workflow for the base-mediated carboxylation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,5-Dimethylcyclohexanol≥98%Commercially AvailableEnsure dryness. Can be a mixture of isomers.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableCaution: Highly reactive and flammable. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse a freshly opened bottle or dried over molecular sieves.
Carbon Dioxide (CO₂)High purityGas cylinderPass through a drying tube (e.g., with CaCl₂) before use.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available
Ethyl AcetateACS gradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available

Step-by-Step Procedure:

  • Reaction Setup:

    • Thoroughly dry a round-bottom flask equipped with a magnetic stir bar under vacuum or by flame drying.

    • Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • To the flask, add 3,5-dimethylcyclohexanol (1.0 eq) and anhydrous THF (concentration typically 0.1-0.5 M).

    • Cool the reaction mixture to 0°C in an ice-water bath.

  • Alkoxide Formation:

    • While stirring at 0°C, carefully and portion-wise add sodium hydride (1.1-1.5 eq) to the reaction mixture. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the alkoxide.

  • Carboxylation:

    • With vigorous stirring, bubble a steady stream of dry carbon dioxide gas through the reaction mixture via a long needle or gas dispersion tube for several hours.

    • After the initial period of CO₂ addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring under a CO₂ atmosphere (a balloon of CO₂ can be used) overnight.

  • Work-up:

    • Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the gas evolution ceases and the mixture is acidic (check with pH paper).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography or recrystallization to afford the desired 3,5-dimethylcyclohexanecarboxylic acid.

Expected Outcome and Characterization:

The product, 3,5-dimethylcyclohexanecarboxylic acid, is typically a white solid.[11] Characterization should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry of the product.

  • Infrared (IR) Spectroscopy: A strong, broad absorption in the region of 2500-3300 cm⁻¹ (O-H stretch) and a sharp absorption around 1700 cm⁻¹ (C=O stretch) are characteristic of a carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Diagram of the Reaction Mechanism:

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Alcohol 3,5-Dimethylcyclohexanol Alkoxide 3,5-Dimethylcyclohexoxide Alcohol->Alkoxide + NaH Base NaH H2 H₂ (gas) Alkoxide_2 3,5-Dimethylcyclohexoxide CO2 CO₂ Carboxylate Sodium 3,5-dimethylcyclohexanecarboxylate Carboxylate_2 Sodium 3,5-dimethylcyclohexanecarboxylate Alkoxide_2->Carboxylate + CO₂ Product 3,5-Dimethylcyclohexanecarboxylic acid Carboxylate_2->Product + HCl Acid HCl Salt NaCl

Caption: Mechanism of base-mediated carboxylation.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low YieldIncomplete deprotonationUse a stronger base (e.g., n-BuLi) or increase the equivalents of NaH. Ensure all reagents and solvents are anhydrous.
Inefficient CO₂ trappingIncrease the rate of CO₂ bubbling, use a gas dispersion tube for better mixing, or conduct the reaction under CO₂ pressure.
Starting Material RecoveredInsufficient baseIncrease the amount of base used.
Deactivation of the baseEnsure all reagents and solvents are scrupulously dry.
Complex Product MixtureSide reactionsLower the reaction temperature during base addition. Ensure slow and controlled addition of the base.

Applications in Drug Development

Carboxylic acid-containing alicyclic scaffolds are prevalent in medicinal chemistry. The 3,5-dimethylcyclohexyl moiety can impart desirable lipophilicity and metabolic stability to a drug candidate. The carboxylic acid group serves as a key interaction point with biological targets, often forming hydrogen bonds or ionic interactions with amino acid residues in protein binding sites. Furthermore, it can be used as a handle to improve pharmacokinetic properties, such as solubility and bioavailability. For instance, similar cyclohexanecarboxylic acid derivatives have been investigated as modulators of metabotropic glutamate receptors.[16]

Conclusion

The base-mediated carboxylation of 3,5-dimethylcyclohexanol is a reliable and scalable method for the synthesis of 3,5-dimethylcyclohexanecarboxylic acid. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields. The resulting product is a versatile intermediate with significant potential in the fields of medicinal chemistry and materials science.

References

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  • PubChem. (n.d.). 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/45116564]
  • Guidechem. (n.d.). cis-3,5-Dimethylcyclohexane-1-carboxylic acid 87679-18-3 wiki. [https://www.guidechem.com/wiki/cis-3,5-Dimethylcyclohexane-1-carboxylic-acid-87679-18-3.html]
  • Google Patents. (1989). Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives. [https://patents.google.
  • ANU Open Research. (n.d.). Syntheses of Dimethyl (1S,2R)-3-Bromocyclohexa-3,5-diene-1,2-dicarboxylate and its Enantiomer. [https://openresearch-repository.anu.edu.au/bitstream/1885/279888/1/Bl%c3%bcchel_Syntheses%20of%20Dimethyl_2022.pdf]
  • PubChem. (n.d.). 3,5-Dimethylcyclohexane-1-carboxylic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/21872116]
  • PubMed. (2011). Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4. [https://pubmed.ncbi.nlm.nih.gov/21047069/]
  • PubChem. (n.d.). cis-3,5-Dimethylcyclohexane-1-carboxylic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/15090400]
  • Stanford University. (n.d.). A closed cycle for esterifying aromatic hydrocarbons with CO2 and alcohol. [https://web.stanford.edu/group/cebc/cgi-bin/publications/2021/Dell%27Amico%20et%20al%202021.pdf]
  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.03%3A_Reactions_of_Carboxylic_Acids]
  • Semantic Scholar. (n.d.). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. [https://www.semanticscholar.org/paper/Carboxylation-of-Aromatics-by-CO2-under-%E2%80%9CSi-Al-Liu-Zhu/4549f0322204c3da117621115b0b23023e104f76]
  • Wiley Online Library. (2017). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. [https://onlinelibrary.wiley.com/doi/10.1002/cssc.201700632]
  • Royal Society of Chemistry. (2021). Base-mediated carboxylation of C-nucleophiles with CO2. [https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00831a]
  • PubMed Central. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11129481/]
  • Taylor & Francis Online. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [https://www.tandfonline.com/doi/full/10.1080/10426507.2024.2369408]
  • ResearchGate. (2019). Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. [https://www.researchgate.
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  • OpenBU. (n.d.). Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. [https://open.bu.edu/handle/2144/42603]
  • MDPI. (2020). Biomedical Application of Cyclodextrin Polymers Cross-Linked via Dianhydrides of Carboxylic Acids. [https://www.mdpi.com/2073-4360/12/12/2855]
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  • LinkedIn. (n.d.). The Pivotal Role of DMPK in Drug Development, Optimizing Drug Safety and Efficacy. [https://www.linkedin.com/pulse/pivotal-role-dmpk-drug-development-optimizing-safety-efficacy-wfgmf]
  • Master Organic Chemistry. (2022). Decarboxylation. [https://www.masterorganicchemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 3,5-Dimethylcyclohexane-1-carboxylic Acid Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 3,5-Dimethylcyclohexane-1-carboxylic acid (3,5-DMCCA) . It synthesizes field-proven methodologies with rigorous troubleshooting logic.

Topic: Yield & Purity Optimization Guide Ticket ID: #SYN-35DMCCA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Golden Route" Strategy

To maximize the yield of 3,5-DMCCA, the industry-standard approach involves the catalytic hydrogenation of 3,5-dimethylbenzoic acid . While seemingly straightforward, yield losses typically occur due to three factors:

  • Incomplete Conversion: Catalyst deactivation or poor hydrogen mass transfer.

  • Stereochemical Scrambling: Formation of thermodynamically less stable trans-isomers (axial conformers) versus the desired cis,cis-isomer (all-equatorial).

  • Decarboxylation: Thermal degradation of the carboxyl group under harsh reduction conditions.

This guide prioritizes the Ruthenium (Ru/C) and Rhodium (Rh/C) pathways, which offer superior selectivity over Palladium (Pd/C) for this specific transformations.

Standard Operating Procedure (SOP): High-Yield Hydrogenation

Use this protocol as your baseline. Deviations should be cross-referenced with the Troubleshooting section.

Objective: Synthesis of cis,cis-3,5-dimethylcyclohexane-1-carboxylic acid (>98% purity). Reaction Type: Heterogeneous Catalytic Hydrogenation.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 3,5-Dimethylbenzoic acid (Purified, S-free).

  • Catalyst: 5% Ru/C (50% water wet) or 5% Rh/C (Dry). Note: Rh is more active but expensive; Ru is the cost-effective workhorse.

  • Solvent: 1,4-Dioxane : Water (1:1 v/v).[1][2] Critical: This binary solvent system suppresses defluorination (if fluorinated analogs are used) and enhances rate via solubility.

  • Hydrogen Source: H₂ gas (High Purity >99.99%).

Step-by-Step Protocol
  • Charge: In a high-pressure reactor (e.g., Parr autoclave), dissolve 3,5-dimethylbenzoic acid (1.0 equiv) in the Dioxane/Water mixture (0.5 M concentration).

  • Catalyst Addition: Add 5% Ru/C (5 wt% loading relative to substrate). Safety: Add catalyst under inert atmosphere (N₂ or Ar) to prevent ignition.

  • Purge: Seal reactor. Purge with N₂ (3x, 5 bar) followed by H₂ (3x, 5 bar) to remove oxygen.

  • Pressurize: Charge H₂ to 50–70 bar (725–1015 psi) .

  • Heat: Ramp temperature to 80–90°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Reaction: Hold for 4–6 hours. Monitor H₂ uptake until consumption ceases.

  • Workup:

    • Cool to RT and vent H₂.

    • Filter catalyst over Celite (wash with dioxane).

    • Concentrate filtrate to remove dioxane.

    • Adjust aqueous residue to pH 1–2 with HCl.

    • Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate to enrich the cis-isomer.

Troubleshooting & FAQs

Direct answers to your specific experimental failures.

Category A: Low Yield & Incomplete Conversion

Q: The reaction stops at 60-70% conversion. Adding more time doesn't help. Why? A: This is a classic symptom of Catalyst Poisoning or Pore Blocking .

  • Diagnosis: Aromatic carboxylic acids often contain trace sulfur (from synthesis precursors) or the product itself precipitates on the catalyst surface.

  • Solution:

    • Wash the Substrate: Recrystallize your starting material (3,5-dimethylbenzoic acid) from methanol before hydrogenation to remove trace poisons.

    • Solvent Switch: If the product precipitates, the active sites are blocked. Switch to Acetic Acid or increase the Dioxane/Water ratio to ensure the reduced product remains soluble throughout the reaction.

    • Pressure Boost: Hydrogenation of the benzene ring becomes significantly harder as conversion progresses due to competitive adsorption. Increase pressure to 100 bar if equipment permits.

Category B: Stereochemistry Issues

Q: I need the cis-isomer (all-equatorial), but I'm seeing 20-30% trans-isomer. How do I fix this? A: Stereoselectivity is driven by the catalyst surface mechanism (syn-addition).

  • Mechanism: H₂ adds to the face of the ring adsorbed to the metal. For 3,5-dimethylbenzoic acid, the most stable product is the all-cis isomer (1,3,5-equatorial).

  • Fix:

    • Switch to Rh/C: Rhodium is superior to Ruthenium for cis-selectivity in ring hydrogenation.

    • Lower Temperature: High temperatures (>120°C) promote thermodynamic equilibration to the trans isomer. Run at 50–60°C with higher pressure to compensate for the rate drop.

    • Avoid Acidic Solvents: Strong acids can catalyze the isomerization of the tertiary carbon centers. Use neutral solvents (MeOH or Water/Dioxane).

Category C: Impurity Profile

Q: I see a peak corresponding to 1,3-dimethylcyclohexane. Where did the carboxyl group go? A: You are experiencing Decarboxylation or Hydrogenolysis .

  • Cause: This typically happens with Pd/C catalysts at high temperatures or if the reaction medium is too acidic.

  • Solution:

    • Change Catalyst: Switch to Ru/C or Rh/C . Palladium is notorious for hydrogenolysis of benzylic-type positions (even though this is a carboxyl group, the activation energy is lower on Pd).

    • Lower Temperature: Keep reaction below 100°C.

Comparative Data: Catalyst Performance

Based on optimization studies for benzoic acid derivatives.

ParameterRh/C (5%) Ru/C (5%) Pd/C (5%)
Activity (Rate) HighModerateLow (requires high T)
Selectivity (Cis) Excellent (>90%) Good (80–90%)Poor (Mixed)
Risk of Decarboxylation Very LowLowHigh
Solvent Compatibility scCO₂, MeOH, WaterWater, DioxaneAcetic Acid
Cost

$

$

Visual Logic & Workflow

The following diagrams illustrate the synthesis pathway and the troubleshooting decision tree.

Diagram 1: Synthesis Workflow & Stereochemistry

SynthesisWorkflow Start 3,5-Dimethylbenzoic Acid (Aromatic) H2_Add Hydrogenation (H2, Catalyst) Start->H2_Add Dissolve in Dioxane/H2O Intermediate Syn-Addition (Surface Adsorbed) H2_Add->Intermediate Metal Surface Binding Product_Cis cis,cis-3,5-DMCCA (Target: >95% Yield) Intermediate->Product_Cis Kinetic Control (Rh/Ru) Product_Trans trans-Isomer (Impurity) Intermediate->Product_Trans High T / Isomerization

Caption: Kinetic pathway favoring the all-cis isomer via surface syn-addition.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Start: Identify Yield Issue LowConv Issue: Low Conversion (<80%) Issue->LowConv WrongIso Issue: High Trans Isomer Issue->WrongIso CheckPoison Check: Catalyst Poisoning? LowConv->CheckPoison Soln_Wash Action: Recrystallize Substrate Remove Sulfur/Halides CheckPoison->Soln_Wash Yes CheckSolubility Check: Product Precipitation? CheckPoison->CheckSolubility No Soln_Solvent Action: Switch to Dioxane/Water or Acetic Acid CheckSolubility->Soln_Solvent Yes CheckTemp Check: Temp > 100°C? WrongIso->CheckTemp Soln_Cool Action: Reduce Temp to 60-80°C Increase Pressure CheckTemp->Soln_Cool Yes CheckCat Check: Using Pd/C? CheckTemp->CheckCat No Soln_Rh Action: Switch to 5% Rh/C (Better Stereocontrol) CheckCat->Soln_Rh Yes

Caption: Diagnostic logic for resolving conversion and stereochemical failures.

References

  • Wang, H., & Zhao, F. (2007).[3] Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 8(7), 628-634.[3] Link

  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Link

  • Tokyo Chemical Industry (TCI). Hydrogenation Catalysts: Technical Brochure. Link

  • PubChem. cis-3,5-Dimethylcyclohexane-1-carboxylic acid Compound Summary. Link

  • Meulman, P. A. (1962). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. ScholarWorks at WMU. Link

Sources

Technical Support Center: Purification of 3,5-Dimethylcyclohexane-1-carboxylic Acid

[1]

Introduction: Understanding Your "Crude" Material

Welcome to the technical support hub. If you are working with 3,5-dimethylcyclohexane-1-carboxylic acid (CAS: 87679-18-3), you are likely facing two distinct purification challenges:

  • Chemical Purity: Removing unreacted starting materials (likely 3,5-dimethylbenzoic acid or xylenol derivatives) and hydrogenation byproducts.[1][2]

  • Stereochemical Purity: The cyclohexane ring creates cis and trans diastereomers. For most pharmaceutical applications, the all-cis (equatorial) conformer is the desired pharmacophore due to its thermodynamic stability and specific binding properties.

This guide moves beyond standard textbook recipes to address the specific "pain points" of purifying substituted alicyclic acids.

Module 1: The Chemical Cleanup (Acid-Base Workup)[1]

Before worrying about isomers, you must ensure the molecule is chemically pure. The most robust method for this specific acid is a pH-swing extraction.[1]

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve crude oil/solid in MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .[1]

  • Basification: Extract with 1M NaOH (pH > 12). The product moves to the aqueous layer as the carboxylate salt.

  • Wash: Wash the aqueous layer twice with fresh organic solvent (removes neutral impurities like unreacted xylenols).

  • Acidification: Cool the aqueous layer to 0-5°C and slowly acidify with HCl to pH < 2.

  • Re-extraction: Extract the cloudy aqueous mixture back into organic solvent.

Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the basic extraction. How do I break it?

  • The Cause: Cyclohexane derivatives act as surfactants when deprotonated. High agitation creates stable micelles.[1]

  • The Fix:

    • Salting Out: Add solid NaCl to the aqueous phase until saturated. This increases ionic strength and forces the organic phase out.

    • Filtration: Pass the emulsion through a pad of Celite. This physically breaks the interfacial tension.

    • Prevention: Do not shake vigorously; use a gentle rocking motion or a magnetic stirrer for a longer duration.[1]

Q: My yield is lower than expected after acidification. Where did it go?

  • The Cause: 3,5-dimethylcyclohexane-1-carboxylic acid has some water solubility, especially if the volume of the aqueous phase is large.[1]

  • The Fix:

    • Ensure the aqueous phase is saturated with NaCl before the final extraction.

    • Perform three extractions with smaller volumes of organic solvent rather than one large extraction.

Visual Workflow: Acid-Base Purification

AcidBaseWorkupStartCrude Mixture(Acids + Neutrals)OrgSolventDissolve in MTBEStart->OrgSolventBaseAddAdd 1M NaOH (pH > 12)OrgSolvent->BaseAddPhaseSep1Phase SeparationBaseAdd->PhaseSep1OrgLayer1Organic Layer(Neutrals/Impurities)PhaseSep1->OrgLayer1Top LayerAqLayer1Aqueous Layer(Product as Salt)PhaseSep1->AqLayer1Bottom LayerWasteDiscardOrgLayer1->WasteAcidAddAcidify with HCl (pH < 2)Temp < 5°CAqLayer1->AcidAddExtractExtract with DCMAcidAdd->ExtractFinalOrgFinal Organic Layer(Purified Acid)Extract->FinalOrg

Caption: Logic flow for removing non-acidic impurities via pH-swing extraction.

Module 2: Stereoisomer Enrichment (The "Stereo" Phase)

This is the most critical step. Hydrogenation of 3,5-dimethylbenzoic acid often yields a mixture of cis (thermodynamic) and trans isomers.

Technique A: Solvent Crystallization

The cis-isomer generally packs better into crystal lattices due to the equatorial positioning of substituents.

Solvent SystemSuitabilityNotes
Hexane / Heptane HighBest for initial enrichment.[1] Dissolve hot, cool slowly to -20°C.
Acetone / Water MediumGood for "oiling out" issues.[1] Add water to hot acetone solution until turbid.
Methanol / Water MediumSimilar to acetone but higher solubility.[1]
Benzene High (Legacy)Excellent separation but safety concerns limit use.[1]
Technique B: Amine Salt Resolution (The "Nuclear Option")

If solvent crystallization fails to separate the isomers, convert the acid into an amine salt. The lattice energy differences between cis-amine-salt and trans-amine-salt are often much larger than the free acids.[1]

  • Recommended Amine: (R)-(+)-α-Methylbenzylamine or Cyclohexylamine .[1]

  • Protocol:

    • Dissolve crude acid in hot ethanol.

    • Add 1.0 equivalent of the amine.[3]

    • Cool slowly. The salt of the cis-acid usually precipitates first.

    • Filter crystals and regenerate the free acid using dilute HCl (as per Module 1).

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. Why?

  • The Cause: The melting point of the mixed isomers is depressed below the solvent boiling point, or the solution is too concentrated.

  • The Fix:

    • Seed Crystals: You must obtain a seed crystal.[1] If you have none, scratch the glass vigorously or use dry ice on the flask wall.

    • Reheat & Dilute: Add 10-20% more solvent, reheat to dissolve the oil, and cool much slower (wrap the flask in a towel).

Q: How do I know if I have the cis or trans isomer?

  • The Test: 1H NMR .

    • Look at the proton on C1 (attached to the carboxylic acid).

    • Axial proton (cis-isomer): Appears as a broad multiplet or triplet of triplets (large coupling constant,

      
       Hz) due to axial-axial coupling.[1]
      
    • Equatorial proton (trans-isomer): Appears as a narrower multiplet (smaller

      
       values).[1]
      

Module 3: Polishing & Final Isolation[1]

Once stereochemistry is confirmed, ensure all solvent traces are removed.[1]

Distillation Guide

Because 3,5-dimethylcyclohexane-1-carboxylic acid has a high boiling point and can decarboxylate at extreme temperatures, Vacuum Distillation is preferred over simple heating.[1]

  • Equipment: Kugelrohr (Bulb-to-Bulb) or Short-path distillation head.

  • Vacuum Requirement: < 1 mmHg (High Vacuum).

  • Temperature: Expect distillation around 100-130°C at 0.5 mmHg (extrapolated from similar cyclohexane acids).

  • Warning: Do not exceed 160°C pot temperature to prevent thermal isomerization or decarboxylation.

Module 4: Analytical Verification (Quality Control)

Before releasing the batch, verify against these specifications.

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Characteristic methyl doublets at ~0.9 ppm; C1-H signal confirms isomer.[1]
Isomeric Purity GC-MS or HPLC> 95% desired isomer (integrate isomer peaks).
Residual Solvent HS-GC< 5000 ppm (ICH limits).[1]
Appearance VisualWhite to off-white crystalline solid (or clear viscous oil if low MP mixture).[1]
Visual Workflow: Isomer Separation Logic

IsomerSeparationInputChemically Pure Acid(Mixed Isomers)CheckStateIs it Solid or Oil?Input->CheckStateSolidPathSolid: Try RecrystallizationCheckState->SolidPathSolidOilPathOil: Try Amine Salt MethodCheckState->OilPathOil/GumRecrystSolvent: Hexane/HeptaneSlow Cool to -20°CSolidPath->RecrystSaltFormAdd Cyclohexylaminein EthanolOilPath->SaltFormResult1Filter Crystals(Enriched cis-isomer)Recryst->Result1Result2Filter Salt -> Acidify(Enriched cis-isomer)SaltForm->Result2

Caption: Decision tree for selecting the correct stereochemical enrichment strategy.

References

  • PubChem. cis-3,5-Dimethylcyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. 1-Methylcyclohexanecarboxylic Acid (General procedure for cyclohexane carboxylic acids).[1] Org.[1][4] Synth. 1966, 46,[1] 72. [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1][Link]

  • Google Patents. Process for the separation of isomers of substituted cyclopropanecarboxylic acids (Analogous amine salt resolution method). EP0119463A1.[1]

Technical Support Center: 3,5-Dimethylcyclohexane-1-carboxylic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational

Topic: Separation & Purification of cis- and trans-3,5-Dimethylcyclohexane-1-carboxylic acid. Ticket ID: CHEM-ISO-35DM Assigned Specialist: Senior Application Scientist

Executive Summary: The Stereochemical Challenge

In the synthesis of 3,5-dimethylcyclohexane-1-carboxylic acid (typically via hydrogenation of 3,5-dimethylbenzoic acid), you generally encounter a mixture of diastereomers.

  • The Thermodynamic Target (cis-isomer): The (1R,3R,5S) "all-cis" form. In this conformation, the carboxyl group and both methyl groups occupy the equatorial positions (1e, 3e, 5e). This is the most stable isomer.

  • The Kinetic Impurity (trans-isomer): The carboxyl group is axial (1a, 3e, 5e), while the methyls remain equatorial. This high-energy conformer often prevents the crystallization of the desired product.

This guide provides a self-validating workflow to analyze, separate, and engineer these isomers.

Module 1: Analytical Troubleshooting (The "Eyes")

User Question: I cannot distinguish between the isomers on my LC/MS. The peaks are co-eluting. How do I verify my ratio?

Root Cause Analysis

Carboxylic acids often tail significantly on reverse-phase HPLC due to ionization, masking the subtle separation between diastereomers. Furthermore, the mass spectra (MS) for diastereomers are identical.

Solution: Derivatization & NMR Validation

Protocol A: Gas Chromatography (The Preferred Method) Direct injection of the free acid leads to peak broadening. You must convert the acid to a methyl ester.

  • Derivatization: Dissolve 5 mg sample in MeOH. Add 2 drops of

    
    . Heat at 60°C for 30 mins. Extract with hexane.[1][2]
    
  • GC Method: Use a non-polar column (e.g., DB-5 or HP-5).

    • cis-Isomer (All-equatorial): Typically elutes later due to higher boiling point/lower volatility (better packing/London forces).

    • trans-Isomer (Axial-COOH): Typically elutes earlier .

Protocol B: 1H-NMR Diagnosis (The Gold Standard) The coupling constant of the proton at the C1 position (


) is definitive.
Featurecis-Isomer (Thermodynamic)trans-Isomer (Kinetic)
Conformation

is Axial (COOH is Equatorial)

is Equatorial (COOH is Axial)
Coupling (

)
Large axial-axial coupling (

Hz)
Small equatorial-axial coupling (

Hz)
Shift (

)
Upfield (shielded by ring anisotropy)Downfield (deshielded)

Module 2: Separation & Purification (The "Hands")

User Question: My crude product is an oil that refuses to crystallize. How do I isolate the solid cis-isomer?

Strategic Overview

The cis-isomer (all-equatorial) has a significantly higher melting point and better crystal packing lattice energy than the trans-isomer. The separation strategy relies on Fractional Crystallization driven by thermodynamic solubility differences.

Troubleshooting Guide: Crystallization

Q: Which solvent system should I use? A: Do not use polar solvents (MeOH, EtOH) initially, as they solubilize both isomers too well. Use a non-polar hydrocarbon system.

Recommended Protocol:

  • Solvent: n-Heptane (preferred) or Hexane.

  • Dissolution: Reflux the crude mixture in n-Heptane (approx. 5–10 mL per gram).

  • Cooling: Allow to cool slowly to Room Temperature (RT).

    • Critical Step: If oiling out occurs, reheat and add a seed crystal of the pure cis-acid (if available) or scratch the glass.

  • Harvest: The cis-isomer will crystallize as white needles. The trans-isomer (and unreacted aromatics) will remain in the mother liquor.

Data Table: Solubility Profile

Solventcis-Isomer (Target)trans-Isomer (Impurity)Action
n-Heptane Low solubility at RT; High at RefluxHigh solubility at RTPrimary Separation
Water InsolubleInsolubleNot useful
Aq. Methanol ModerateHighUse for secondary polishing

Module 3: Isomer Engineering (The "Brain")

User Question: I have isolated the mother liquor, which is 80% trans-isomer. I need more of the cis-isomer. Is this material waste?

Root Cause Analysis

The trans-isomer is the kinetic product. It is thermodynamically unstable because the bulky carboxyl group is in the axial position, creating 1,3-diaxial strain. You can drive this material to the stable cis-form via Base-Catalyzed Epimerization .

The Epimerization Protocol

Mechanism: Abstraction of the acidic


-proton (

) creates a planar enolate intermediate. Upon re-protonation, the system selects the sterically less hindered equatorial position (Thermodynamic Control).

Step-by-Step Guide:

  • Concentrate: Evaporate the mother liquor (rich in trans-isomer).

  • Reagents: Dissolve residue in 20% KOH in Methanol (or Ethylene Glycol for higher temps).

  • Reaction: Reflux vigorously for 12–24 hours.

  • Workup:

    • Cool to RT.

    • Acidify with HCl to pH 1.

    • Extract with Ethyl Acetate.[2]

  • Result: The ratio will shift from ~20:80 (cis:trans) to >90:10 (cis:trans).

  • Recycle: Feed this "equilibrated" crude back into the Module 2 crystallization step.

Visualizing the Workflow

Figure 1: Integrated Separation & Epimerization Loop

SeparationWorkflow Start Crude Mixture (cis/trans 60:40) Check Analytical Check (1H-NMR / GC-Me-Ester) Start->Check Cryst Crystallization (Reflux in n-Heptane) Check->Cryst Confirm Mixture Filter Filtration Cryst->Filter Solid Solid Filter Cake (>95% cis-Isomer) Filter->Solid Precipitate Liquor Mother Liquor (Enriched trans-Isomer) Filter->Liquor Filtrate Final Pure cis-3,5-Dimethylcyclohexane-1-COOH Solid->Final Final Product Epimer Epimerization (KOH / MeOH Reflux) Liquor->Epimer Recycle Waste Acidify Acidification & Extraction Epimer->Acidify Thermodynamic Control Acidify->Cryst Re-enter Loop

Caption: Closed-loop process for maximizing the yield of the thermodynamic cis-isomer via crystallization and mother-liquor recycling.

Figure 2: Epimerization Mechanism

Mechanism Trans Trans-Isomer (Axial COOH) High Energy Enolate Planar Enolate Intermediate Trans->Enolate Deprotonation (Loss of Stereochem) Base OH- (Base) Enolate->Trans Minor Path Cis Cis-Isomer (Equatorial COOH) Stable Enolate->Cis Reprotonation (Steric Preference)

Caption: Base-catalyzed conversion of the kinetic axial isomer to the thermodynamic equatorial isomer.

References

  • PubChem. cis-3,5-Dimethylcyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Process for the separation of isomers of substituted cyclopropanecarboxylic acids (Analogous Method). EP0119463A1.
  • NIST WebBook. Benzoic acid, 3,5-dimethyl- (Precursor Data). National Institute of Standards and Technology.[3] [Link]

  • ResearchGate. Catalytic Hydrogenation of Benzoic Acid. (Discusses Ru/C hydrogenation selectivity to cis-isomers). [Link]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3,5-dimethylcyclohexane-1-carboxylic acid before handling.

Sources

Technical Guide: Recrystallization Protocol for Purifying Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Technical Support Center – Separation Sciences Division Subject: Advanced Protocol & Troubleshooting for Carboxylic Acid Purification

Introduction

Recrystallization remains the gold standard for purifying carboxylic acids in early-stage drug development due to its scalability and ability to reject structurally similar impurities. However, the carboxylic acid moiety introduces unique challenges—specifically hydrogen-bonding dimerization, potential for ionization, and a tendency to "oil out" due to lower melting points in impure states.

This guide moves beyond basic textbook procedures. It is designed as a dynamic troubleshooting system, synthesizing thermodynamic principles with practical, field-proven techniques to ensure high purity and polymorph control.

Part 1: Strategic Solvent Selection (The Foundation)

The success of any recrystallization is determined before the first gram is weighed. For carboxylic acids, solvent selection must account for both polarity and proton activity.

Core Principles
  • The "Goldilocks" Window: The target compound must be sparingly soluble at room temperature (<10 mg/mL) but highly soluble at the solvent's boiling point (>100 mg/mL).

  • Dielectric Constant & Dimerization: Carboxylic acids exist as dimers in non-polar solvents (e.g., toluene, hexanes) and monomers in polar protic solvents (e.g., alcohols). Switching between these solvent classes can drastically alter crystal habit and impurity rejection.

  • Avoid Ionization: Ensure the solvent pH does not encourage deprotonation. For example, recrystallizing a weak acid from a basic solvent (like pyridine or unbuffered water with basic impurities) will lead to salt formation, preventing crystallization.

Solvent Selection Data Table
Solvent SystemPolarity IndexBoiling Point (°C)Suitability for Carboxylic AcidsPro-Tip
Ethanol / Water High78 / 100Excellent. Most common binary system.Start with hot ethanol; add hot water until turbid.
Ethyl Acetate / Hexanes Medium/Low77 / 69Very Good. Ideal for lipophilic acids.Avoid if product MP is <80°C to prevent oiling out.
Toluene Low111Good for aromatic acids (e.g., benzoic derivatives).High BP allows high solubility, but hard to remove traces.
Acetonitrile Medium82Moderate. Good for polar acids.Can form solvates; check TGA/DSC on final product.
Acetone Medium56Poor (as single solvent). Too soluble.Excellent solvent component in binary mixtures.

Part 2: The Execution Protocol (Step-by-Step)

Diagram: Standard Recrystallization Workflow

RecrystallizationWorkflow cluster_QC Quality Control Start Crude Carboxylic Acid SolventSelect 1. Solvent Selection (Test Tube Scale) Start->SolventSelect Dissolution 2. Dissolution (Reflux Temp) SolventSelect->Dissolution Scale Up Clarification 3. Hot Filtration (Remove Insoluble Impurities) Dissolution->Clarification If cloudy Nucleation 4. Controlled Cooling (Nucleation Zone) Dissolution->Nucleation If clear Clarification->Nucleation Growth 5. Crystal Growth (Ostwald Ripening) Nucleation->Growth Slow Cool OilOut Failure: Oiling Out Nucleation->OilOut Temp > MP Isolation 6. Filtration & Washing Growth->Isolation Drying 7. Drying (Vacuum/Desiccator) Isolation->Drying PurityCheck Check Purity (NMR/HPLC) Drying->PurityCheck OilOut->Dissolution Add Solvent / Reheat

Caption: Logical workflow for carboxylic acid recrystallization, highlighting the critical "Oiling Out" failure mode.

Detailed Methodology

1. Dissolution (The Saturation Point)

  • Action: Place crude solid in an Erlenmeyer flask. Add a minimum amount of "good" solvent. Heat to reflux.

  • Senior Scientist Insight: Do not aim to dissolve everything immediately. Add solvent in small aliquots through the condenser. Stop when only a trace of solid remains (this may be insoluble impurity).

  • Self-Validation: If the solution is colored but clear, proceed. If particles are visible, perform a hot filtration.

2. Decolorization (Optional)

  • Action: If the solution is dark/colored, cool slightly (below boiling) and add 1-2% w/w Activated Carbon.[1] Re-boil for 5-10 mins.

  • Warning: Never add carbon to a boiling solution; it will foam over explosively.

3. Crystallization (The Critical Phase)

  • Action: Remove from heat. Allow to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

  • Mechanism: Fast cooling traps impurities in the crystal lattice (occlusion). Slow cooling allows the crystal lattice to reject impurities (purification).

4. Isolation & Drying

  • Action: Filter using a Buchner funnel. Wash with ice-cold solvent.

  • Drying: Carboxylic acids can form hydrates. Dry under vacuum at 40-50°C.

  • Self-Validation: Check melting point. A sharp range (<2°C) indicates high purity.

Part 3: Troubleshooting Center (FAQs)

Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What happened?

Diagnosis: This occurs when the compound comes out of solution at a temperature above its melting point.[2][3] It is common with impure carboxylic acids because impurities depress the melting point (freezing point depression). Corrective Actions:

  • Lower the Boiling Point: Switch to a solvent with a boiling point lower than the melting point of your solid.

  • Increase Solvent Volume: Re-heat and add 20% more solvent. This lowers the saturation temperature, hopefully below the oiling-out threshold.

  • Vigorous Agitation: Sometimes, stirring the oil phase vigorously as it cools can induce nucleation.

  • Seed It: Add a seed crystal of the pure acid at the saturation point to provide a template for growth.

Q2: I cooled the solution, but no crystals formed. It's just a clear liquid.

Diagnosis: The system is in a "metastable zone" of supersaturation but lacks a nucleation event. Corrective Actions:

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[4] Micro-glass particles act as nucleation sites.

  • Seeding: Add a tiny crystal of the crude material.[4]

  • Evaporation: You may have used too much solvent.[4] Boil off 20-30% of the solvent and retry.

  • Ice Bath: Only after trying the above at room temp, move to an ice bath.

Q3: The crystals are colored, but the compound should be white.

Diagnosis: Impurities are either trapped inside the crystal (occlusion) or stuck to the surface (adsorption). Corrective Actions:

  • Wash Better: If the color is on the surface, a thorough wash with ice-cold solvent might suffice.

  • Recrystallize Again: A second pass is often required for high purity.

  • Carbon Treatment: Use the activated carbon step described in Part 2. Note: Carbon can reduce yield by adsorbing the product too.

Q4: My yield is terrible (<50%).

Diagnosis: The compound is too soluble in the cold solvent, or you used too much solvent. Corrective Actions:

  • Concentrate Mother Liquor: Evaporate the filtrate (mother liquor) to half volume and cool again to get a "second crop." (Note: Second crops are usually less pure).

  • Solvent Switch: Your solvent is too "good." Try a less polar solvent or a binary mixture (e.g., add water to an ethanol solution).

  • pH Adjustment: For carboxylic acids, ensure the solvent isn't slightly basic. Washing the organic phase with dilute HCl prior to recrystallization ensures the acid is fully protonated (R-COOH) and less soluble in water/polar solvents.

Part 4: Advanced Logic – Solvent Selection Decision Tree

SolventDecision Start Start: Analyze Structure IsAromatic Is it Aromatic? (e.g., Benzoic acid) Start->IsAromatic IsAliphatic Is it Aliphatic? (e.g., Stearic acid) Start->IsAliphatic Toluene Try Toluene or Ethyl Acetate IsAromatic->Toluene PolarityCheck Check Polarity IsAliphatic->PolarityCheck Fail No Crystals? Toluene->Fail HighPolar High Polarity (Short chain) PolarityCheck->HighPolar LowPolar Low Polarity (Long chain) PolarityCheck->LowPolar EthanolWater Try Ethanol/Water or Acetone/Water HighPolar->EthanolWater Hexanes Try Hexanes or Petroleum Ether LowPolar->Hexanes EthanolWater->Fail Hexanes->Fail MixedSolvent Switch to Binary Solvent (Good Solvent + Anti-Solvent) Fail->MixedSolvent Yes

Caption: Decision tree for selecting the initial solvent system based on the molecular structure of the carboxylic acid.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Mettler Toledo. Oiling Out in Crystallization - Causes and Fixes. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting - Oiling Out. [Link]

  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012. (Authoritative source on scale-up and polymorph control in drug development).

Sources

Technical Support Center: Purification of 3,5-Dimethylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3,5-Dimethylcyclohexane-1-carboxylic acid, specifically focusing on the removal of solvent impurities. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated laboratory practices to ensure reliability and reproducibility.

I. Initial Assessment and Strategy Selection

The first step in any purification process is to understand the nature of the impurities and the physicochemical properties of the target compound. 3,5-Dimethylcyclohexane-1-carboxylic acid is a solid at room temperature with a molecular weight of 156.22 g/mol .[1][2] Its purification strategy will largely depend on the types of solvent impurities present.

A general workflow for selecting an appropriate purification method is outlined below.

Purification_Strategy start Crude 3,5-Dimethylcyclohexane- 1-carboxylic acid with Solvent Impurities assess_impurities Assess Impurity Profile (e.g., NMR, GC-MS) start->assess_impurities high_bp_solvent High-Boiling Point Solvent Impurity? assess_impurities->high_bp_solvent low_bp_solvent Low-Boiling Point Solvent Impurity? assess_impurities->low_bp_solvent recrystallization Recrystallization high_bp_solvent->recrystallization Yes liquid_liquid Liquid-Liquid Extraction high_bp_solvent->liquid_liquid If Recrystallization Fails miscible_solvent Solvent Miscible with Water? low_bp_solvent->miscible_solvent If Drying is Ineffective drying Drying under Vacuum with Gentle Heating low_bp_solvent->drying Yes miscible_solvent->liquid_liquid Yes distillation Azeotropic or Fractional Distillation miscible_solvent->distillation Alternative final_product Pure 3,5-Dimethylcyclohexane- 1-carboxylic acid recrystallization->final_product liquid_liquid->final_product distillation->final_product drying->final_product

Caption: Decision workflow for selecting a purification method.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 3,5-Dimethylcyclohexane-1-carboxylic acid.

Recrystallization Issues

Q1: My compound “oils out” during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3]

  • Causality: The solubility of your carboxylic acid in the chosen solvent is too high at the boiling point, or the melting point of your compound is lower than the boiling point of the solvent.

  • Troubleshooting Protocol:

    • Add more solvent: The most straightforward solution is to add more of the hot recrystallization solvent until the oil completely dissolves.[3]

    • Lower the temperature: If adding more solvent is not effective, try to lower the temperature of the solution slightly before allowing it to cool slowly.

    • Change the solvent system: If the issue persists, a different solvent or a solvent pair may be necessary. For carboxylic acids, consider solvent systems like toluene/petroleum ether or aqueous alcohol.[4] A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

Q2: Crystal formation is very slow or doesn't occur at all, even after cooling.

A2: This is often due to a supersaturated solution that lacks a nucleation point for crystal growth to begin.

  • Causality: The solution may be too clean, or there might be impurities that inhibit crystallization.

  • Troubleshooting Protocol:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[5] This creates microscopic scratches that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of the pure 3,5-Dimethylcyclohexane-1-carboxylic acid to the solution. This "seed crystal" provides a template for further crystal growth.[6]

    • Further Cooling: If the above methods fail, cool the solution in an ice-water bath or even a dry ice/acetone bath, depending on the freezing point of your solvent.[6]

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

Residual Solvent Removal

Q3: After recrystallization and drying, my NMR spectrum still shows significant residual solvent peaks. How can I remove these?

A3: High-boiling point solvents can be particularly challenging to remove completely by simple drying.

  • Causality: The solvent may be trapped within the crystal lattice or have a strong affinity for your compound.

  • Troubleshooting Protocol:

    • High-Vacuum Drying: Dry the solid under a high vacuum (and if the compound is thermally stable, with gentle heating) for an extended period. The temperature should be kept well below the melting point of your compound.

    • Solvent Slurry and Filtration: Suspend the solid in a low-boiling point, non-solvent (a solvent in which your compound is insoluble, like hexane or petroleum ether). Stir the slurry for some time, then filter the solid. This can help wash away the residual high-boiling solvent. Repeat if necessary.

    • Re-dissolution and Precipitation: Dissolve the compound in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or diethyl ether) and then precipitate it by adding a non-solvent. The original high-boiling solvent will hopefully remain in the mixed solvent system.

Liquid-Liquid Extraction Challenges

Q4: I'm performing a liquid-liquid extraction to remove neutral impurities, but I'm getting a poor recovery of my carboxylic acid.

A4: The pH of the aqueous phase is critical for the successful extraction of carboxylic acids.

  • Causality: If the pH of the aqueous phase is not sufficiently basic, the carboxylic acid will not be fully deprotonated to its carboxylate salt, and thus will not partition effectively into the aqueous layer.

  • Troubleshooting Protocol:

    • pH Adjustment: When extracting with a base (e.g., NaOH or NaHCO3 solution), ensure the pH of the aqueous layer is at least two to three pH units higher than the pKa of the carboxylic acid.[4] This will ensure complete conversion to the more water-soluble carboxylate salt.

    • Acidification for Recovery: To recover your carboxylic acid from the aqueous layer, you must then acidify the solution with a strong acid (e.g., HCl) to a pH at least two to three units below the pKa of the carboxylic acid.[4] This will protonate the carboxylate and allow it to be extracted back into an organic solvent.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the extraction solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the compound.

LLE_Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH, NaHCO3) pH >> pKa start->add_base separate_layers1 Separate Layers add_base->separate_layers1 aqueous_layer1 Aqueous Layer: Contains Carboxylate Salt separate_layers1->aqueous_layer1 organic_layer1 Organic Layer: Contains Neutral Impurities separate_layers1->organic_layer1 acidify Acidify Aqueous Layer with Strong Acid pH << pKa aqueous_layer1->acidify add_organic Add Fresh Organic Solvent acidify->add_organic separate_layers2 Separate Layers add_organic->separate_layers2 aqueous_layer2 Aqueous Layer: Discard separate_layers2->aqueous_layer2 organic_layer2 Organic Layer: Contains Purified Carboxylic Acid separate_layers2->organic_layer2 dry_and_concentrate Dry with Na2SO4 or MgSO4 and Concentrate organic_layer2->dry_and_concentrate final_product Pure 3,5-Dimethylcyclohexane- 1-carboxylic acid dry_and_concentrate->final_product

Caption: Workflow for purification via liquid-liquid extraction.

III. Advanced Purification Techniques

For particularly stubborn impurities, more advanced techniques may be required.

Azeotropic Distillation

Q5: How can I remove a solvent that forms an azeotrope with my compound or is difficult to separate by simple distillation?

A5: Azeotropic distillation can be an effective method for removing certain solvent impurities, particularly water.

  • Principle: This technique involves adding a third component (an "entrainer") to the mixture, which forms a new, lower-boiling azeotrope with one of the original components.[7][8] This allows for the selective removal of the impurity as the azeotrope.

  • Application: For removing water from a solution containing a carboxylic acid, an entrainer like toluene or benzene can be used.[8] The water-entrainer azeotrope is distilled off, and if the entrainer is immiscible with water, they can be separated after condensation, allowing the entrainer to be recycled.[7]

  • Considerations: This method is more complex than standard distillation and requires careful selection of the entrainer based on the boiling points and azeotropic behavior of the components.

Column Chromatography

Q6: When should I consider using column chromatography for purification?

A6: Column chromatography is a powerful technique for separating compounds with different polarities.

  • Principle: The mixture is passed through a column packed with a stationary phase (e.g., silica gel). A mobile phase (solvent or solvent mixture) is then passed through the column, and the components of the mixture travel at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

  • Application: If your sample contains impurities with polarities similar to 3,5-Dimethylcyclohexane-1-carboxylic acid that cannot be removed by extraction or recrystallization, column chromatography may be the best option.

  • Solvent System Selection: For carboxylic acids, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid added to keep the carboxylic acid protonated and prevent it from streaking on the column.

IV. Purity Assessment

After any purification procedure, it is crucial to assess the purity of the final product.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used to identify and quantify residual solvent impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components and provides mass information for identification. Useful for detecting volatile organic impurities.
High-Performance Liquid Chromatography (HPLC) Separates components based on their affinity for a stationary phase. Can be used to determine the percentage purity of the main compound.[9]
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

V. References

  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • US Patent No. US20130245317A1. (2013). Google Patents. Retrieved February 19, 2026, from

  • US Patent No. US3214347A. (1965). Google Patents. Retrieved February 19, 2026, from

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 19, 2026, from [Link]

  • IE Patent No. IE920957A1. (1992). Google Patents. Retrieved February 19, 2026, from

  • Removing Carboxylic Acids From Aqueous Wastes. (n.d.). P2 InfoHouse. Retrieved February 19, 2026, from [Link]

  • Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions. (n.d.). eScholarship.org. Retrieved February 19, 2026, from [Link]

  • Recrystallization1. (n.d.). University of Colorado Boulder. Retrieved February 19, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2019). Green Chemistry. Retrieved February 19, 2026, from [Link]

  • Using drying agents. (n.d.). University of Toronto. Retrieved February 19, 2026, from [Link]

  • WO Patent No. WO2012123502A1. (2012). Google Patents. Retrieved February 19, 2026, from

  • Reactive extraction of carboxylic acids using organic solvents and supercritical fluids: A review. (2020). ResearchGate. Retrieved February 19, 2026, from [Link]

  • INVESTIGATION OF ACETIC ACID DEHYDRATION BY VARIOUS METHODS. (2015). Journal of Chemical Technology and Metallurgy. Retrieved February 19, 2026, from [Link]

  • 3.2: Drying Agents. (2024). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. (n.d.). International Journal of Chemical Engineering and Applications. Retrieved February 19, 2026, from [Link]

  • solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved February 19, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Bakersfield. Retrieved February 19, 2026, from [Link]

  • Recrystallization. (2013). YouTube. Retrieved February 19, 2026, from [Link]

  • 3,5-Dimethylcyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • cis-3,5-Dimethylcyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • EP Patent No. EP0306996A2. (1989). Google Patents. Retrieved February 19, 2026, from

  • 3,5-Dioxocyclohexane-1-carboxylic acid. (n.d.). MilliporeSigma. Retrieved February 19, 2026, from [Link]

  • US Patent No. US5387713A. (1995). Google Patents. Retrieved February 19, 2026, from

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved February 19, 2026, from [Link]

  • 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1995). UNT Digital Library. Retrieved February 19, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • carboxylic acid solubility + TLC. (2023). Reddit. Retrieved February 19, 2026, from [Link]

  • S1 Supporting Information Synthesis of Carboxylic Acid and Dimer Ester Surrogates to Constrain the Abundance and Distribution of. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • (1s,3R,5S)-3,5-dimethylcyclohexane-1-carboxylic acid. (n.d.). Chemspace. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Navigating the Challenges in Substituted Cyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted cyclohexanes are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their deceptively simple six-membered ring structure, however, belies the significant synthetic challenges associated with their construction, particularly when precise control over multiple stereocenters is required. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions encountered during the synthesis of these vital carbocycles.

Section 1: Frequently Asked Questions (FAQs) - Mastering Stereochemical Control

The three-dimensional arrangement of substituents on the cyclohexane ring dictates its biological activity and material properties. Achieving the desired stereoisomer is often the most critical and challenging aspect of the synthesis.

Q1: How can I control the diastereoselectivity of my hydrogenation reaction to obtain a specific cis or trans isomer?

Controlling the facial selectivity of hydrogen addition to a cyclohexene or the reduction of a cyclohexanone is a common challenge. The choice of catalyst, solvent, and the presence of directing groups are paramount.

Answer: The diastereoselectivity of hydrogenation is influenced by both steric and electronic factors. For the reduction of a double bond within a substituted cyclohexane ring, heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (Adam's catalyst) will typically deliver hydrogen from the less sterically hindered face.

For more nuanced control, particularly in the presence of directing groups such as hydroxyl or amino groups, substrate-directed hydrogenation is a powerful strategy.[1][2][3] These groups can coordinate to the metal center of the catalyst, delivering hydrogen to the same face of the ring, often overriding simple steric considerations. Bimetallic catalysts, such as those containing palladium-copper or platinum-nickel alloys, have shown promise in enhancing this directivity.[4][5][6]

Table 1: Comparison of Catalytic Systems for Diastereoselective Hydrogenation

Catalytic SystemTypical SubstrateDirecting GroupPredominant IsomerKey Considerations
Pd/C, PtO₂ Substituted CyclohexenesNone (steric control)Hydrogen addition to the less hindered faceRaney Nickel can show higher selectivity for oxygen-based directing groups but may require harsher conditions.[1]
Homogeneous (e.g., Crabtree's, Wilkinson's) Alkenes with coordinating groupsHydroxyl, Aminesyn-addition relative to the directing groupOffers high selectivity but can be sensitive to functional groups and require specific ligand design.[5]
Heterogeneous Bimetallic (e.g., Pt-Ni) Alkenes with hydroxyl groupsHydroxylsyn-addition relative to the directing groupCan provide high diastereoselectivity for sterically hindered olefins.[4][6]
Q2: My Diels-Alder reaction is yielding a poor endo/exo ratio. What factors can I modify to improve selectivity?

The Diels-Alder reaction is a cornerstone for constructing the cyclohexane ring, but controlling the endo/exo selectivity of the resulting bicyclic adduct is crucial for subsequent transformations.

Answer: The preference for the endo product in many Diels-Alder reactions, despite it often being the more sterically hindered and thermodynamically less stable isomer, is explained by the "Alder Endo Rule."[7][8] This rule posits that favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile stabilize the endo transition state.[7][9][10]

To enhance endo selectivity, consider the following:

  • Lewis Acid Catalysis: Lewis acids, such as TiCl₄, AlCl₃, or ZnCl₂, can coordinate to the electron-withdrawing group of the dienophile, increasing its polarization and enhancing the secondary orbital interactions that favor the endo transition state.[7][11]

  • Temperature: Since the exo product is typically the thermodynamically more stable isomer, running the reaction at lower temperatures will favor the kinetically controlled endo product.[9] Conversely, higher temperatures can lead to retro-Diels-Alder reactions and equilibration to the more stable exo isomer.

  • Chiral Auxiliaries: For asymmetric Diels-Alder reactions, chiral auxiliaries attached to the dienophile can effectively shield one face of the molecule, leading to high diastereoselectivity in the cycloaddition.[12][13][14][15]

G cluster_endo Endo Transition State cluster_exo Exo Transition State endo_diene Diene endo_ts Lower Energy TS endo_diene->endo_ts [4+2] endo_dienophile Dienophile endo_dienophile->endo_ts endo_product Endo Product (Kinetic) endo_ts->endo_product soi Secondary Orbital Interactions endo_ts->soi exo_diene Diene exo_ts Higher Energy TS exo_diene->exo_ts [4+2] exo_dienophile Dienophile exo_dienophile->exo_ts exo_product Exo Product (Thermodynamic) exo_ts->exo_product

Caption: Endo vs. Exo transition states in the Diels-Alder reaction.

Q3: I am struggling with the axial/equatorial selectivity of a nucleophilic attack on a cyclohexanone derivative. How can I influence the outcome?

The stereochemical outcome of nucleophilic additions to cyclohexanones is a classic problem in organic synthesis, with the incoming nucleophile able to attack from either the axial or equatorial face.

Answer: The selectivity of nucleophilic attack is governed by a delicate balance of steric and electronic effects. Generally, small, unhindered nucleophiles (e.g., NaBH₄, LiAlH₄) tend to favor axial attack, leading to an equatorial alcohol.[16] This is often attributed to the Cieplak model, which suggests that the axial approach is stabilized by hyperconjugation from the axial C-H bonds.[17][18]

Conversely, large, bulky nucleophiles (e.g., L-Selectride®, Grignard reagents) preferentially attack from the equatorial face to avoid steric clashes with the axial hydrogens at the C3 and C5 positions, resulting in an axial alcohol.[16]

Table 2: Influence of Nucleophile Size on Stereoselectivity of Cyclohexanone Reduction

Reducing AgentRelative SizePredominant AttackResulting Alcohol
LiAlH₄ SmallAxialEquatorial
NaBH₄ SmallAxialEquatorial
L-Selectride® BulkyEquatorialAxial
K-Selectride® Very BulkyEquatorialAxial

It's important to note that substituents on the cyclohexane ring can also exert significant electronic and steric effects, potentially overriding these general trends.[19] For conformationally locked systems, such as those with a tert-butyl group, the stereochemical outcome is more predictable.[16][20]

Section 2: Troubleshooting Guide - Overcoming Common Synthetic Hurdles

Even with careful planning, synthetic routes can encounter obstacles. This section addresses some of the most common problems in substituted cyclohexane synthesis and provides actionable solutions.

Problem 1: Low yield in a ring-closing metathesis (RCM) reaction to form a cyclohexane ring.

Ring-closing metathesis is a powerful tool for forming cyclic structures, but its success is highly dependent on reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation: Grubbs' and Hoveyda-Grubbs' catalysts are sensitive to impurities. Ensure all solvents and reagents are rigorously degassed and dried. Certain functional groups can also poison the catalyst. If catalyst deactivation is suspected, consider using a more robust second or third-generation catalyst.

  • Substrate Concentration: RCM is an intramolecular reaction that competes with intermolecular oligomerization. Running the reaction at high dilution (typically 0.001-0.05 M) favors the desired ring closure.

  • Ethylene Removal: The ethylene byproduct of RCM can participate in the reverse reaction. Performing the reaction under a vacuum or a constant stream of an inert gas can help drive the equilibrium towards the cyclic product.

  • Reaction Temperature: While some RCM reactions proceed at room temperature, others may require heating to overcome the activation energy for ring closure. However, excessive heat can lead to catalyst decomposition.[21]

Problem 2: Epimerization of a stereocenter during a reaction.

The unintended inversion of a stereocenter can be a frustrating setback, leading to a mixture of diastereomers.

Possible Causes & Solutions:

  • Acidic or Basic Conditions: Stereocenters adjacent to carbonyls or other activating groups are particularly susceptible to epimerization under acidic or basic conditions via enol or enolate formation. Carefully control the pH of your reaction mixture. If acidic or basic reagents are necessary, consider running the reaction at low temperatures to minimize the rate of epimerization. Recent advances have even utilized photocatalysis for the controlled epimerization of quaternary stereocenters.[22]

  • Protecting Groups: The strategic use of protecting groups can prevent epimerization. By temporarily masking a functional group, you can avoid the formation of an enolizable proton.[23][24][25][26]

  • Thermodynamic vs. Kinetic Control: In some cases, the desired product may be the thermodynamically less stable isomer. Prolonged reaction times or elevated temperatures can lead to equilibration to the more stable diastereomer.[27]

Table 3: Common Protecting Groups and Their Stability

Protecting GroupFunctional Group ProtectedStable ToCleaved By
Silyl Ethers (e.g., TBDMS, TIPS) AlcoholsBases, Oxidation, ReductionAcids, Fluoride (e.g., TBAF)
Benzyl Ethers (Bn) AlcoholsAcids, Bases, Oxidation, ReductionHydrogenolysis (H₂, Pd/C)
Acetals/Ketals Aldehydes/KetonesBases, Nucleophiles, HydridesAqueous Acid
Boc, Cbz AminesHydrogenolysis (for Cbz), mild acid (for Boc)Strong Acid (for Boc), Hydrogenolysis (for Cbz)
Problem 3: Difficulty in achieving regioselective functionalization of a polysubstituted cyclohexane.

Introducing a new functional group at a specific position on an already substituted ring requires precise control over regioselectivity.

Possible Causes & Solutions:

  • Directing Groups: As with stereoselectivity, existing functional groups can direct incoming reagents to specific positions. For example, a hydroxyl group can direct a C-H functionalization catalyst to an adjacent or remote C-H bond.[28]

  • Steric Hindrance: Bulky substituents can block access to nearby positions, forcing reagents to react at less sterically encumbered sites. This can be exploited to achieve regioselectivity.

  • Blocking Groups: In some cases, it may be necessary to temporarily introduce a "blocking group" to prevent reaction at a particular site. This group is then removed in a subsequent step.

  • Modern C-H Functionalization: Recent advances in catalysis have enabled the direct and selective functionalization of C-H bonds, offering new strategies for regioselective synthesis.[29]

G Start Polysubstituted Cyclohexane Intermediate Directed Intermediate Start->Intermediate Coordination DG Directing Group (e.g., -OH, -NHR) DG->Intermediate Catalyst Catalyst (e.g., Rh, Pd) Catalyst->Intermediate Reagent Reagent Reagent->Intermediate Product Regioselectively Functionalized Product Intermediate->Product

Caption: Regioselective functionalization via a directing group strategy.

Section 3: Advanced Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments that address some of the challenges discussed above.

Protocol 1: Asymmetric Diels-Alder Reaction using a Chiral Auxiliary

This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and a chiral acrylate ester derived from a commercially available amino alcohol.[13]

Materials:

  • Chiral acrylate dienophile

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (DCM), anhydrous

  • Lewis Acid (e.g., Et₂AlCl, 1.0 M in hexanes)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the chiral acrylate dienophile (1.0 eq).

  • Dissolve the dienophile in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 3-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.

  • The chiral auxiliary can often be recovered by hydrolysis of the ester.[13]

Protocol 2: Substrate-Directed Hydrogenation for Diastereoselective Reduction

This protocol outlines a general procedure for the directed hydrogenation of a cyclohexenol derivative using a heterogeneous bimetallic catalyst.[4][5]

Materials:

  • Cyclohexenol substrate

  • Pt-Ni/SiO₂ catalyst (or other suitable directed hydrogenation catalyst)

  • Solvent (e.g., cyclohexane, toluene)

  • Hydrogen gas (balloon or high-pressure reactor)

Procedure:

  • To a hydrogenation flask or a high-pressure reactor, add the cyclohexenol substrate (1.0 eq) and the Pt-Ni/SiO₂ catalyst (5-10 mol %).

  • Add the solvent to achieve a concentration of approximately 0.1 M.

  • Seal the vessel and purge the system with hydrogen gas (or pressurize to the desired pressure).

  • Stir the reaction mixture vigorously at room temperature (or the desired temperature) under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The diastereomeric ratio of the product can be determined by ¹H NMR or GC analysis.

References

  • Cieplak, A. S. (1999). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 121(35), 8239-8240.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Crabtree, R. H., & Davis, M. W. (1986). Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy₃)(py)]PF₆. The Journal of Organic Chemistry, 51(14), 2655–2661.
  • Duan, H., et al. (2021). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society, 143(12), 4617-4623.
  • Gao, Z., et al. (2018). Desymmetrization of cyclohexanes by site- and stereoselective C–H functionalization.
  • Houk, K. N., et al. (2021). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. Journal of the American Chemical Society, 143(35), 14213-14221.
  • Jung, M. E., & trifonov, A. (1997). ASYMMETRIC DIELS-ALDER REACTION: CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron Letters, 38(4), 519-522.
  • Knowles, R. R., & Jacobsen, E. N. (2010). Attractive noncovalent interactions in catalysis: a challenge for modern computational chemistry. Organic & Biomolecular Chemistry, 8(24), 5471-5481.
  • Krische, M. J., et al. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society, 140(38), 12151-12155.
  • Lewis, C. A., & Miller, S. J. (2006). Site-selective and stereoselective functionalization of unactivated C–H bonds.
  • Paddon-Row, M. N. (1994). Some aspects of orbital interactions through bonds. Accounts of Chemical Research, 27(1), 18-25.
  • P. W. G. (2015). Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Resnick, E., et al. (2022). Haptophilicity and Substrate-Directed Reactivity in Diastereoselective Heterogeneous Hydrogenation.
  • Singleton, D. A., & Hang, C. (1999). Isotope Effects and the Mechanism of the Diels−Alder Reaction. Journal of the American Chemical Society, 121(48), 11885-11893.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
  • Wipf, P., & Ribe, S. (1998). Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society, 120(41), 10776-10777.
  • Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition in English, 8(11), 781-853.
  • Chemistry LibreTexts. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

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Validation & Comparative

Unambiguous Stereoisomer Assignment: A Comparative Characterization of 3,5-Dimethylcyclohexane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of stereoisomers is a non-negotiable cornerstone of establishing a molecule's identity, purity, and potential biological activity. The subtle yet profound differences between isomers can dictate a compound's efficacy, toxicity, and metabolic profile. 3,5-Dimethylcyclohexane-1-carboxylic acid, with its cis and trans configurations, serves as an excellent model for demonstrating the application of modern analytical workflows to resolve and definitively identify closely related chemical entities.

This guide provides an in-depth, technically-grounded comparison of the analytical strategies required to characterize the isomers of 3,5-Dimethylcyclohexane-1-carboxylic acid. We move beyond simple data reporting to explain the causality behind experimental choices, offering robust, self-validating protocols grounded in established chemical principles.

The Structural Imperative: Why Isomer Differentiation Matters

The cyclohexane ring is not a flat hexagon; it predominantly exists in a chair conformation to minimize steric and torsional strain. The relative orientations (axial or equatorial) of the two methyl groups and the carboxylic acid function in 3,5-Dimethylcyclohexane-1-carboxylic acid give rise to distinct cis and trans stereoisomers. These isomers are not chemically identical—they possess different three-dimensional shapes, which can lead to differential binding to biological targets such as enzymes and receptors. Consequently, a mixture of isomers cannot be treated as a single entity; each component must be resolved and characterized to ensure product consistency and safety.

Comparative Physicochemical and Spectroscopic Profiles

While comprehensive experimental data for both isomers is not consolidated in publicly accessible literature, we can compile known identifiers and predict differentiation points based on fundamental principles of stereochemistry.

Propertycis-3,5-Dimethylcyclohexane-1-carboxylic acidtrans-3,5-Dimethylcyclohexane-1-carboxylic acidRationale for Expected Differences
Molecular Formula C₉H₁₆O₂[1][2]C₉H₁₆O₂[3]Identical, as they are isomers.
Molecular Weight 156.22 g/mol [1][2][3]156.22 g/mol [3]Identical, as they are isomers.
CAS Number 87679-18-3[1][2][4]Not uniquely assigned in queried databases.Different chemical entities require unique identifiers.
Chromatographic Retention Expected to differExpected to differDifferences in polarity and molecular shape lead to differential interaction with stationary phases.
¹H & ¹³C NMR Spectra Expected to show distinct chemical shifts and coupling constants.Expected to show distinct chemical shifts and coupling constants.The spatial arrangement of substituents creates unique magnetic environments for each nucleus.[5][6]
Melting/Boiling Point Not readily available.Not readily available.Differences in crystal packing (for melting point) and intermolecular forces can lead to different physical properties.

Experimental Workflows for Isomer Resolution and Identification

A multi-technique approach is essential for the unambiguous characterization of these isomers. We present detailed protocols for chromatographic separation coupled with mass spectrometric identification and definitive structural elucidation by nuclear magnetic resonance.

Protocol 1: Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Choice: GC is an ideal technique for separating volatile and semi-volatile compounds like the isomers of 3,5-Dimethylcyclohexane-1-carboxylic acid. The key to success is converting the polar carboxylic acid into a more volatile ester (derivatization), which enhances chromatographic peak shape and thermal stability.[7] Coupling the separation with a mass spectrometer provides not only retention time data but also mass-to-charge ratios and fragmentation patterns, which serve as a chemical fingerprint for identification.[8][9]

Step-by-Step Experimental Protocol:

  • Derivatization (Esterification):

    • Accurately weigh ~1 mg of the isomer mixture into a 2 mL glass vial.

    • Add 500 µL of Methanolic HCl (3N).

    • Seal the vial tightly and heat at 60-70°C for 1 hour to convert the carboxylic acid to its methyl ester.

    • Cool the vial to room temperature. Quench the reaction by carefully adding 500 µL of saturated sodium bicarbonate solution.

    • Extract the methyl ester derivative by adding 500 µL of a non-polar solvent (e.g., hexane or dichloromethane), vortexing, and allowing the layers to separate.

    • Carefully transfer the upper organic layer to a clean autosampler vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized isomers.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, Split mode (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40-350.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Interpretation:

    • The cis and trans isomers are expected to elute at different retention times.

    • The mass spectrum for the methyl ester derivative should show a molecular ion (M⁺) at m/z 170.

    • Analyze the fragmentation patterns to confirm the structure. Common fragments would include the loss of a methoxy group (-OCH₃, m/z 139) and fragments characteristic of the substituted cyclohexane ring.

GC-MS Isomer Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Isomer Mixture (Carboxylic Acid) B Derivatization (Esterification) A->B C Liquid-Liquid Extraction B->C D GC Injection & Separation C->D E MS Detection (EI, Scan) D->E F Chromatogram (Retention Times) E->F G Mass Spectra (Fragmentation) E->G H Isomer Identification & Quantification F->H G->H

Caption: Workflow for GC-MS analysis, from sample derivatization to final isomer identification.

Protocol 2: Definitive Structural Elucidation by NMR Spectroscopy

Causality of Method Choice: NMR spectroscopy is the most powerful tool for the unambiguous determination of stereochemistry in solution. The chemical environment of each proton and carbon atom is exquisitely sensitive to its 3D orientation. By analyzing chemical shifts (δ) and spin-spin coupling constants (J-values) from ¹H and ¹³C NMR spectra, one can deduce the relative cis/trans arrangement of the substituents.[6][10]

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of a purified isomer (or the mixture) in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz (or higher) Bruker, Jeol, or Varian spectrometer.

    • Experiments:

      • ¹H NMR: Standard proton spectrum (zg30 pulse program).

      • ¹³C{¹H} NMR: Proton-decoupled carbon spectrum (zgpg30 pulse program).

      • (Recommended) 2D NMR: COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation) to aid in assigning complex signals.

  • Data Interpretation and Stereochemical Assignment:

    • Key Differentiators: The analysis hinges on the conformation of the cyclohexane ring.

    • trans Isomer: The thermodynamically most stable conformation will likely have all three substituents (two methyls, one carboxyl) in equatorial positions. This leads to a relatively simple, well-resolved spectrum. The proton attached to the carboxyl-bearing carbon (H1) would likely show two large trans-diaxial couplings (J ≈ 10-13 Hz).

    • cis Isomer: In the most stable chair conformation, one substituent must be in an axial position, leading to significant steric interactions. This results in:

      • Shielded Carbons: Axial methyl or carboxyl groups cause a characteristic upfield shift (lower ppm) for the γ-carbons (C3, C5) due to the "gamma-gauche effect".[5]

      • Different Coupling Constants: The proton at H1 will have different coupling patterns (e.g., one axial-axial and one axial-equatorial coupling) compared to the trans isomer.

      • Chemical Shifts: Protons and carbons in axial positions will have distinctly different chemical shifts from their equatorial counterparts.

Logical Framework for NMR-Based Isomer Assignment

NMR_Logic A Purified Isomer in Deuterated Solvent B Acquire Spectra ¹H NMR ¹³C NMR 2D COSY/HSQC A->B C Analyze Spectral Data Chemical Shifts (δ) Coupling Constants (J) Correlations B->C D Correlate Data to Conformation Axial vs. Equatorial Effects Gamma-Gauche Shielding J-Coupling Magnitudes C->D E Conclusion: trans Isomer (e.g., all equatorial substituents, large J-couplings) D->E F Conclusion: cis Isomer (e.g., one axial substituent, γ-gauche effects observed) D->F

Caption: Decision pathway for assigning stereochemistry using multi-dimensional NMR data.

Conclusion

The characterization of 3,5-Dimethylcyclohexane-1-carboxylic acid isomers is not a trivial exercise but a necessary one for ensuring chemical integrity. While chromatographic methods like GC-MS are excellent for separation and initial identification, only NMR spectroscopy provides the definitive, unambiguous evidence required to assign the cis and trans stereochemistry with confidence. The workflows described herein represent a robust, industry-standard approach, providing the self-validating data required for research, quality control, and regulatory submission. By understanding the chemical principles behind these techniques, scientists can effectively tackle the challenges of stereoisomer characterization.

References

  • Title: (1s,3R,5S)-3,5-dimethylcyclohexane-1-carboxylic acid - C9H16O2 Source: Chemspace URL: [Link]

  • Title: cis-3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 15090400 Source: PubChem URL: [Link]

  • Title: GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters Source: ResearchGate URL: [Link]

  • Title: 13C and 73Ge NMR Spectra of 3-Methyl- and 3,3-Dimethylgermacyclohexanes. Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: 3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 21872116 Source: PubChem URL: [Link]

  • Title: 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid | C9H14O2 | CID 45116564 Source: PubChem URL: [Link]

  • Title: 3,5-Dimethylcyclohexene | C8H14 | CID 143321 Source: PubChem URL: [Link]

  • Title: Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals Source: ResearchGate URL: [Link]

  • Title: Acids: Derivatization for GC Analysis Source: ScienceDirect URL: [Link]

Sources

A Senior Application Scientist's Guide to Cyclohexane Carboxylic Acids: A Comparative Analysis of 3,5-Dimethylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclohexane Scaffold - A Privileged Structure in Modern Chemistry

To researchers in drug discovery and materials science, the cyclohexane ring is a familiar and powerful scaffold. Its rigid, yet conformationally dynamic, three-dimensional structure provides an ideal framework for orienting functional groups in precise spatial arrangements. This ability to control the geometry of a molecule is fundamental to designing compounds with high affinity and selectivity for biological targets or with specific material properties.

This guide moves beyond a simple cataloging of derivatives. We will conduct an in-depth comparative analysis, placing 3,5-Dimethylcyclohexane-1-carboxylic acid at the center of our investigation. By contrasting its stereochemical, physicochemical, and functional attributes with other key cyclohexane derivatives—from the parent compound to blockbuster drugs like Gabapentin and Tranexamic acid—we aim to illuminate the core principles of structure-activity relationships (SAR) that govern this chemical class. This analysis is designed to provide researchers with both foundational knowledge and field-proven insights to guide their own design and synthesis efforts.

PART 1: Physicochemical and Stereochemical Landscape

The seemingly simple cyclohexane ring exists in a dynamic equilibrium of conformations, primarily the low-energy 'chair' form and the higher-energy 'boat' and 'twist-boat' forms. The chair conformation is overwhelmingly preferred as it minimizes both angle strain (bond angles are near the ideal 109.5°) and torsional strain (all C-H bonds are staggered). The introduction of substituents fundamentally alters this landscape, creating a nuanced interplay of steric and electronic factors that dictate the molecule's preferred shape and properties.

Conformational Analysis of 3,5-Dimethylcyclohexane-1-carboxylic acid

The 1,3,5-substitution pattern of this molecule introduces significant stereochemical complexity. The relationship between the two methyl groups defines the core isomeric form (cis or trans), and the orientation of the carboxylic acid adds another layer of conformational preference.

  • cis-3,5-Dimethylcyclohexane-1-carboxylic acid: In the cis isomer, the two methyl groups are on the same face of the ring. This molecule can undergo a "ring flip" between two chair conformations.

    • Conformer A: Features both methyl groups in equatorial positions and the carboxylic acid in an axial position.

    • Conformer B: Places both methyl groups in axial positions and the carboxylic acid in an equatorial position.

    Conformer A is significantly more stable. The energetic penalty of placing a single methyl group in an axial position, which creates two unfavorable 1,3-diaxial interactions with hydrogens, is approximately 1.7 kcal/mol. In Conformer B, having two axial methyl groups creates severe steric strain, making this conformation highly unfavorable. Therefore, the cis isomer exists almost exclusively in the diequatorial-methyl conformation.[1][2]

  • trans-3,5-Dimethylcyclohexane-1-carboxylic acid: In the trans isomer, the methyl groups are on opposite faces of the ring. In any chair conformation, one methyl group will be axial and the other equatorial. A ring flip simply inverts these positions. As both conformers have one axial and one equatorial methyl group, they are energetically equivalent and exist in roughly equal populations.[1]

This conformational locking is a critical design principle. By strategically placing substituents, a chemist can force the cyclohexane ring, and the functional groups attached to it, into a well-defined and predictable three-dimensional arrangement.

Caption: Conformational equilibrium of cis-3,5-dimethylcyclohexane-1-carboxylic acid.

Comparative Physicochemical Properties

The nature of the substituents dramatically influences key physicochemical parameters like acidity (pKa) and lipophilicity (LogP), which in turn govern a molecule's solubility, membrane permeability, and potential for drug-receptor interactions.

CompoundMolecular Weight ( g/mol )pKa (Acid)pKa (Base)LogP (Octanol/Water)
Cyclohexanecarboxylic Acid128.17~4.9[3][4]N/A~1.96[4]
3,5-Dimethylcyclohexane-1-carboxylic acid 156.22~5.0 (Predicted)[5]N/A~2.4 (Computed)[6]
Tranexamic Acid157.21~4.3 - 4.9[7][8]~10.1 - 10.7[7][9]< 0[7]
Gabapentin171.24~3.68[10][11]~10.70[10][11]~ -1.1[10][12]
Note: Predicted and computed values are derived from computational models and may differ from experimental results.

Analysis of Physicochemical Trends:

  • Lipophilicity (LogP): The parent cyclohexanecarboxylic acid is moderately lipophilic. The addition of two methyl groups in 3,5-dimethylcyclohexane-1-carboxylic acid significantly increases the computed LogP, reflecting a more nonpolar character. Conversely, the addition of amine functionalities in Tranexamic acid and Gabapentin leads to negative LogP values, indicating high water solubility.[7][12] This is a crucial divergence; while the dimethyl derivative might favor partitioning into lipid bilayers, the amino derivatives are optimized for aqueous environments.

  • Acidity (pKa): The pKa of the carboxylic acid group remains relatively consistent across the non-zwitterionic compounds (~4.9-5.0). Gabapentin's carboxyl group is notably more acidic (pKa ~3.68), a consequence of the electronic influence of the neighboring alkyl and aminomethyl groups.[10][11] The presence of both acidic (carboxyl) and basic (amino) groups makes Tranexamic acid and Gabapentin zwitterionic at physiological pH, a property that profoundly impacts their transport and receptor interactions.[11]

PART 2: A Deep Dive into Structure-Activity Relationships (SAR)

While direct comparative biological data for 3,5-dimethylcyclohexane-1-carboxylic acid is not extensively published, we can deduce its likely performance characteristics by applying established SAR principles and contrasting its structure with well-characterized derivatives.

The Role of Hydrophobicity and Steric Profile

The primary structural distinction of 3,5-dimethylcyclohexane-1-carboxylic acid is its increased lipophilicity and defined steric bulk compared to the parent acid.

  • Hypothesized Impact: In the context of enzyme inhibition, hydrophobic substituents are often beneficial. Research into cycloalkylamide inhibitors of soluble epoxide hydrolase has shown that adding hydrophobic groups to the cyclohexane ring can improve inhibitory potency by enhancing interactions with nonpolar active site residues.[13] The two methyl groups on our target molecule could serve this function, potentially making it a more potent inhibitor of certain enzymes than the unsubstituted cyclohexanecarboxylic acid.

  • Causality: The driving force behind this is the hydrophobic effect. By displacing ordered water molecules from a nonpolar binding pocket, the nonpolar methyl groups can lead to a favorable increase in entropy, strengthening the overall binding affinity. The stereochemistry (cis vs. trans) would be paramount, as the specific 3D orientation of the methyl groups must complement the topology of the target's binding site.

Comparative Case Study 1: Tranexamic Acid - The Importance of the Pharmacophore

Tranexamic acid is an antifibrinolytic agent that functions by inhibiting the breakdown of fibrin clots.[14] Its clinical efficacy is entirely dependent on its structural mimicry of the amino acid lysine.

  • Structural Analysis: The trans stereochemistry of the 4-(aminomethyl) and 1-(carboxyl) groups is critical. It positions the charged groups at a distance and orientation that allows them to bind effectively to the lysine-binding sites on plasminogen, preventing it from converting to plasmin and degrading fibrin.[14]

  • Comparison: 3,5-Dimethylcyclohexane-1-carboxylic acid lacks the essential aminomethyl pharmacophore. Its methyl groups confer lipophilicity, whereas Tranexamic acid's amino group provides a positive charge crucial for its mechanism. This comparison provides a stark lesson: the identity and precise spatial arrangement of functional groups, not just the core scaffold, dictate biological function.

Comparative Case Study 2: Gabapentin - The Impact of Substitution Pattern

Gabapentin is a widely prescribed anticonvulsant and analgesic.[10][11] Its unique 1,1-disubstituted (geminal) pattern is key to its profile.

  • Structural Analysis: Gabapentin is a structural analogue of the neurotransmitter GABA.[11] The 1-(aminomethyl) and 1-(carboxymethyl) groups create a zwitterionic molecule with low lipophilicity (LogP ~ -1.1), which is actively transported into the central nervous system by an L-amino acid transporter.[10][12] Its mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.

  • Comparison: 3,5-Dimethylcyclohexane-1-carboxylic acid has a completely different substitution pattern (1,3,5-), is not zwitterionic, and is significantly more lipophilic. It would not be recognized by the amino acid transporters that handle Gabapentin and would not be expected to bind to the same calcium channel subunit. This highlights how altering the substitution pattern on the same cyclohexane core leads to molecules with entirely different physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and ultimately, different biological targets.

Feature3,5-Dimethylcyclohexane-1-carboxylic acidTranexamic AcidGabapentin
Key Substituents Two methyl groupsAminomethyl groupAminomethyl & Carboxymethyl groups
Substitution Pattern 1,3,5-trans-1,4-1,1-
Dominant Property Lipophilicity, Steric BulkHydrophilicity, ZwitterionicHydrophilicity, Zwitterionic
Biological Analogue NoneLysineGABA
Likely Biological Role Modulator of hydrophobic interactions (e.g., enzyme active sites)Antifibrinolytic (Plasminogen inhibitor)Anticonvulsant (Ca²⁺ channel modulator)

PART 3: Experimental Protocols & Synthetic Strategy

The ability to reliably synthesize these molecules is a prerequisite for their study and application. Below, we provide a plausible synthetic route for our focus molecule and a well-established industrial protocol for Tranexamic acid.

Experimental Protocol 1: Plausible Synthesis of cis-3,5-Dimethylcyclohexane-1-carboxylic acid

Workflow:

  • Starting Material: 3,5-Dimethylphenol

  • Step 1: Birch Reduction. To reduce the aromatic ring to a cyclohexadiene.

  • Step 2: Catalytic Hydrogenation. To saturate the remaining double bonds to form 3,5-dimethylcyclohexanol.

  • Step 3: Oxidation. To convert the secondary alcohol to 3,5-dimethylcyclohexanone.

  • Step 4: Shapiro Reaction or Grignard Carboxylation. To introduce the carboxylic acid functionality. A Grignard approach is detailed below.

Step-by-Step Methodology (Grignard Approach from Ketone):

  • Ketone to Alkene (Wittig Reaction):

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry THF under N₂, add n-butyllithium (1.1 eq) at 0°C. Stir for 30 min.

    • Add a solution of 3,5-dimethylcyclohexanone (1.0 eq) in dry THF. Allow to warm to room temperature and stir for 12 hours.

    • Quench with saturated aq. NH₄Cl and extract with diethyl ether. Purify by column chromatography to yield 1-methylene-3,5-dimethylcyclohexane.

  • Hydroboration-Oxidation to Primary Alcohol:

    • To a solution of the alkene (1.0 eq) in dry THF at 0°C under N₂, add borane-THF complex (1.1 eq) dropwise. Stir at room temperature for 4 hours.

    • Cool to 0°C and slowly add aqueous NaOH (3M) followed by hydrogen peroxide (30% aq.). Stir for 2 hours.

    • Extract with ethyl acetate, dry over MgSO₄, and purify by column chromatography to yield (3,5-dimethylcyclohexyl)methanol.

  • Oxidation to Carboxylic Acid (Jones Oxidation):

    • Dissolve the primary alcohol (1.0 eq) in acetone and cool to 0°C.

    • Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color remains.

    • Stir for 1 hour, then quench with isopropanol.

    • Filter the mixture, concentrate the filtrate, and partition between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify by recrystallization or chromatography to yield the final product. Note: This route will likely produce a mixture of cis and trans isomers that will require separation, typically by fractional crystallization or preparative chromatography.

Experimental Protocol 2: Referenced Synthesis of Tranexamic Acid

The industrial synthesis of Tranexamic acid is a robust, multi-step process that hinges on the catalytic reduction of an aromatic precursor, followed by careful separation of the desired trans isomer.[15]

Synthesis_Workflow cluster_process Tranexamic Acid Synthesis A p-Methylbenzonitrile B 4-Aminomethylbenzoic Acid A->B 1. Reduction of Nitrile (H₂, Raney Ni) C Mixture of cis/trans 4-Aminomethylcyclohexane- 1-carboxylic Acid B->C 2. Ring Hydrogenation (H₂, Pt Catalyst) D trans-Tranexamic Acid (Final Product) C->D 3. Isomer Separation (Crystallization of Na salts)

Caption: Industrial synthesis workflow for Tranexamic Acid.

Step-by-Step Methodology Overview:

  • Nitrile Reduction: The synthesis often starts with a derivative of terephthalic acid or p-toluic acid. For instance, the cyano group of p-methylbenzonitrile can be reduced to an aminomethyl group using hydrogen gas with a Raney nickel catalyst.[15]

  • Aromatic Ring Reduction: The resulting 4-aminomethylbenzoic acid undergoes catalytic hydrogenation to reduce the benzene ring to a cyclohexane ring. This step typically employs a platinum or rhodium catalyst under pressure and yields a mixture of the cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid.[15]

  • Isomer Separation: This is the critical, yield-determining step. The desired trans isomer (Tranexamic acid) is isolated from the cis isomer. This is often achieved by fractional crystallization, exploiting differences in the solubility of their salts (e.g., sodium salts).[15] The ability to efficiently separate these isomers is key to the economic viability of the process.

Conclusion

The cyclohexane ring is far more than a simple saturated carbocycle; it is a versatile and tunable scaffold. Our comparative analysis reveals that the functional properties of its derivatives are not inherent to the ring itself, but are dictated by a precise combination of factors:

  • Substituent Identity: The choice between a nonpolar methyl group and a polar amino group fundamentally alters the molecule's properties, changing it from a lipophilic compound (3,5-dimethylcyclohexane-1-carboxylic acid) to a hydrophilic, zwitterionic drug (Tranexamic acid, Gabapentin).

  • Substitution Pattern: The location of substituents (1,1- vs. 1,4- vs. 1,3-) defines the molecule's overall shape, polarity, and ability to interact with specific biological targets or transport systems.

  • Stereochemistry: The cis/trans relationship between substituents controls the conformational equilibrium, allowing for the design of molecules with rigid, predictable three-dimensional structures essential for high-affinity binding.

For the researcher and drug developer, 3,5-dimethylcyclohexane-1-carboxylic acid represents a tool to probe hydrophobic interactions and add defined steric bulk. In contrast, derivatives like Tranexamic acid and Gabapentin serve as masterclasses in pharmacophore design and the manipulation of physicochemical properties to achieve specific clinical outcomes. A thorough understanding of these underlying principles is indispensable for the rational design of the next generation of therapeutics and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3446, Gabapentin. Retrieved from [Link]

  • Kim, I. H., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(10), 2954-2957. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21872116, 3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Chemistry Stack Exchange (2015). What is the reasoning behind the increasing pKa for organic compounds? Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration (2009). Center for Drug Evaluation and Research: Environmental Assessment for Tranexamic Acid. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. Cyclic Stereochemistry SEM-5, CC-12 PART-6, PPT-6. Retrieved from [Link]

  • Scribd. 3.9 - Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Deranged Physiology. Gabapentin. Retrieved from [Link]

  • Deranged Physiology. Tranexamic acid. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. Cyclic Stereochemistry (PART-6, PPT-6). Retrieved from [Link]

  • Scribd. 3.9_ Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21872116. Retrieved from [Link]

  • Satyavathi, K., et al. (2009). Tranexamic acid: A proven antifibrinolytic agent (A review). Oriental Journal of Chemistry, 25(4), 987-992. Available at: [Link]

  • McCormack, P. L. (2012). Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis. Drugs, 72(5), 585-617.
  • Deranged Physiology. Tranexamic acid. Retrieved from [Link]

  • Croteau, S., & Lange, B. (2014). Tranexamic Acid for the Prevention and Treatment of Bleeding in Surgery, Trauma and Critical Care.
  • FooDB. (2010). Showing Compound Cyclohexanecarboxylic acid (FDB003406). Retrieved from [Link]

  • Szafran, M., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Molecules, 29(5), 1152. Available at: [Link]

  • AERU, University of Hertfordshire. Gabapentin. Retrieved from [Link]

  • Satyavathi, K., & Jahnavi Vemu, N. (2009). Tranexamic acid: A proven antifibrinolytic agent (A review). Oriental Journal of Chemistry, 25(4), 987-992. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7413. Retrieved from [Link]

  • Pilbrant, A., et al. (2021). Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers. European Journal of Pharmaceutical Sciences, 164, 105893. Available at: [Link]

  • Szafran, M., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Molecules, 29(5), 1152. Available at: [Link]

  • University of Hertfordshire. Gabapentin. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21872116, 3,5-dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3446. Retrieved from [Link]

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Structural Confirmation of 3,5-Dimethylcyclohexane-1-carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of 3,5-Dimethylcyclohexane-1-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis and characterization of 3,5-Dimethylcyclohexane-1-carboxylic acid (CAS: 87679-18-3), the primary analytical challenge is distinguishing between diastereomers. The cyclohexane ring allows for multiple stereoisomers, but the all-cis-(1,3,5) isomer is thermodynamically preferred as it allows the carboxylic acid at C1 and the methyl groups at C3 and C5 to adopt equatorial positions simultaneously.

This guide objectively compares three analytical methodologies—1D 1H NMR , 2D NOESY , and Single Crystal X-Ray Diffraction —to provide a definitive confirmation strategy. It prioritizes the 1H NMR coupling constant analysis as the most efficient "first-pass" validation tool, supported by NOESY for spatial confirmation.

Part 1: Comparative Analysis of Analytical Methods

The following table contrasts the three primary methods for confirming the stereochemistry of 3,5-dimethylcyclohexane-1-carboxylic acid.

FeatureMethod A: 1H NMR (

-Coupling)
Method B: 2D NOESY NMR Method C: X-Ray Crystallography
Primary Output Scalar coupling (

) & Symmetry
Through-space correlations (< 5 Å)Absolute 3D atomic coordinates
Stereo Resolution High (via Karplus relation)High (via 1,3-diaxial peaks)Definitive (Absolute configuration)
Sample State Solution (

, DMSO-

)
Solution (

,

)
Solid (Single Crystal required)
Time/Cost Low / < 30 minsMedium / 1-4 hoursHigh / Days to Weeks
Limitation Requires resolved H1 signalRequires mixing time optimizationCrystal growth is the bottleneck
Best For Routine purity & isomer checkConfirming axial/equatorial assignmentsFinal registration / IP filing
Expert Insight: Why NMR is the Workhorse

While X-ray is definitive, it is often impractical for intermediate screening. For this specific molecule, the symmetry of the all-cis isomer simplifies the NMR spectrum significantly (making the two methyl groups chemically equivalent). The H1 proton (alpha to the carbonyl) acts as a diagnostic handle; its coupling pattern directly reveals the axial/equatorial orientation of the carboxylic acid group.

Part 2: Detailed Experimental Protocols
Protocol A: 1H NMR Structural Validation (The Self-Validating Standard)

Objective: Determine the axial/equatorial orientation of the C1-Carboxyl group using the H1 splitting pattern.

Materials:

  • Sample: ~10 mg of 3,5-Dimethylcyclohexane-1-carboxylic acid.

  • Solvent: 0.6 mL

    
     (99.8% D) or 
    
    
    
    (Benzene-d6 often improves resolution of ring protons).
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

  • Sample Prep: Dissolve the sample completely. Filter if any turbidity exists to ensure good shimming.

  • Acquisition: Run a standard proton sequence (pulse angle 30°, relaxation delay

    
     2s to ensure accurate integration).
    
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution of multiplets.

  • Target Analysis (The "H1" Diagnostic):

    • Locate the signal for H1 (typically

      
       2.2–2.6 ppm).
      
    • Analyze the multiplicity (splitting pattern).

Data Interpretation (The Decision Logic):

  • Scenario 1: H1 is Axial (Carboxyl is Equatorial)

    • Signal: Wide Triplet of Triplets (tt).

    • Coupling: Two large axial-axial couplings (

      
       Hz) with H2ax and H6ax, and two small axial-equatorial couplings (
      
      
      
      Hz).
  • Scenario 2: H1 is Equatorial (Carboxyl is Axial)

    • Signal: Narrow Multiplet (quintet-like or broad singlet).

    • Coupling: Only small equatorial-axial/equatorial couplings (

      
       Hz).
      
Protocol B: 2D NOESY Confirmation

Objective: Confirm the "all-equatorial" conformation by proving the absence of 1,3-diaxial interactions between the H1, H3, and H5 protons.

Workflow:

  • Pulse Sequence: Use a phase-sensitive NOESY sequence (e.g., noesyph).

  • Mixing Time (

    
    ):  Set to 500–800 ms  for small molecules (MW ~156  g/mol ) to allow NOE buildup.
    
  • Analysis:

    • Look for cross-peaks between H1 and H3/H5 .

    • Result: If H1, H3, and H5 are all axial (meaning substituents are equatorial), they will show strong NOE correlations due to 1,3-diaxial proximity (~2.5 Å).

    • Correction: In the all-cis (all-equatorial) isomer, the protons H1, H3, and H5 are axial . Therefore, you SHOULD see strong NOE cross-peaks between H1-H3 and H1-H5. This confirms the protons are on the same face (axial), placing the substituents on the opposite face (equatorial).

Part 3: Visualization of Logic & Pathways
Diagram 1: The Analytical Decision Tree

This diagram outlines the logical flow for assigning stereochemistry based on the H1 proton signal.

NMR_Decision_Tree Start Sample: 3,5-Dimethylcyclohexane-1-carboxylic acid H1_Analysis Analyze H1 Proton (alpha to COOH) (~2.3 - 2.6 ppm) Start->H1_Analysis Coupling_Check Measure J-Couplings (Splitting) H1_Analysis->Coupling_Check Large_J Large Coupling (J ~11-12 Hz) (Triplet of Triplets) Coupling_Check->Large_J Axial-Axial Interaction Small_J Small Coupling (J < 5 Hz) (Narrow Multiplet) Coupling_Check->Small_J Eq-Axial / Eq-Eq Interaction Axial_H H1 is AXIAL (COOH is Equatorial) Large_J->Axial_H Eq_H H1 is EQUATORIAL (COOH is Axial) Small_J->Eq_H All_Cis CONFIRMED: All-Cis Isomer (Thermodynamically Stable) Axial_H->All_Cis If Methyls are Eq Trans CONFIRMED: Trans Isomer (High Energy Conformer) Eq_H->Trans

Caption: Analytical workflow for distinguishing cis/trans isomers using 1H NMR coupling constants of the H1 proton.

Diagram 2: Conformational Stability Logic

This diagram illustrates why the all-cis isomer is the target product, based on A-values (steric penalties).

Conformation_Energy Isomer_Cis All-Cis Isomer (1,3,5-cis) Chair_1 Chair A (All Equatorial) Isomer_Cis->Chair_1 Ring Flip Chair_2 Chair B (All Axial) Isomer_Cis->Chair_2 Ring Flip Stability_High High Stability (0 kcal/mol penalty) Chair_1->Stability_High Preferred Stability_Low Severe Steric Strain (1,3-diaxial clashes) Chair_2->Stability_Low Disfavored

Caption: Thermodynamic preference for the all-equatorial chair conformation in the all-cis isomer.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.
  • PubChem Compound Summary. (2024). cis-3,5-Dimethylcyclohexane-1-carboxylic acid (CID 15090400).[1][2] National Center for Biotechnology Information. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and cyclohexane stereochemistry).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

Comparative Guide: Reactivity of cis and trans Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

In stereochemistry, the distinction between cis (Z) and trans (E) isomers extends far beyond physical properties; it dictates the kinetic ceiling of chemical reactions and the pharmacological efficacy of drug candidates. While trans isomers are generally thermodynamically favored due to reduced steric strain, cis isomers often exhibit superior kinetic reactivity in cyclization and chelation-driven processes.

This guide objectively compares these isomers across three critical dimensions: thermodynamic stability, organic reactivity (E2 elimination and Diels-Alder), and medicinal efficacy (platinum-based chemotherapy).

Thermodynamic Stability & Physical Properties

The fundamental difference between these isomers arises from symmetry and dipole moments.[1] Trans isomers typically pack more efficiently (higher melting point) and have lower potential energy (higher stability). However, cis isomers possess a net dipole moment, increasing their boiling points and solubility in polar solvents.[2]

Comparative Data: Acyclic Alkenes vs. Haloalkenes

The table below contrasts 2-Butene (classic steric control) with 1,2-Dichloroethene (electronic control).

Propertycis-2-Butenetrans-2-Butenecis-1,2-Dichloroethenetrans-1,2-Dichloroethene
Melting Point -139 °C-105 °C (Higher Symmetry)-81.5 °C-49.4 °C
Boiling Point 3.7 °C0.9 °C60.3 °C (Dipole: 1.9 D)48.5 °C (Dipole: 0 D)
Stability (

)
Less Stable (Steric Strain)More Stable (~4 kJ/mol lower)More Stable (Cis Effect)*Less Stable
Dipole Moment Small Net DipoleZero1.90 D0.00 D

*Expert Insight (The "Cis Effect"): While trans is usually more stable, 1,2-dichloroethene is an exception. The cis isomer is thermodynamically preferred due to attractive London dispersion forces and halogen bonding between the large chlorine atoms, overriding steric repulsion.

Kinetic Reactivity in Organic Synthesis

Case Study A: E2 Elimination in Cyclic Systems

In cyclohexane rings, E2 elimination requires the leaving group (X) and the


-hydrogen to be anti-periplanar  (180° dihedral angle). This geometric constraint creates a massive reactivity divergence between isomers.
  • The Protocol: Reaction of 4-tert-butylcyclohexyl bromide with ethoxide.[3]

  • The cis Advantage: The bulky tert-butyl group locks the ring conformation. In the cis isomer, the bromine is forced into the axial position, placing it anti-periplanar to adjacent axial hydrogens.[3][4] Elimination is rapid.

  • The trans Disadvantage: The tert-butyl group locks the bromine in the equatorial position.[5][3][4][6] No anti-periplanar hydrogen is available. The molecule must undergo a high-energy ring flip (forbidden by the t-butyl anchor) or proceed via a much slower E1 pathway.

E2_Elimination cluster_cis Cis-Isomer Reactivity (Fast) cluster_trans Trans-Isomer Reactivity (Slow/Inert) Cis_Start Cis-1-bromo-4-t-butylcyclohexane (Ring Locked) Geometry Br is AXIAL Anti-periplanar to H Cis_Start->Geometry Conformation Product Alkene Product (E2 Mechanism) Geometry->Product Rapid Elimination Trans_Start Trans-1-bromo-4-t-butylcyclohexane (Ring Locked) Geometry_T Br is EQUATORIAL No Anti-periplanar H Trans_Start->Geometry_T Conformation No_Rxn No E2 Reaction (or very slow E1) Geometry_T->No_Rxn Steric Inhibition

Figure 1: Mechanistic flow showing why cis-isomers in locked cyclic systems undergo E2 elimination significantly faster than trans-isomers.

Case Study B: Diels-Alder Cycloaddition

The Diels-Alder reaction requires the diene to adopt the s-cis conformation.[7][8][9]

  • Acyclic Dienes: An equilibrium exists between s-cis and s-trans.[8] Substituents that destabilize the s-cis form (sterics) drastically reduce reactivity.

  • Cyclic Dienes: Compounds like cyclopentadiene are "locked" in the s-cis configuration, making them hyper-reactive compared to acyclic trans analogs.[8]

Biological Reactivity: The Cisplatin Paradigm

In drug development, the cis/trans distinction determines the mode of DNA binding. The classic example is Cisplatin (anti-cancer) vs. Transplatin (clinically inactive).[10]

Mechanism of Action[8][13]
  • Cisplatin: The chloride ligands are 90° apart. Upon hydrolysis, the platinum coordinates to the N7 positions of two adjacent guanines on the same DNA strand (1,2-intrastrand crosslink). This kinks the DNA (~45°), preventing repair and triggering apoptosis.

  • Transplatin: The chlorides are 180° apart. It cannot bridge adjacent bases. It forms interstrand crosslinks or monofunctional adducts, which are easily recognized and repaired by Nucleotide Excision Repair (NER) enzymes before cell death occurs.

Key Insight for Researchers: Transplatin is actually kinetically more reactive toward DNA than cisplatin, but its adducts are thermodynamically less stable and more easily repaired.

Cisplatin_Mechanism cluster_drug Isomer Geometry cluster_binding DNA Interaction cluster_outcome Clinical Outcome Cis Cisplatin (Cl ligands 90°) Intra 1,2-Intrastrand Crosslink (Binds adjacent Guanines) Cis->Intra Chelation Geometry Trans Transplatin (Cl ligands 180°) Inter Interstrand/Monofunctional (Cannot bridge adjacent bases) Trans->Inter Steric Distance Death DNA Kink & Apoptosis (Effective Drug) Intra->Death Repair Failure Repair Efficient NER Repair (Clinically Inactive) Inter->Repair Rapid Repair

Figure 2: The structural causality behind Cisplatin's efficacy versus Transplatin's inactivity.

Experimental Protocols

Protocol 1: Differentiating Isomers via H-NMR

The most reliable method for assignment is measuring the vicinal coupling constant (


) of the alkene protons.
  • Sample Prep: Dissolve ~10 mg of alkene in CDCl

    
    .
    
  • Acquisition: Acquire a standard 1D proton spectrum (min 300 MHz).

  • Analysis: Expand the alkene region (5.0–7.0 ppm).

  • Calculation: Measure the distance (in Hz) between the outer peaks of the doublet.

    • Cis-Alkenes:

      
       (Typical: 10 Hz).[11]
      
    • Trans-Alkenes:

      
       (Typical: 15 Hz).[11]
      
  • Validation: Use the Karplus equation logic; the 180° dihedral angle in trans results in stronger orbital overlap and larger coupling.

Protocol 2: Isomerization (Isomer Interconversion)

To convert the less stable cis isomer to the thermodynamic trans product:

  • Dissolve cis-alkene in dichloromethane.

  • Add catalytic iodine (

    
    , 1-2 mol%).
    
  • Irradiate with visible light or reflux for 1-4 hours.

  • Monitor via TLC or GC. The mechanism involves reversible radical addition of iodine, allowing rotation about the C-C single bond, followed by elimination to the more stable trans isomer.

References

  • LibreTexts Chemistry. "Stability of Alkenes." Chemistry LibreTexts, 2024. Link

  • National Institutes of Health (NIH). "Interactions of cisplatin and transplatin with proteins." PubMed, 2002. Link

  • Master Organic Chemistry. "The Relative Stability of cis- and trans- Alkenes." Master Organic Chemistry, 2020. Link

  • Brainly/Textbook Data. "Boiling points of cis and trans isomers of 1,2-dichloroethene." Brainly Verified Data, 2023. Link

  • Chemistry Stack Exchange. "Relative rates of two acyclic dienes in the Diels-Alder reaction." Stack Exchange, 2016. Link

Sources

Efficacy Analysis of Carboxylic Acid Head Groups in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the carboxylic acid functional group holds a position of great significance. It is a ubiquitous feature in a vast array of endogenous molecules like amino acids and prostaglandins, and consequently, is a key pharmacophoric element in over 450 marketed drugs, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and statins.[1][2] Its prevalence stems from its unique ability to act as both a hydrogen bond donor and acceptor, and, being ionized at physiological pH, to form strong electrostatic interactions with biological targets.[3][4]

However, the very properties that make the carboxylic acid group an effective anchor for target binding can also be a significant liability. Its ionized state often leads to poor passive diffusion across biological membranes, limiting oral bioavailability.[2][5] Furthermore, this moiety is susceptible to metabolic processes, such as glucuronidation, which can lead to the formation of reactive acyl glucuronide metabolites implicated in idiosyncratic drug toxicities.[2][6] These challenges necessitate a nuanced and strategic approach to its use, often leading medicinal chemists to explore bioisosteric replacements.

This guide provides an in-depth comparative analysis of the carboxylic acid head group against its most common bioisosteric alternatives. We will delve into the causality behind experimental choices for evaluating these groups, provide detailed protocols for key assays, and present comparative data to inform rational drug design and optimization.

The Dichotomy of the Carboxyl Group: Efficacy vs. Liability

The decision to retain or replace a carboxylic acid is a critical juncture in lead optimization. The group's primary role is often to mimic a natural substrate or to engage with a key basic residue, such as arginine or lysine, in a target's active site. Its acidity (typically pKa 4.0-5.0) ensures it is predominantly in its negatively charged carboxylate form at physiological pH (~7.4), making it an excellent anchor for ionic and hydrogen bonding interactions.[5][7]

The drawbacks, however, are significant:

  • Poor Permeability: The negative charge increases hydrophilicity, which can severely limit a compound's ability to cross the lipid bilayers of the gastrointestinal tract or the blood-brain barrier.[2][5]

  • Metabolic Instability: Carboxylic acids can be metabolized to acyl-CoA thioesters or acyl glucuronides.[6] These reactive metabolites can covalently bind to macromolecules like proteins, which is a mechanism linked to drug-induced toxicities.[8]

  • High Plasma Protein Binding: The acidic nature can lead to strong binding to plasma proteins like albumin, reducing the free fraction of the drug available to exert its therapeutic effect.

This duality necessitates a careful, data-driven evaluation. The following sections provide a framework for this analysis, comparing the carboxylic acid head group to its common surrogates.

A Comparative Analysis of Physicochemical Properties

The success of a bioisosteric replacement hinges on its ability to replicate the essential interactions of the carboxylic acid while improving its physicochemical and pharmacokinetic profile. The choice of a bioisostere is a strategic decision guided by the specific liabilities of the lead compound and the requirements of the target. Key properties for comparison include acidity (pKa) and lipophilicity (LogD at pH 7.4).

Functional GroupRepresentative StructureTypical pKa RangeTypical LogD (pH 7.4)Key Characteristics & Rationale for Use
Carboxylic Acid R-COOH4.0 - 5.0[5][7]Low / Negative[9]Strong H-bond donor/acceptor; forms key ionic interactions. Often a starting point but can have ADME/Tox liabilities.[2]
Tetrazole (5-substituted) R-CNNNNH4.5 - 5.1[5][7]Higher than COOH[5]Acidity is very similar to carboxylic acid, allowing it to mimic ionic interactions. More lipophilic and metabolically stable to glucuronidation.[5][10] A very common and successful replacement.
Acyl Sulfonamide R-CO-NH-SO₂-R'3.5 - 5.2[11][12]Variable, can be tunedHighly tunable acidity based on substituents. Geometrically similar H-bonding to carboxylates. Offers improved metabolic stability.[12][13]
Hydroxamic Acid R-CO-NH-OH8.0 - 9.0[2]VariableWeaker acid, less ionized at physiological pH. Strong metal-chelating properties, often used for metalloenzyme inhibitors. Can be susceptible to hydrolysis.[2][14]
Tetrazolone R-C=N-N(H)-N=C=O~6.4[1][15]Lower than COOH[1]Exhibits similar acidity to some carboxylic acids but can offer lower lipophilicity and improved solubility.[1]
1,3-Cyclopentanedione (Structure varies)~4.0[15]Comparable to COOH[15]Vinylogous acidity makes it a strong acid. Offers a different geometry and hydrogen bonding pattern ("head-to-tail") compared to the two-point interaction of carboxylic acids.[15]

Note: LogD values are highly dependent on the rest of the molecular structure (R-group). The trends indicated are relative comparisons.

The Strategic Workflow of Bioisosteric Replacement

The process of replacing a carboxylic acid is a systematic, iterative cycle of design, synthesis, and testing. The goal is to find a surrogate that strikes the optimal balance between target affinity and drug-like properties.

Bioisosteric Replacement Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis & In Vitro Profiling cluster_2 Analysis & Decision Start Identify Liability (e.g., Poor Permeability, Metabolic Instability) Select Select Candidate Bioisosteres Based on Target & Desired Physicochemical Properties Start->Select Hypothesize Improvement Synthesize Synthesize Analogues Select->Synthesize Profile Profile Key Properties: - Binding Affinity (ITC) - Permeability (PAMPA/Caco-2) - Metabolic Stability (Microsomes) Synthesize->Profile Test Analyze Analyze Data: Compare to Parent Carboxylic Acid Decision Decision Point: - Improved Profile? - New Liabilities? Analyze->Decision Decision->Select No/Iterate Lead Optimized Lead Candidate Decision->Lead Yes

Caption: A typical workflow for the bioisosteric replacement of a carboxylic acid head group.

Case Study: The Discovery of Losartan

The development of the angiotensin II receptor blocker Losartan is a classic and powerful example of successful carboxylic acid bioisosterism.[5] The initial lead compounds contained a carboxylic acid group, which provided good in vitro potency but suffered from poor oral bioavailability.[5][16]

Medicinal chemists hypothesized that replacing the carboxylic acid with a more lipophilic, yet similarly acidic, group could improve absorption. The 5-substituted tetrazole was selected as a prime candidate.

CompoundHead GroupAT₁ Receptor Binding (IC₅₀)Oral Bioavailability (Rat)
Lead Compound Carboxylic Acid~20 nMLow
Losartan Tetrazole~2 nMSignificantly Improved

Data compiled from literature reports.[5][16]

The switch to the tetrazole in Losartan resulted in a 10-fold increase in potency and, critically, conferred the necessary pharmacokinetic properties for it to become an effective oral medication.[5][16] This success story solidified the tetrazole group as a premier bioisostere for carboxylic acids in modern drug discovery.

Experimental Protocols for Efficacy Evaluation

Objective comparison requires robust, standardized experimental protocols. The following sections detail the methodologies for assessing the key parameters impacted by the carboxylic acid head group and its replacements.

Protocol 1: Determining Binding Affinity via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for characterizing the thermodynamics of binding interactions.[3] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[17] This allows for a direct comparison of how the structural change from a carboxylic acid to a bioisostere intrinsically affects the interaction with the target protein, dissecting the enthalpic and entropic driving forces.

Methodology:

  • Sample Preparation (Critical Step):

    • Prepare the target protein and the ligand (test compound) in an identical, well-matched buffer. Mismatched buffers will generate large heats of dilution, obscuring the binding signal.[18] A low-ionization enthalpy buffer like phosphate-buffered saline (PBS) is recommended.[19]

    • Exhaustively dialyze the protein against the final buffer. Use the final dialysis buffer to dissolve the ligand.[19]

    • Accurately determine the concentrations of both protein and ligand solutions. Errors in concentration directly impact the accuracy of the derived stoichiometry and binding constant.[7]

    • Degas all solutions immediately before use to prevent air bubbles from interfering with the measurement.[20]

    • Typical Concentrations: 10-20 µM protein in the sample cell and 100-200 µM ligand in the syringe (a 10-20 fold excess).[21]

  • Instrument Setup (MicroCal ITC200 or similar):

    • Thoroughly clean the sample cell and syringe with the matched buffer.

    • Load the protein solution (~300 µL) into the sample cell, avoiding the introduction of bubbles.[7]

    • Load the ligand solution (~100-120 µL) into the injection syringe, ensuring no air is trapped.[7]

    • Equilibrate the instrument at the desired temperature (e.g., 25°C) until a stable baseline is achieved.[20]

  • Titration Experiment:

    • Set the injection parameters. A typical experiment consists of 19-29 injections of 1-2 µL each, with a spacing of 150 seconds between injections to allow a return to baseline.[3]

    • Discard the first injection from the data analysis, as it is often inaccurate due to diffusion at the syringe tip during equilibration.[3]

    • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution. This value will be subtracted from the experimental data.[3]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).[22]

Protocol 2: Assessing Membrane Permeability

A primary reason to replace a carboxylic acid is to improve membrane permeability. Two common, complementary assays are used for this assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Rationale for Assay Selection:

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is excellent for early-stage screening to rank compounds based on their intrinsic ability to cross a lipid barrier, isolating the effect of physicochemical properties from biological factors.

  • Caco-2 Assay: This assay uses a monolayer of differentiated human colon adenocarcinoma cells, which form tight junctions and express efflux transporters (like P-gp).[23] It provides a more biologically relevant model that can measure not only passive diffusion but also active transport and efflux, which are often critical for in vivo absorption. A compound that is a substrate for an efflux pump may show high permeability in PAMPA but low permeability in the Caco-2 assay.

2A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Methodology:

  • Preparation:

    • Prepare a 4% (w/v) solution of lecithin in dodecane. This will form the artificial membrane.[10]

    • Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).

    • Prepare the Donor solution: Dilute the stock solution into a buffered solution (e.g., PBS at pH 7.4) to a final concentration of ~500 µM.[10]

    • Prepare the Acceptor solution: Fill the wells of a 96-well acceptor plate with 300 µL of PBS.[10]

  • Assay Execution:

    • Coat the membrane of each well in a 96-well donor filter plate with 5 µL of the lecithin-dodecane solution.[10]

    • Add 200 µL of the Donor solution (containing the test compound) to each well of the coated donor plate.[10]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for 5-18 hours with gentle agitation.[10]

  • Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference standard (mass balance), using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / [(VD + VA) * Area * Time] Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.[10]

2B: Caco-2 Permeability Assay

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates (e.g., 24-well Transwell plates) for 21 days to allow them to differentiate into a confluent monolayer with tight junctions.[23]

    • Confirm monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values are used.[23]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution (test compound at ~10 µM in transport buffer) to the apical (top) chamber.[23]

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Efflux Assessment (Basolateral to Apical - B→A):

    • To determine if a compound is a substrate for efflux pumps, perform the experiment in the reverse direction.

    • Add fresh transport buffer to the apical chamber and the dosing solution to the basolateral chamber.

    • Incubate and sample as described above.

  • Analysis:

    • Quantify the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the Papp value for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

      • An ER > 2 is a strong indication that the compound is subject to active efflux.

Protocol 3: Evaluating Metabolic Stability in Human Liver Microsomes (HLM)

Causality: Replacing a carboxylic acid with a bioisostere is often done to block or slow down metabolism. The HLM stability assay is a primary screen to assess this. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs), which are responsible for the metabolism of a majority of drugs. This assay measures the rate at which a compound is depleted by these enzymes, providing a direct measure of its metabolic lability.

Methodology:

  • Preparation:

    • Prepare a stock solution of pooled human liver microsomes (e.g., 20 mg/mL) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (cofactor required for CYP activity).

    • Prepare working solutions of the test compound (e.g., 1-10 µM).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the microsomal solution (final concentration ~0.5 mg/mL) and the test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle agitation.

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to an equal volume of ice-cold stop solution (e.g., acetonitrile or methanol) containing an internal standard. This terminates the reaction and precipitates the proteins.[19]

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein = (0.693 / t1/2) * (1 / microsomal protein concentration).

Visualizing Key Concepts

Ionization and Membrane Permeability

The ability of a drug to cross a biological membrane is heavily dependent on its ionization state, which is governed by its pKa and the pH of the surrounding environment. Only the neutral, un-ionized form of a drug is sufficiently lipophilic to passively diffuse across the lipid bilayer.

Ionization and Permeability Impact of pH on the Absorption of a Weak Acid (pKa ~4.5) cluster_stomach Stomach (pH ~2) cluster_intestine Intestine (pH ~7) Stomach_Lumen Lumen: R-COOH (Neutral) R-COO⁻ + H⁺ Stomach_Membrane Lipid Membrane Stomach_Lumen->Stomach_Membrane High Permeability (Neutral form dominates) Stomach_Blood Blood (pH 7.4): R-COO⁻ (Ionized) R-COOH + H⁺ Stomach_Membrane->Stomach_Blood Drug Absorbed Intestine_Lumen Lumen: R-COO⁻ (Ionized) R-COOH + H⁺ Intestine_Membrane Lipid Membrane Intestine_Lumen->Intestine_Membrane Low Permeability (Ionized form dominates) Intestine_Blood Blood (pH 7.4): R-COO⁻ (Ionized) R-COOH + H⁺

Sources

Validating synthesis of 3,5-Dimethylcyclohexane-1-carboxylic acid via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2][3]

Executive Summary

In peptidomimetic drug design and chiral building block synthesis, 3,5-dimethylcyclohexane-1-carboxylic acid represents a critical scaffold.[1][2][3] Its conformational rigidity allows for precise spatial orientation of pharmacophores.[2] However, the synthesis—typically via the catalytic hydrogenation of 3,5-dimethylbenzoic acid—often yields a mixture of diastereomers: the thermodynamically stable all-cis (1,3,5-equatorial) isomer and the kinetic trans (axial-carboxyl) isomer.[1][2][3]

This guide provides a definitive technical framework for validating the stereochemical purity of the target cis-isomer using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike generic protocols, this document focuses on the mechanistic causality of signal patterns, offering a self-validating system to distinguish the desired product from its geometric impurities.[1][3]

Part 1: The Synthetic Challenge & Stereochemical Landscape

The Synthetic Route

The most scalable route to 3,5-dimethylcyclohexane-1-carboxylic acid is the high-pressure hydrogenation of 3,5-dimethylbenzoic acid using Rhodium or Ruthenium on Carbon (Rh/C or Ru/C).[1][2]

  • Precursor: 3,5-Dimethylbenzoic acid (aromatic, planar).[1][2][3]

  • Reaction: Heterogeneous hydrogenation (

    
    , 50–100 bar, 80–120°C).[1][2][3]
    
  • Outcome: The reduction establishes three stereocenters simultaneously. While the 1,3-methyl groups typically adopt a cis relationship (diequatorial) to minimize 1,3-diaxial strain, the carboxylic acid group at C1 can add from either face.[1][2][3]

The Isomers: Target vs. Impurity

Understanding the conformational analysis is prerequisite to interpreting the spectra.

  • Target Product (All-cis): The carboxyl group and both methyl groups are equatorial (

    
    ).[1][2][3] This is the thermodynamic minimum.
    
    • Conformation: Chair.[2][4][5][6][7]

    • H1 Proton Geometry:Axial .

  • Primary Impurity (Trans): The carboxyl group is axial (

    
    ), while methyls remain equatorial.[1][3]
    
    • Conformation: Chair (distorted).[2][7]

    • H1 Proton Geometry:Equatorial .

Part 2: Spectroscopic Validation Framework

The validation relies on the Karplus relationship , which correlates the dihedral angle between vicinal protons to their coupling constant (


).
Comparative Analysis: Cis-Target vs. Trans-Impurity

The following table contrasts the definitive spectral markers for the two isomers.

FeatureTarget: Cis-Isomer (All-equatorial) Alternative: Trans-Isomer (Axial-COOH) Mechanistic Cause
H1 Multiplicity Broad Triplet of Triplets (tt)Narrow Multiplet / QuintetCoupling partners (

).[1][2][3]
H1 Coupling (

)
Large (

Hz)
Small (

Hz)
Axial-Axial (

) vs. Eq-Axial (

) dihedral angles.[1][2]
H1 Chemical Shift Upfield (Shielded)Downfield (Deshielded)Anisotropy of C-C bonds shields axial protons.[1][2][3]
C13 Carboxyl Shift

ppm

ppm
Equatorial carbons are typically downfield of axial counterparts.[2]
Thermodynamic Stability High (Preferred)Low1,3-diaxial interaction (COOH vs H3/H5).[1][2][3]
Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the product, ensuring "Go/No-Go" decision points are respected.

SynthesisValidation cluster_Analysis Spectroscopic Decision Matrix Start Start: 3,5-Dimethylbenzoic Acid Hydrogenation Hydrogenation (Rh/C, 50 bar H2, MeOH) Start->Hydrogenation Crude Crude Product Mixture (Cis + Trans isomers) Hydrogenation->Crude NMR_Acq Acquire 1H NMR (CDCl3) Crude->NMR_Acq Analyze_H1 Analyze H1 Signal (Alpha to COOH) NMR_Acq->Analyze_H1 Decision Is H1 a broad 'tt' with J > 10 Hz? Analyze_H1->Decision Recrystallization Recrystallization (Hexane/EtOAc) Decision->Recrystallization No (Mixture detected) Final_Product Validated Cis-Isomer (>98% de) Decision->Final_Product Yes (Axial H1 confirmed) Recrystallization->NMR_Acq Re-analyze

Figure 1: Logic flow for synthesis and stereochemical validation. Note the iterative loop for purification based on H1 coupling analysis.

Part 3: Experimental Protocols

Synthesis (Optimized for Cis-Selectivity)
  • Reagents: 3,5-Dimethylbenzoic acid (1.0 eq), 5% Rh/C (5 wt%), Methanol (0.5 M concentration).

  • Procedure:

    • Charge autoclave with substrate and catalyst.[2]

    • Purge with

      
       (3x) then 
      
      
      
      (3x).[2]
    • Pressurize to 50 bar

      
      .
      
    • Heat to 60°C (Lower temperatures favor the kinetic product, but thermodynamic equilibration to the cis-isomer occurs over longer reaction times or higher temperatures).[2]

    • Filter catalyst over Celite.[2] Concentrate in vacuo.

NMR Validation Protocol

To ensure authoritative grounding, follow this standardized acquisition parameter set.

  • Sample Prep: Dissolve 15 mg of crude acid in 0.6 mL CDCl

    
     .
    
    • Note: DMSO-

      
       can be used, but CDCl
      
      
      
      provides sharper resolution for coupling constants in cyclohexane systems.[1][2][3]
  • Acquisition:

    • Pulse Angle: 30°[1][2][3]

    • Relaxation Delay (

      
      ): 2.0 seconds (Ensure full relaxation of carboxyl protons).
      
    • Scans: 16–32.[2]

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Critical Step: Manually phase the spectrum. Do not rely on auto-phasing for multiplet analysis.[2]

Interpretation of the H1 Signal

Locate the methine proton alpha to the carboxylic acid (typically


 2.2 – 2.6 ppm).
  • Step A (Identification): Confirm integration equals 1H relative to the methyl doublet (6H at

    
     0.9 ppm).
    
  • Step B (Coupling Analysis):

    • The H1 proton in the cis-isomer is axial . It has two trans-diaxial neighbors (H2ax, H6ax) and two equatorial neighbors (H2eq, H6eq).[1][2][3]

    • Look for a Triplet of Triplets (tt) .[2]

    • Primary Splitting:

      
       Hz (indicates axial H1 
      
      
      
      equatorial COOH).[1][2]
    • Secondary Splitting:

      
       Hz.[2]
      
  • Step C (Impurity Check): Look for a smaller multiplet slightly downfield (approx.[1][2][3] +0.2 ppm shift).[2] If H1 appears as a narrow quintet or broad singlet (

    
     Hz), the trans-isomer  (axial COOH) is present.[1][2][3]
    

Part 4: Advanced Validation (NOESY)

If 1H NMR is ambiguous due to signal overlap, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.[1][2][3]

  • Cis-Isomer (Target):

    • H1 is axial.[2][7]

    • H3/H5 are axial.[2]

    • NOE Correlation: You will observe strong 1,3-diaxial correlations between H1 and H3/H5.[1][2][3] This confirms they are on the same face of the ring (all axial hydrogens

      
       all equatorial substituents).
      
  • Trans-Isomer:

    • H1 is equatorial.[2][7]

    • H3/H5 are axial.[2]

    • NOE Correlation: No strong correlation between H1 and H3/H5 (distance > 4 Å).

NOE_Pathway cluster_Interpretation Interpretation H1 H1 Proton (Alpha to COOH) Signal Strong NOE Signal H1->Signal Distance < 2.5 Å (Diaxial Relationship) H3_H5 H3/H5 Protons (Axial) H3_H5->Signal Result Confirms Cis-Isomer (All-Equatorial Substituents) Signal->Result

Figure 2: NOE signaling pathway confirming the diaxial relationship of ring protons in the cis-isomer.

Part 5: Troubleshooting & Self-Validation

Issue: The H1 signal is a broad, unresolved lump.

  • Cause: Conformational flipping at room temperature or paramagnetic impurities.[2]

  • Solution: Run the NMR at -40°C . This "freezes" the ring flip, resolving the discrete chair conformers.

Issue: Integrated ratio of Methyls to H1 is not 6:1.

  • Cause: Solvent peak overlap or wet solvent (water peak near 1.5 ppm in CDCl3).[2][3]

  • Solution: Dry sample 2h under high vacuum; use fresh ampoule solvent.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Foundational text on cyclohexane conformational analysis and

    
    -value dependence).
    
  • Claridge, T. D. W. (2016).[1][2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] [1][3]

  • PubChem. (n.d.).[2] cis-3,5-Dimethylcyclohexane-1-carboxylic acid. National Library of Medicine.[2] Retrieved from [Link]

  • Wiberg, K. B. (1990).[1][2][3] The Karplus Equation. Journal of Organic Chemistry. (Authoritative source for dihedral angle vs coupling constant calculations).

Sources

Analytical Distinction of C9H16O2 Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and flavor chemistry, the molecular formula C9H16O2 represents a significant analytical challenge due to the diversity of stable isomers it can form. With two degrees of unsaturation, this formula encompasses cyclic esters (lactones), unsaturated linear esters, and unsaturated carboxylic acids.[1]

This guide provides a definitive cross-referencing framework to distinguish three commercially and biologically relevant isomers:


-Nonalactone , Allyl Hexanoate , and 2-Nonenoic Acid .[1][2] By synthesizing Mass Spectrometry (MS) fragmentation patterns with Infrared (IR) spectroscopy and chromatographic retention behaviors, this protocol establishes a self-validating identification workflow.[2]

Part 1: The Isomeric Landscape

The three candidates selected for this comparison represent distinct structural classes, each requiring specific analytical considerations.

CompoundCAS No.[1][3][4][5][6][7][8][9]Structure ClassKey Feature

-Nonalactone
104-61-0Cyclic Ester (Lactone)5-membered ring; coconut aroma profile.[2][3]
Allyl Hexanoate 123-68-2Unsaturated Linear EsterAllyl group (

); pineapple note.[2]
2-Nonenoic Acid 3760-11-0Unsaturated Fatty AcidConjugated system (

-unsaturation); requires derivatization.[2]

Part 2: Mass Spectrometry Fragmentation Analysis

Mass spectrometry (EI, 70eV) serves as the primary identification tool.[1] While all three compounds share a Molecular Ion (


) of 156 m/z , their fragmentation pathways diverge significantly due to their structural backbones.[1]
-Nonalactone (The Lactone Fingerprint)[2]
  • Base Peak: m/z 85 [1][2]

  • Mechanism: The 5-membered lactone ring is highly stable.[2] The alkyl side chain (pentyl group) is cleaved via

    
    -cleavage, leaving the resonance-stabilized lactone ring cation (
    
    
    
    ).[2]
  • Diagnostic Ions:

    • m/z 128: Loss of

      
       (ethylene) via McLafferty rearrangement is possible but less dominant than the ring preservation.
      
    • m/z 156:

      
       is usually visible but weak.[1][2]
      
Allyl Hexanoate (The Linear Ester)
  • Base Peak: m/z 43 (

    
     or 
    
    
    
    ) or m/z 41 (Allyl cation).[1][2]
  • Mechanism:

    • Allylic Cleavage: The allyl group (

      
      ) cleaves easily to form the stable allyl cation (m/z 41 ).[2]
      
    • Acylium Ion Formation: The hexanoyl chain fragments to form the propyl/acylium ions (m/z 43 ).

    • McLafferty Rearrangement: A characteristic peak at m/z 99 is often observed (Hexanoic acid cation equivalent formed after loss of the allyl radical and hydrogen transfer).

  • Differentiation: The presence of high intensity m/z 41 and m/z 99 clearly distinguishes this from the lactone.

2-Nonenoic Acid (The Conjugated Acid)[2]
  • Base Peak: Variable, often m/z 73 or m/z 55 .[1][2]

  • Mechanism:

    • m/z 73: Characteristic of acids, corresponding to

      
      .
      
    • m/z 55: Formation of the acryloyl cation

      
      .[2]
      
  • Diagnostic Warning: The molecular ion (156) is often distinct, but the fragmentation can resemble other fatty acids.[1] Orthogonal IR data is critical here.

Part 3: Spectroscopic Cross-Reference (IR & NMR)

Mass spec alone can be ambiguous if reference libraries are incomplete.[1][2] IR spectroscopy provides the "functional group check" required for high-integrity data.[2]

Infrared (FT-IR) Carbonyl Shifts

The chemical environment of the carbonyl (


) bond shifts its vibrational frequency, acting as a structural ruler.
IsomerC=O[1][4][10] Frequency (

)
Structural Cause

-Nonalactone
~1770 Ring strain in the 5-membered lactone increases the bond force constant, shifting absorption to a higher wavenumber.[2]
Allyl Hexanoate ~1740 Standard acyclic ester stretch.[1][2] The allyl group C=C stretch is weak/distinct at ~1645

.
2-Nonenoic Acid ~1690 - 1700 Conjugation with the double bond lowers the C=O frequency.[2] Crucial: Look for the broad O-H stretch (2500–3300

).[2]

Part 4: Chromatographic Resolution Protocol

To separate a mixture of these isomers, a standard non-polar column is insufficient due to tailing of the free acid.[1] The following protocol uses a polar column and derivatization for the acid fraction.

Protocol: GC-MS Separation of C9H16O2 Isomers

Objective: Baseline separation of lactones, esters, and acids.[1][2]

Reagents:

  • Sample Matrix (dissolved in Hexane or DCM).[1]

  • Derivatizing Agent:

    
    -Methanol (14%) for the acid.[2]
    

Step-by-Step Workflow:

  • Sample Aliquoting: Split the unknown sample into two vials (A and B).

  • Vial A (Direct Injection): Analyze neat. This detects

    
    -Nonalactone and Allyl Hexanoate. 2-Nonenoic acid will likely elute as a broad, tailing peak or be absorbed by the liner.[2]
    
  • Vial B (Derivatization):

    • Add 200 µL

      
      -Methanol.[1][2]
      
    • Incubate at 60°C for 10 minutes (converts 2-Nonenoic Acid to Methyl 2-nonenoate).

    • Extract with Hexane.[1]

  • GC Method Parameters:

    • Column: DB-WAX or ZB-WAX (Polyethylene glycol phase).[2] Why? High polarity separates based on hydrogen bonding capability.[2]

    • Inlet: Split/Splitless at 250°C.

    • Oven Program:

      • Start: 50°C (Hold 2 min).

      • Ramp: 10°C/min to 230°C.[1][2]

      • Hold: 5 min.

    • Flow: Helium at 1.0 mL/min.

Expected Elution Order (DB-WAX):

  • Allyl Hexanoate (Lowest polarity).[1]

  • Methyl 2-nonenoate (Derivatized acid).[1][2]

  • 
    -Nonalactone (Highest polarity due to ring/dipole).[1][2]
    

Part 5: Decision Tree Visualization

The following logic gate visualizes the identification process for an unknown C9H16O2 sample.

C9_Isomer_ID Start Unknown C9H16O2 Sample IR_Check Step 1: FT-IR Analysis (Carbonyl Region) Start->IR_Check Acid_Path Broad OH (2500-3300) + C=O ~1700 cm-1 IR_Check->Acid_Path Conjugated Acid Profile Ester_Path Sharp C=O only (1740-1780 cm-1) IR_Check->Ester_Path Ester/Lactone Profile ID_Acid ID: 2-Nonenoic Acid Acid_Path->ID_Acid Confirm with Derivatization MS_Check Step 2: GC-MS (EI 70eV) Ester_Path->MS_Check Frag_85 Base Peak m/z 85 (Lactone Ring) MS_Check->Frag_85 Cyclic Frag Frag_41 Base Peak m/z 41/43 + m/z 99 (McLafferty) MS_Check->Frag_41 Linear/Allyl Frag ID_Lactone ID: Gamma-Nonalactone Frag_85->ID_Lactone ID_Allyl ID: Allyl Hexanoate Frag_41->ID_Allyl

Figure 1: Analytical decision matrix for distinguishing C9H16O2 isomers using orthogonal spectral data.[2]

References

  • NIST Mass Spectrometry Data Center. Gamma-Nonalactone Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][9] Available at: [Link][1][2]

  • NIST Mass Spectrometry Data Center. Allyl Hexanoate Mass Spectrum.[1][5][7][9] NIST Chemistry WebBook, SRD 69.[1][9] Available at: [Link][1][2]

  • Coblentz Society. 2-Nonenoic Acid Infrared Spectrum.[1][2][9] NIST Chemistry WebBook, SRD 69.[1][9] Available at: [Link][1][2]

  • PubChem. Compound Summary: Allyl Hexanoate (CID 31266).[1][2] National Library of Medicine.[1] Available at: [Link][1][2]

  • Lipid MAPS. Fatty Acid Mass Spectrometry Protocol. Lipid MAPS® Lipidomics Gateway.[1] Available at: [Link][1][2]

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Safety Operating Guide

3,5-Dimethylcyclohexane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3,5-Dimethylcyclohexane-1-carboxylic Acid

Navigating the complexities of laboratory waste management is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dimethylcyclohexane-1-carboxylic acid, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical waste stream responsibly and safely.

Substance Identification and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the substance's chemical properties and associated hazards is paramount. This foundational knowledge informs every subsequent step, from selecting appropriate personal protective equipment (PPE) to choosing the correct waste stream.

3,5-Dimethylcyclohexane-1-carboxylic acid is a solid organic compound. Its specific properties and hazard classifications, compiled from authoritative chemical databases, are summarized below.

Table 1: Physicochemical Properties and GHS Hazard Summary

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[1][2]
Molecular Weight 156.22 g/mol [1][2]
CAS Number 7124-21-2[2]
Physical Form Solid, Powder, Crystalline[3]
Melting Point 65-68 °C
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Expert Interpretation of Hazards:

The GHS classifications for this compound dictate specific handling precautions during disposal.

  • Harmful if swallowed (H302): This underscores the importance of preventing ingestion through contaminated hands. Always wash hands thoroughly after handling.[2]

  • Skin and Eye Irritant (H315, H319): Direct contact can cause irritation or damage.[2] This necessitates the use of appropriate gloves and safety glasses or goggles.

  • Respiratory Irritant (H335): As a powder, this compound can become airborne, particularly during transfers.[2] Handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks.

The Regulatory Imperative: A Framework for Compliance

The disposal of all laboratory chemicals is governed by a strict set of local and national regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] It is crucial to consult your institution's Environmental Health & Safety (EHS) office, as they will provide specific guidance that aligns federal, state, and local laws with your organization's policies.

Core Regulatory Principles:

  • Prohibition of Sewer or Trash Disposal: Hazardous chemical waste cannot be poured down the drain or discarded in municipal solid waste.[4][5]

  • Waste Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[4][6] As a carboxylic acid, this compound should be segregated from bases, oxidizing agents, and other reactive materials.

  • Proper Containment and Labeling: Waste must be stored in containers that are chemically compatible, in good condition, and clearly labeled with their contents and the words "Hazardous Waste".[4][7]

Step-by-Step Disposal Protocol for 3,5-Dimethylcyclohexane-1-carboxylic Acid

This protocol provides a self-validating system for the safe disposal of pure 3,5-Dimethylcyclohexane-1-carboxylic acid and materials contaminated with it.

Step 1: Waste Identification and Segregation

  • Pure Chemical: Any unwanted or expired 3,5-Dimethylcyclohexane-1-carboxylic acid is considered a hazardous waste. Do not mix it with other waste types, such as solvents or aqueous solutions.[8]

  • Contaminated Materials: Any items grossly contaminated with the solid, such as weigh boats, gloves, or paper towels, must also be disposed of as hazardous waste. Place these items in a designated solid waste container.

Step 2: Personal Protective Equipment (PPE) Selection

  • Hand Protection: Wear standard nitrile laboratory gloves. If contamination occurs, remove the gloves immediately and wash your hands.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles to protect against airborne particles.[9]

  • Body Protection: A standard lab coat should be worn to protect against skin contact.

Step 3: Waste Container Selection and Preparation

  • For Solid Waste: Use a designated, sealable hazardous waste container for solids. This is typically a wide-mouth plastic jug or a lined fiber drum. Ensure the container is clean, dry, and in good condition.[4]

  • Labeling: Before adding any waste, affix a hazardous waste label provided by your EHS department. Fill out all required information, including the full chemical name: "3,5-Dimethylcyclohexane-1-carboxylic acid".[7] Do not use abbreviations or chemical formulas.

Step 4: Transferring the Waste

  • Location: Perform the transfer inside a chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[10]

  • Procedure: Carefully transfer the solid waste into the prepared container using a scoopula or by carefully pouring from the original container. For contaminated labware (e.g., paper towels, gloves), place them directly into the solid waste container.

  • Closure: Securely close the container lid immediately after the transfer is complete.[5]

Step 5: Storage Pending Pickup

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be near the point of generation and under the control of laboratory personnel.

  • Segregation: Within the SAA, ensure the container is stored away from incompatible materials, particularly bases.

  • Inspections: The SAA should be inspected weekly to check for leaks, proper labeling, and container integrity.[4]

Step 6: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste. Follow their specific procedures for requesting a collection. The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for handling waste generated from 3,5-Dimethylcyclohexane-1-carboxylic acid.

G cluster_assessment Waste Assessment cluster_disposal Disposal Path start Material Identified as Waste (3,5-Dimethylcyclohexane-1-carboxylic acid) q_state Is the waste pure solid or contaminated disposable labware? start->q_state q_mixed Is the waste dissolved in a solvent? q_state->q_mixed No solid_waste Container: Labeled Solid Hazardous Waste Drum/Jug q_state->solid_waste Yes q_mixed->solid_waste No (Solid) liquid_waste Container: Labeled Liquid (Non-Halogenated) Waste q_mixed->liquid_waste Yes action_dispose Action: Transfer waste into appropriate container in a fume hood. Seal and store in SAA. solid_waste->action_dispose liquid_waste->action_dispose end_node Contact EHS for Pickup action_dispose->end_node

Caption: Waste Disposal Decision Tree for 3,5-Dimethylcyclohexane-1-carboxylic acid.

Emergency Procedures for Spills

In the event of a spill, your immediate response should prioritize safety.

  • Minor Spill (Small amount of solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the swept material and any cleaning supplies into your designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

By adhering to this comprehensive guide, you can ensure the safe, compliant, and responsible disposal of 3,5-Dimethylcyclohexane-1-carboxylic acid, contributing to a culture of safety and environmental stewardship within your laboratory.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Guidechem. cis-3,5-Dimethylcyclohexane-1-carboxylic acid 87679-18-3 wiki.
  • Sigma-Aldrich. 3,5-dimethylcyclohexane-1-carboxylic acid | 7124-21-2.
  • PubChem. 3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 21872116.
  • PubChem. cis-3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 15090400.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • ThermoFisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Synerzine. (2018, June 22). Cyclohexanecarboxylic acid Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.